molecular formula C6H9B B1297817 1-Bromo-1-cyclohexene CAS No. 2044-08-8

1-Bromo-1-cyclohexene

Cat. No.: B1297817
CAS No.: 2044-08-8
M. Wt: 161.04 g/mol
InChI Key: QBUMXSSCYUMVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-cyclohexene is a useful research compound. Its molecular formula is C6H9Br and its molecular weight is 161.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUMXSSCYUMVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334140
Record name 1-Bromo-1-cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044-08-8
Record name 1-Bromo-1-cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-1-cyclohexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Bromo-1-cyclohexene chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-1-cyclohexene

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols, and visualizes a representative synthetic pathway.

Core Chemical and Physical Properties

This compound is a halogenated cycloalkene with the chemical formula C₆H₉Br.[1] Its structure consists of a six-membered carbon ring with one double bond, where a bromine atom is attached to one of the sp²-hybridized carbons of that double bond.[1] This compound is classified as a vinylic halide, which significantly influences its chemical reactivity.[1][2]

Physical Properties

The physical characteristics of this compound are summarized in the table below. The data indicates it is a colorless to light yellow liquid under standard conditions.[3] For long-term storage, it should be kept in a dry, sealed container in a freezer at temperatures below -20°C.[3]

PropertyValueReference
Molecular Formula C₆H₉Br[1][4][5]
Molecular Weight 161.04 g/mol [1][4][5]
CAS Number 2044-08-8[1][4][5]
Appearance Colorless to light yellow liquid[3]
Boiling Point 165.2 ± 19.0 °C at 760 mmHg[1]
~155.42°C (estimate)[3]
Density 1.4 ± 0.1 g/cm³[1]
1.3901 g/cm³[3]
Refractive Index 1.5134[3]
LogP (Octanol/Water) 2.839 (Crippen Calculated)[6]
Water Solubility (logS) -3.01 (Crippen Calculated)[6]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

TechniqueDataReference
¹H NMR The vinyl proton (H2), adjacent to the bromine atom, is the most deshielded, appearing at approximately 6.1 ppm as a triplet with a coupling constant of 4.0 Hz. Other proton signals appear as multiplets between 1.6 and 2.3 ppm.[1]
Mass Spectrometry Electron ionization mass spectrum data is available.[5][7]
Gas Chromatography Retention index data is available.[4][6]

Chemical Reactivity and Transformations

The chemical behavior of this compound is dominated by the interplay between the carbon-carbon double bond and the vinylic carbon-bromine bond.[1]

  • Nucleophilic Substitution: As a vinylic halide, this compound is generally unreactive towards classical Sₙ1 and Sₙ2 nucleophilic substitution reactions.[2] This is due to the high strength of the C-Br bond and the instability of the potential vinylic carbocation intermediate that would be formed in an Sₙ1 pathway.[2]

  • Elimination Reactions: Under treatment with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form the highly strained and reactive intermediate, 1,2-cyclohexadiene.[2]

  • Cross-Coupling Reactions: Modern cross-coupling methodologies can be employed to functionalize this compound, making it a useful intermediate in organic synthesis.[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a plausible synthetic route can be inferred from the synthesis of similar compounds. A common method for the synthesis of vinyl bromides is through the elimination of HBr from a dibromide or the reaction of a ketone with a brominating agent. A general workflow for a hypothetical synthesis and subsequent characterization is presented below.

Hypothetical Synthesis of this compound from Cyclohexanone (B45756)

This protocol is a generalized procedure and may require optimization.

Materials:

  • Cyclohexanone

  • Phosphorus pentabromide (PBr₅) or another suitable brominating agent

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add cyclohexanone and the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the brominating agent (e.g., PBr₅) portion-wise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to an ice-cold saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation.

Characterization Workflow

Caption: General workflow for the purification and characterization of this compound.

Synthetic Pathway Visualization

The following diagram illustrates a plausible synthetic pathway for this compound starting from cyclohexene (B86901). This pathway involves the bromination of cyclohexene to form trans-1,2-dibromocyclohexane, followed by an elimination reaction to yield the final product.

Synthesis_Pathway Cyclohexene Cyclohexene Dibromocyclohexane trans-1,2-Dibromocyclohexane Cyclohexene->Dibromocyclohexane Addition Product This compound Dibromocyclohexane->Product Elimination Reagent1 Br₂ / CCl₄ Reagent1->Cyclohexene Reagent2 Strong, non-nucleophilic base (e.g., t-BuOK) Reagent2->Dibromocyclohexane

Caption: A two-step synthesis of this compound from cyclohexene.

References

An In-depth Technical Guide to the Structural Elucidation of 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-bromo-1-cyclohexene, a halogenated cycloalkene with the chemical formula C₆H₉Br and a molecular weight of 161.04 g/mol .[1][2] The document details the key spectroscopic data, experimental protocols for its synthesis and analysis, and visual representations of the underlying chemical principles.

Spectroscopic Data Summary

The structural characterization of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data derived from these methods are summarized below for clear comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy Data (Predicted)

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
Vinylic H~6.1 - 6.3Triplet1H
Allylic CH₂~2.1 - 2.3Multiplet2H
Homoallylic CH₂~1.6 - 1.8Multiplet2H
Homoallylic CH₂~1.5 - 1.7Multiplet2H
Allylic CH₂~2.0 - 2.2Multiplet2H

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds. The vinylic proton is expected to be the most deshielded due to the electronegativity of the adjacent bromine atom and the sp² hybridization of the carbon.

¹³C NMR Spectroscopy Data (Predicted)

CarbonChemical Shift (δ) ppm
C-Br~125 - 130
C=C~120 - 125
Allylic CH₂~25 - 30
Homoallylic CH₂~22 - 27
Homoallylic CH₂~20 - 25
Allylic CH₂~28 - 33

Note: The sp² hybridized carbons of the double bond are significantly deshielded compared to the sp³ hybridized carbons of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3020 - 3100MediumC-H stretchVinylic C-H
2830 - 2960StrongC-H stretchAliphatic C-H
1640 - 1660MediumC=C stretchAlkene
500 - 600StrongC-Br stretchAlkyl Halide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Key Mass Spectrometry Data

m/zInterpretation
160/162Molecular ion peak ([M]⁺ and [M+2]⁺) due to the presence of ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.
81[M - Br]⁺, loss of a bromine radical.
79[C₆H₇]⁺, further fragmentation.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the dehydrobromination of 1,2-dibromocyclohexane (B1204518). This two-step process begins with the bromination of cyclohexene (B86901).

Step 1: Synthesis of 1,2-Dibromocyclohexane

This procedure is adapted from established methods for the bromination of alkenes.[3][4][5][6][7]

Materials:

  • Cyclohexene

  • Bromine

  • Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

  • Ice-salt bath

Procedure:

  • Dissolve cyclohexene in carbon tetrachloride in a round-bottom flask.

  • Cool the solution in an ice-salt bath to approximately 0-5 °C.

  • Slowly add a solution of bromine in carbon tetrachloride dropwise to the cooled cyclohexene solution with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Continue the addition until a faint bromine color persists.

  • Remove the solvent under reduced pressure to obtain crude 1,2-dibromocyclohexane.

Step 2: Dehydrobromination of 1,2-Dibromocyclohexane

This step involves the elimination of one equivalent of hydrogen bromide to form the desired product.

Materials:

Procedure:

  • Prepare a solution of potassium hydroxide in ethanol (alcoholic KOH).

  • Add the crude 1,2-dibromocyclohexane to the alcoholic KOH solution.

  • Reflux the mixture for a specified period to effect the elimination reaction.

  • After cooling, pour the reaction mixture into water and extract the organic layer with a suitable solvent (e.g., diethyl ether).

  • Wash the organic extract with water and brine, then dry it over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent by distillation.

  • Purify the resulting this compound by fractional distillation under reduced pressure.

Spectroscopic Analysis

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern.

Visualizations

Synthesis and Characterization Workflow

The overall workflow for the synthesis and structural elucidation of this compound is depicted in the following diagram.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Cyclohexene Cyclohexene 1,2-Dibromocyclohexane 1,2-Dibromocyclohexane Cyclohexene->1,2-Dibromocyclohexane Bromination This compound This compound 1,2-Dibromocyclohexane->this compound Dehydrobromination Crude Product Crude Product This compound->Crude Product Pure this compound Pure this compound Crude Product->Pure this compound Distillation NMR_Spectroscopy NMR_Spectroscopy Pure this compound->NMR_Spectroscopy ¹H & ¹³C NMR IR_Spectroscopy IR_Spectroscopy Pure this compound->IR_Spectroscopy FT-IR Mass_Spectrometry Mass_Spectrometry Pure this compound->Mass_Spectrometry MS Structure_Elucidation Structure_Elucidation NMR_Spectroscopy->Structure_Elucidation IR_Spectroscopy->Structure_Elucidation Mass_Spectrometry->Structure_Elucidation

Caption: Workflow for the synthesis and structural analysis of this compound.

Logical Relationship in Mass Spectrometry Fragmentation

The fragmentation of this compound in a mass spectrometer follows a logical pathway, with the initial ionization leading to characteristic fragment ions.

G Mass Spectrometry Fragmentation Pathway This compound This compound Molecular Ion [C6H9Br]+ (m/z 160/162) Molecular Ion [C6H9Br]+ (m/z 160/162) This compound->Molecular Ion [C6H9Br]+ (m/z 160/162) Electron Ionization Fragment Ion [C6H9]+ (m/z 81) Fragment Ion [C6H9]+ (m/z 81) Molecular Ion [C6H9Br]+ (m/z 160/162)->Fragment Ion [C6H9]+ (m/z 81) Loss of Br• Fragment Ion [C6H7]+ (m/z 79) Fragment Ion [C6H7]+ (m/z 79) Fragment Ion [C6H9]+ (m/z 81)->Fragment Ion [C6H7]+ (m/z 79) Loss of H2

Caption: Key fragmentation steps for this compound in mass spectrometry.

References

Spectroscopic Analysis of 1-Bromo-1-cyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Bromo-1-cyclohexene (C₆H₉Br, Molecular Weight: 161.04 g/mol ).[1][2] The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables for clarity and provides detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3]

¹H NMR Data

The proton NMR spectrum shows distinct signals for the vinylic, allylic, and aliphatic protons. The vinylic proton at C2 is the most deshielded due to its proximity to the electronegative bromine atom and the double bond.

Table 1: ¹H NMR Spectroscopic Data for this compound (Approximate)

Proton PositionChemical Shift (δ, ppm)Multiplicity
H-2~6.1Triplet (t)
H-3, H-6 (Allylic)~2.2 - 2.3Multiplet (m)
H-4, H-5 (Aliphatic)~1.6 - 1.8Multiplet (m)

Note: Data is approximated based on typical values for similar structures and may vary depending on the solvent and spectrometer frequency.

¹³C NMR Data

The carbon-13 NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The vinylic carbons (C-1 and C-2) are the most deshielded, appearing significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Carbon Type
C-1125 - 135Vinylic (C-Br)
C-2120 - 130Vinylic (C-H)
C-325 - 35Allylic (CH₂)
C-625 - 35Allylic (CH₂)
C-420 - 30Aliphatic (CH₂)
C-520 - 30Aliphatic (CH₂)

Note: These are predicted chemical shift ranges based on typical values for vinylic and alkyl carbons.[4][5][6] Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[7]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
3100 - 3000=C-H Stretch (sp² C-H)Medium
3000 - 2850-C-H Stretch (sp³ C-H)Strong
~1640C=C Stretch (Alkene)Medium
~1450-CH₂- Bend (Scissoring)Medium
800 - 600C-Br StretchStrong

Note: These are expected absorption frequencies based on characteristic values for the functional groups present.[7][8][9]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.[10] this compound exhibits a characteristic molecular ion peak cluster due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[11]

Table 4: Key Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment IonNotes
162 / 160[C₆H₉Br]⁺˙ (M⁺˙)Molecular ion peak cluster, showing the two bromine isotopes.[1][2]
81[C₆H₉]⁺Loss of a bromine radical (·Br).[11][12] This is often the base peak.[2]
79[C₆H₇]⁺Further fragmentation, likely loss of H₂ from the [C₆H₉]⁺ ion.
53[C₄H₅]⁺Result of ring cleavage and rearrangement.

Data sourced from the NIST Mass Spectrometry Data Center.[1][2]

Experimental Protocols

The following protocols describe standard procedures for acquiring the spectroscopic data presented above.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-25 mg of the liquid this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[13]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] The solvent should completely dissolve the sample.

    • Using a Pasteur pipette with a small glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Ensure the final sample height in the tube is approximately 4-5 cm.[3][14]

    • Cap the NMR tube securely and wipe the outside clean.[3]

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into a spinner turbine, adjusting its depth with a gauge for consistent positioning in the magnet.[3]

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[3]

    • Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which sharpens the spectral lines.[3]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C) to optimize signal detection.[3]

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, relaxation delay) and initiate the experiment.[3]

    • Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain NMR spectrum.

Protocol for FT-IR Spectroscopy (Neat Liquid Film)
  • Sample Preparation :

    • Obtain two clean, dry, and transparent infrared salt plates (e.g., NaCl or KBr) from a desiccator.[15]

    • Using a pipette, place one or two drops of pure ("neat") liquid this compound onto the face of one salt plate.[15][16]

    • Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[15][16]

  • Instrument Setup and Data Acquisition :

    • Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.[15]

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrument interferences.

    • Set the desired spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.[17]

    • Acquire the sample spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.[17]

    • After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., acetone (B3395972) or isopropanol) and return them to the desiccator.[15][16]

Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction :

    • Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system for separation from impurities.

    • The sample is vaporized in a high-vacuum environment within the ion source.[18][19]

  • Ionization :

    • In the ion source, the gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[10][18]

    • This electron impact ejects a valence electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺˙).[10][19]

    • The excess energy transferred during ionization causes the molecular ion to fragment into smaller, characteristic ions.[10][19]

  • Mass Analysis and Detection :

    • The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[19]

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[19]

    • A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[19]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_start cluster_techniques Analytical Techniques cluster_data Data Acquired cluster_info Structural Information Obtained start Sample: This compound NMR NMR Spectroscopy (¹H & ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry (EI-MS) start->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Signal Integrals NMR->NMR_Data IR_Data Absorption Bands (Wavenumber, cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Abundance MS->MS_Data NMR_Info Carbon-Hydrogen Framework Connectivity Electronic Environment NMR_Data->NMR_Info IR_Info Functional Groups (C=C, C-H, C-Br) IR_Data->IR_Info MS_Info Molecular Weight Elemental Composition (Br) Fragmentation Pattern MS_Data->MS_Info

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-1-cyclohexene. The information presented herein is essential for the structural elucidation and characterization of this compound, which serves as a valuable intermediate in organic synthesis. This document outlines predicted spectral data based on the analysis of related structures, a comprehensive experimental protocol for acquiring high-quality NMR spectra, and a visual representation of the molecular connectivity through a signaling pathway diagram.

Predicted NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are derived from established principles of NMR spectroscopy and by analogy with the known spectral data of cyclohexene (B86901) and its derivatives. The bromine substituent is expected to deshield the vinylic proton (H-2) and the vinylic carbon (C-1) significantly.

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~6.2Triplet (t)J(H2-H3) ≈ 4 Hz
H-3~2.2Multiplet (m)-
H-4~1.7Multiplet (m)-
H-5~1.6Multiplet (m)-
H-6~2.5Multiplet (m)-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-1~125
C-2~130
C-3~28
C-4~22
C-5~25
C-6~35

Experimental Protocol for NMR Spectrum Acquisition

This section details the methodology for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Solvent: CDCl₃

  • Temperature: 298 K

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12 ppm (centered around 5 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Receiver Gain: Optimized for the sample.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 220 ppm (centered around 100 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.

  • Decoupling: Broadband proton decoupling during acquisition.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Visualization of Molecular Connectivity

The following diagram, generated using the DOT language, illustrates the logical relationships and through-bond connectivities of the protons in this compound, which give rise to the observed spin-spin coupling patterns in the ¹H NMR spectrum.

An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key spectroscopic features of 1-Bromo-1-cyclohexene as determined by infrared (IR) spectroscopy. This compound is a vinyl halide, a class of compounds that are valuable intermediates in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. An understanding of its spectral characteristics is crucial for its identification, quality control, and for monitoring reactions in which it is a reactant or product.

This document details the expected vibrational modes of this compound, presents a summary of its characteristic IR absorption peaks in a structured format, provides a detailed experimental protocol for acquiring the spectrum, and includes a visual representation of the relationship between the molecule's structure and its IR spectrum.

Data Presentation: Predicted Infrared Absorption Data

While an experimental spectrum for this compound is not publicly available in spectral databases, a reliable prediction of its key absorption bands can be made by analyzing the known characteristic frequencies of its functional groups and comparing them with the spectra of structurally similar compounds like cyclohexene (B86901).[1] The expected characteristic IR absorption peaks for this compound are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3050 - 3010Medium=C-H StretchVinylic C-H
~2960 - 2850StrongC-H StretchAliphatic C-H (in CH₂)
~1650 - 1630MediumC=C StretchCarbon-Carbon Double Bond
~1450 - 1430MediumCH₂ Scissoring (Bending)Cyclohexane Ring
~1300 - 1150Medium-WeakC-H Wagging (-CH₂X)Carbon adjacent to Bromine
~680 - 515Strong-MediumC-Br StretchVinylic C-Br

Experimental Protocols: Acquiring the Infrared Spectrum

The following protocol outlines a standard procedure for obtaining a Fourier-Transform Infrared (FTIR) spectrum of a liquid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique. ATR-FTIR is a widely used method for liquid samples due to its simplicity and the minimal sample preparation required.[2][3]

Objective: To acquire a high-quality mid-infrared spectrum of liquid this compound.

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[2]

  • Sample of this compound.

  • Pasteur pipette or dropper.

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone).[2]

  • Lint-free wipes.[2]

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its diagnostic checks.

    • Confirm that the ATR accessory is correctly installed in the sample compartment.[2]

  • Background Spectrum Acquisition:

    • Before introducing the sample, a background spectrum must be collected. This will account for any absorbance from the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.[4]

    • Ensure the ATR crystal surface is clean and dry.[4]

    • Initiate the background scan according to the spectrometer's software instructions.

  • Sample Application:

    • Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to cover the crystal surface.[4]

  • Spectrum Acquisition:

    • Initiate the sample scan. The instrument will irradiate the sample with infrared light and record the resulting spectrum.

    • To improve the signal-to-noise ratio, multiple scans (typically 16 or 32) are co-added.[2]

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum to generate the final infrared spectrum of the compound.[2]

    • Perform any necessary data processing, such as baseline correction.

    • Analyze the spectrum by identifying the characteristic absorption peaks and assigning them to the corresponding vibrational modes of the molecule.

  • Cleaning:

    • After the analysis, thoroughly clean the ATR crystal. Use a lint-free wipe and an appropriate solvent to remove all traces of the sample.[2]

    • Ensure the crystal is clean and dry for subsequent use.[2]

Mandatory Visualization: Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the key functional groups within the this compound molecule and their characteristic absorption regions in the infrared spectrum.

G This compound: Structure-Spectrum Correlation cluster_molecule Molecular Structure cluster_functional_groups Key Functional Groups cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) mol This compound vinylic_ch =C-H (Vinylic) mol->vinylic_ch aliphatic_ch -C-H (Aliphatic) mol->aliphatic_ch c_double_c C=C mol->c_double_c c_br C-Br mol->c_br region_vinylic_ch ~3050 - 3010 vinylic_ch->region_vinylic_ch region_aliphatic_ch ~2960 - 2850 aliphatic_ch->region_aliphatic_ch region_c_double_c ~1650 - 1630 c_double_c->region_c_double_c region_c_br ~680 - 515 c_br->region_c_br

Caption: Correlation of functional groups in this compound with their IR absorption regions.

References

Unveiling the Molecular Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 1-bromo-1-cyclohexene, a halogenated cyclic alkene of interest in various chemical and pharmaceutical research domains. This document outlines the compound's characteristic fragmentation patterns under electron ionization (EI), offers a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and presents a logical workflow for its identification.

Core Principles of this compound Mass Spectrometry

Electron ionization mass spectrometry of this compound (C₆H₉Br) provides a reproducible fragmentation pattern that serves as a unique molecular fingerprint. The presence of a bromine atom, with its two primary isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, results in characteristic isotopic peak clusters for bromine-containing fragments.

The mass spectrum is dominated by several key fragmentation pathways that are crucial for its identification. These include the observation of the molecular ion, the loss of the bromine radical, and the elimination of a hydrogen bromide (HBr) molecule.

Data Presentation: Mass Spectral Data of this compound

The following table summarizes the principal mass-to-charge ratios (m/z) and relative intensities observed in the electron ionization mass spectrum of this compound. This data is representative of the expected fragmentation pattern based on established principles for brominated hydrocarbons.

m/zProposed Fragment IonRelative Intensity (%)Notes
160/162[C₆H₉Br]⁺• (Molecular Ion)ModerateIsotopic cluster due to ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio.
81[C₆H₉]⁺HighBase peak resulting from the loss of the bromine radical (•Br).
80[C₆H₈]⁺•ModerateResulting from the elimination of hydrogen bromide (HBr).[1]
79[C₆H₇]⁺ModerateFurther fragmentation of the cyclohexenyl cation.
53[C₄H₅]⁺ModerateCommon fragment in cyclic systems.

Experimental Protocols: GC-MS Analysis of this compound

This section details a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

Samples for GC-MS analysis should be prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.[2] To avoid contamination and damage to the instrument, ensure that the sample is free of particulate matter by centrifugation or filtration.[2] A typical sample concentration for GC-MS analysis is approximately 10 µg/mL.[3]

2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis or with a high split ratio for concentrated samples.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating volatile organic compounds.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).[4]

  • Ionization Energy: 70 eV.[4]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 200.

  • Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.

Visualizations: Workflows and Fragmentation Pathways

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the typical workflow for the analysis of a volatile organic compound like this compound using GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Dissolution Dissolution in Volatile Solvent Sample->Dissolution Filtration Filtration/ Centrifugation Dissolution->Filtration Injection Sample Injection Filtration->Injection GC_Separation GC Separation Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Extraction TIC->Mass_Spectrum Library_Search NIST Library Search Mass_Spectrum->Library_Search Interpretation Fragmentation Interpretation Mass_Spectrum->Interpretation Identification Compound Identification Library_Search->Identification Interpretation->Identification

Caption: A typical experimental workflow for the identification of volatile organic compounds using GC-MS.

Fragmentation Pathway of this compound

This diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pathway MI [C₆H₉Br]⁺• m/z 160/162 (Molecular Ion) LossBr [C₆H₉]⁺ m/z 81 MI->LossBr - •Br LossHBr [C₆H₈]⁺• m/z 80 MI->LossHBr - HBr

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

The Reactivity of 1-Bromo-1-cyclohexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylic halides, such as 1-bromo-1-cyclohexene, represent a unique class of organohalides with distinct reactivity profiles that set them apart from their alkyl and aryl counterparts. This technical guide provides a comprehensive overview of the chemical behavior of this compound, with a focus on its participation in key organic transformations relevant to pharmaceutical and materials science research. We delve into its general inertness towards classical nucleophilic substitution reactions and explore its utility in palladium-catalyzed cross-coupling reactions, organometallic intermediate formation, and elimination reactions. This document aims to serve as a core reference for researchers, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic use of this compound in synthesis.

Introduction: The Unique Nature of Vinylic Halides

Vinylic halides are characterized by a halogen atom directly attached to an sp²-hybridized carbon of an alkene. This structural feature is central to their chemical behavior. The carbon-bromine bond in this compound exhibits partial double bond character due to resonance, making it stronger and shorter than the C-Br bond in a corresponding alkyl halide. Consequently, vinylic halides like this compound are generally unreactive towards traditional SN1 and SN2 nucleophilic substitution reactions. The instability of the resulting vinylic carbocation disfavors the SN1 pathway, while the steric hindrance and electronic repulsion of the pi system impede the backside attack required for an SN2 mechanism.[1][2][3][4]

However, the reactivity of this compound is not limited to inertness. It serves as a valuable precursor in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are the focus of this guide.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and vinylic halides like this compound are excellent substrates for these transformations. These reactions provide a powerful means to introduce a wide array of substituents at the vinylic position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base.[1][5][6] For this compound, this reaction allows for the synthesis of substituted cyclohexenes, such as 1-phenyl-1-cyclohexene.

Quantitative Data for Suzuki-Miyaura Coupling of Vinylic Bromides

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Arylboronic AcidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene (B28343)/H₂O10012~80

Experimental Protocol: Suzuki-Miyaura Coupling of a Vinylic Bromide

  • In a Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), combine the vinylic bromide (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 mmol).

  • Add toluene (10 mL) and water (1 mL) to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.[7]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar-B(OR)_2 (Base) RPdAr R-Pd(II)L_n-Ar Transmetal->RPdAr RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[8][9] This reaction is a powerful tool for the vinylation of alkenes and can be applied to this compound to introduce various substituents.

Experimental Protocol: Heck Reaction of a Vinylic Bromide with Styrene (B11656)

  • In a sealed tube, combine the vinylic bromide (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq).

  • Add anhydrous DMF (5 mL) and triethylamine (B128534) (2.0 eq).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[7]

Heck_Reaction_Workflow Start Start Reactants Combine: - Vinylic Bromide - Alkene - Pd Catalyst & Ligand - Base - Solvent Start->Reactants Heat Heat Reaction Mixture Reactants->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Workup Workup: - Cool - Dilute with Water - Extract with Organic Solvent Monitor->Workup Reaction Complete Purify Purify Product (Column Chromatography) Workup->Purify End End Purify->End

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][10][11] This reaction is highly valuable for the synthesis of enynes.

Quantitative Data for Sonogashira Coupling of Bromoalkynes

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Terminal AlkynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100372-96

Note: This data is for a representative bromoalkyne system and serves as a guideline for reactions with this compound.[7]

Experimental Protocol: Sonogashira Coupling of a Vinylic Bromide

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Add the vinylic bromide (1.0 mmol) and the terminal alkyne (1.2 mmol) to the flask.

  • Add DMF (10 mL) and triethylamine (5 mL) via syringe.

  • The reaction mixture is stirred and heated to 100 °C for 3 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

Formation of Organometallic Intermediates

This compound can be converted into valuable organometallic reagents, which can then be used in a variety of subsequent reactions to form new carbon-carbon bonds.

Grignard Reagent Formation

Vinylic halides can react with magnesium metal to form Grignard reagents.[12] The resulting 1-cyclohexenylmagnesium bromide is a potent nucleophile and a strong base.

Experimental Protocol: Preparation of a Vinylic Grignard Reagent

  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for an inert gas. Flame-dry the apparatus under a stream of inert gas.

  • Place magnesium turnings (1.2 eq.) in the flask and add a small crystal of iodine to activate the magnesium.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Prepare a solution of this compound (1.0 eq.) in anhydrous ether/THF in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by gentle refluxing and disappearance of the iodine color).

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for an additional 1-2 hours. The resulting grey-black solution is the Grignard reagent and should be used immediately.[2][13]

Grignard_Formation Start Start Setup Dry Apparatus under Inert Gas Start->Setup AddMg Add Mg Turnings and Iodine Setup->AddMg AddSolvent Add Anhydrous Ether/THF AddMg->AddSolvent PrepareHalide Prepare Solution of This compound AddSolvent->PrepareHalide Initiate Add Small Amount of Halide to Initiate Reaction PrepareHalide->Initiate AddRest Dropwise Addition of Remaining Halide Initiate->AddRest Reaction Starts Stir Stir at Room Temperature AddRest->Stir UseReagent Use Grignard Reagent Immediately Stir->UseReagent

Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful method for the preparation of organolithium compounds. This reaction is typically very fast, even at low temperatures, and proceeds with retention of configuration for vinylic halides.[2][14] Treating this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, results in the formation of 1-cyclohexyllithium.

Experimental Protocol: Lithium-Halogen Exchange

  • To a solution of the vinylic bromide (1.0 eq) in anhydrous THF or diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • The resulting organolithium reagent can then be quenched with an appropriate electrophile.[15][16]

Elimination Reactions

Vinylic halides can undergo elimination reactions, typically requiring a strong base, to form alkynes.[17][18] Dehydrobromination of this compound can lead to the formation of the highly reactive intermediate, cyclohexyne, which can then be trapped by a suitable diene in a Diels-Alder reaction.

Reaction Conditions for Dehydrobromination

Strong bases such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in a suitable solvent are typically required to effect the elimination of HBr from this compound. The reaction of 1-bromo-1-methylcyclohexane (B3058953) with alcoholic KOH is known to yield 1-methylcyclohexene.[18][19]

Elimination_Pathway Substrate This compound Transition Transition State Substrate->Transition + Base Base Strong Base (e.g., NaNH_2) Base->Transition Product Cyclohexyne (Intermediate) Transition->Product - HBr

Conclusion

This compound, while largely unreactive to classical nucleophilic substitution, is a versatile and valuable building block in modern organic synthesis. Its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions, as well as form reactive organometallic intermediates, allows for the construction of complex molecular architectures. This guide has provided an overview of its key reactions, along with representative experimental protocols and data to aid researchers in the effective utilization of this important synthetic intermediate. Further exploration into the substrate scope and optimization of reaction conditions for specific applications will continue to expand the utility of this compound in the development of novel pharmaceuticals and advanced materials.

References

Navigating the Unconventional Reactivity of 1-Bromo-1-cyclohexene: A Technical Guide to Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the nucleophilic substitution reactions of 1-bromo-1-cyclohexene. As a vinylic halide, this compound exhibits unique reactivity that deviates significantly from saturated alkyl halides. Direct nucleophilic substitution pathways are generally disfavored, necessitating alternative synthetic strategies. This document details the mechanistic underpinnings of its reactivity, presents quantitative data for key transformations, provides detailed experimental protocols, and illustrates the relevant chemical pathways.

The Challenge of Direct Nucleophilic Substitution on a Vinylic Halide

Nucleophilic substitution reactions involving the replacement of the bromine atom in this compound are generally disfavored.[1] The reactivity of vinylic halides in such reactions is considerably lower than that of their saturated alkyl halide counterparts. This reluctance is rooted in the electronic and steric properties of the molecule.

SN2 Mechanism: A direct bimolecular (SN2) attack is hindered for several reasons. The incoming nucleophile would need to approach the carbon atom from the backside, which is obstructed by the electron cloud of the double bond and the cyclohexene (B86901) ring itself. This leads to significant steric hindrance and electrostatic repulsion.

SN1 Mechanism: The unimolecular (SN1) pathway is equally unfavorable due to the high instability of the resulting vinylic carbocation. The positive charge would reside on an sp-hybridized carbon, which is highly unstable and energetically costly to form.

SN1_SN2_Unfavored cluster_SN2 SN2 Pathway (Disfavored) cluster_SN1 SN1 Pathway (Disfavored) SN2_Substrate This compound SN2_TS [Transition State] Pentacoordinate Carbon (High Energy) SN2_Substrate->SN2_TS SN2_Product Substitution Product SN2_TS->SN2_Product Nu Nu: Nu->SN2_Substrate Backside attack hindered by π-cloud and ring SN1_Substrate This compound SN1_Intermediate Vinylic Carbocation (Highly Unstable) SN1_Substrate->SN1_Intermediate Loss of Br- SN1_Product Substitution Product SN1_Intermediate->SN1_Product Nucleophilic Attack Nu_SN1 Nu:

Caption: Unfavorable SN1 and SN2 pathways for this compound.

Palladium-Catalyzed Cross-Coupling: The Gateway to Substitution

The most effective methods for achieving nucleophilic substitution on this compound are palladium-catalyzed cross-coupling reactions. These reactions proceed through a different mechanistic manifold, avoiding the formation of unstable intermediates and allowing for the creation of new carbon-carbon bonds under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting this compound with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and styrenyl-type compounds.

Quantitative Data for Suzuki-Miyaura Coupling

Coupling PartnerPalladium Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Arylboronic AcidPd(OAc)₂ (2) / XPhos (4)K₃PO₄Toluene (B28343) / H₂O10012~80

Note: Data is representative for analogous bromoalkene systems and provides an estimate for the reactivity of this compound.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: In a Schlenk flask maintained under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 mmol).[2]

  • Solvent Addition: Add toluene (10 mL) and water (1 mL) to the flask.[2]

  • Degassing: Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.[2]

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297). Wash the organic layer with water and then brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L₂Pd(II)(Cyclohexenyl)(Br) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl_Complex L₂Pd(II)(Cyclohexenyl)(Ar) Transmetal->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Regeneration Product 1-Aryl-1-cyclohexene RedElim->Product Substrate This compound Substrate->OxAdd BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, yielding 1-(alkynyl)cyclohexenes, which are valuable synthetic intermediates.

Quantitative Data for Sonogashira Coupling

Coupling PartnerPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (1.5)Triethylamine (B128534)THF656~90
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (1.5)DiisopropylamineToluene7010~85
1-HeptynePd(OAc)₂/XPhos (2)CuI (1)PiperidineDMF808~92

Note: The data in this table are illustrative and based on general procedures for Sonogashira reactions.[3]

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and copper(I) iodide (CuI, 1 mol%).[3]

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.[3]

  • Reagent Addition: Add anhydrous triethylamine (as both solvent and base) and any co-solvent (e.g., THF) via syringe. Add this compound (1.0 eq) to the stirred solution, followed by the dropwise addition of the terminal alkyne (1.2 eq).[3]

  • Reaction Execution: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 1-(alkynyl)cyclohexene.[3]

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of this compound with an alkene, such as an acrylate (B77674) or styrene (B11656), in the presence of a base. This reaction is a powerful tool for the vinylation of the cyclohexene ring.

Quantitative Data for Heck Reaction

Coupling PartnerPalladium Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (3)TriethylamineDMF12024Moderate to High
Methyl AcrylatePd(OAc)₂ (2)NaHCO₃DMF140460-70

Note: Data is representative for analogous systems.[4][5]

Experimental Protocol: Heck Reaction of this compound with Styrene

  • Reaction Setup: In a sealed tube, add this compound (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (3 mol%), and a phosphine (B1218219) ligand such as tri(o-tolyl)phosphine (6 mol%).[4]

  • Reagent Addition: Add anhydrous DMF (as solvent) and triethylamine (2.0 eq) as the base.[4]

  • Reaction Execution: Seal the tube and heat the reaction mixture to 120 °C for 24 hours. Monitor the reaction by TLC or GC-MS.[4]

  • Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate (3 x 20 mL).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.[4]

Competing Pathway: Elimination Reactions

In the presence of a strong base, this compound can undergo an elimination reaction (dehydrohalogenation) to form a cyclohexadiene. This E2 (elimination, bimolecular) mechanism is a concerted, one-step process where a strong base abstracts a proton from a carbon adjacent to the carbon bearing the bromine, and the bromide ion leaves simultaneously.

The regioselectivity of the elimination is influenced by the steric bulk of the base.

  • Zaitsev's Rule: With a small, non-hindered base like sodium ethoxide, the more substituted and thermodynamically more stable diene is typically the major product.

  • Hofmann's Rule: A bulky, sterically hindered base, such as potassium tert-butoxide, will preferentially abstract the more sterically accessible proton, leading to the less substituted diene as the major product.[6]

E2_Elimination Start This compound TS [E2 Transition State] Start->TS Base Strong Base (e.g., t-BuOK) Base->Start Proton Abstraction Product 1,3-Cyclohexadiene TS->Product Concerted C-H bond breaking, C=C bond formation, and C-Br bond breaking

Caption: The E2 elimination pathway of this compound.

Experimental Protocol: E2 Elimination with Potassium tert-Butoxide

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in an anhydrous solvent like tert-butanol.

  • Substrate Addition: Add this compound (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC or GC.

  • Work-up: Cool the mixture and carefully quench the reaction by adding a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and purify by fractional distillation.

Summary and Outlook

The chemistry of this compound is a compelling example of how the electronic environment of a substrate dictates its reactivity. While classical SN1 and SN2 nucleophilic substitutions are largely unsuccessful, modern palladium-catalyzed cross-coupling reactions provide robust and high-yielding pathways to achieve the formal substitution of the vinylic bromide. The Suzuki-Miyaura, Sonogashira, and Heck reactions offer versatile methods to form new carbon-carbon bonds, enabling the synthesis of a wide array of substituted cyclohexene derivatives. Concurrently, elimination reactions present a competing pathway, particularly with strong bases, leading to the formation of cyclohexadienes. A thorough understanding of these competing and alternative reaction pathways is crucial for the effective utilization of this compound as a building block in the synthesis of complex molecules for research, drug discovery, and materials science.

Logical_Workflow Start This compound Conditions Reaction Conditions? Start->Conditions StrongBase Strong Base (e.g., t-BuOK) Conditions->StrongBase [Choice 1] PdCatalyst Pd Catalyst + Nucleophilic Partner Conditions->PdCatalyst [Choice 2] WeakNu Weak Nucleophile/ Solvolysis Conditions->WeakNu [Choice 3] Elimination E2 Elimination StrongBase->Elimination CrossCoupling Cross-Coupling PdCatalyst->CrossCoupling NoReaction No Reaction / Very Slow WeakNu->NoReaction

Caption: Decision workflow for the reactivity of this compound.

References

An In-depth Technical Guide to the Elimination Reactions of 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the elimination reactions of 1-bromo-1-cyclohexene. This vinyl halide serves as a key substrate for the synthesis of important cyclic dienes, which are valuable intermediates in the development of novel therapeutics and complex organic molecules. This document details the mechanistic pathways, regioselectivity, and stereochemical considerations that govern these reactions, offering a valuable resource for professionals in the fields of organic synthesis and medicinal chemistry.

Core Concepts: Mechanistic Pathways and Regioselectivity

The elimination of hydrogen bromide (HBr) from this compound, a dehydrobromination reaction, primarily proceeds through two distinct mechanisms: the unimolecular elimination (E1) and the bimolecular elimination (E2). The operative mechanism is largely dictated by the reaction conditions, particularly the strength of the base and the nature of the solvent.

The principal product of this elimination is 1,3-cyclohexadiene (B119728), a conjugated diene that is a versatile building block in organic synthesis. However, under certain conditions, the formation of the highly reactive and transient intermediate, cyclohexyne, can also be proposed, although its direct isolation is challenging.

E2 Mechanism: This is a concerted, one-step process where a strong base abstracts a proton from a carbon adjacent to the carbon bearing the bromine, while the bromide ion simultaneously departs. For the E2 reaction to occur in a cyclohexane (B81311) system, a specific stereochemical arrangement is required: the abstracted proton and the leaving group (bromine) must be in an anti-periplanar orientation. In the context of this compound, this geometric constraint influences which protons are accessible for abstraction by the base.

E1 Mechanism: This two-step mechanism involves the initial, slow departure of the leaving group to form a vinylic carbocation intermediate. This is followed by a rapid deprotonation of an adjacent carbon by a weak base (often the solvent) to form the double bond. The formation of a vinylic carbocation is generally energetically unfavorable, making the E1 pathway less common for vinylic halides compared to their saturated counterparts. However, under appropriate conditions, such as in a polar, protic solvent with a non-basic nucleophile, it can be a competing pathway.

Regioselectivity: Zaitsev vs. Hofmann Elimination

The regioselectivity of the elimination reaction, which determines the position of the newly formed double bond, is a critical consideration. The outcome is generally governed by the steric bulk of the base employed.

  • Zaitsev's Rule: With a small, unhindered base such as sodium ethoxide or sodium methoxide, the reaction typically follows Zaitsev's rule, leading to the formation of the more substituted and thermodynamically more stable alkene as the major product. In the case of a substituted this compound, this would favor the formation of the more substituted diene.

  • Hofmann's Rule: Conversely, when a sterically hindered (bulky) base, such as potassium tert-butoxide, is used, the reaction often favors the formation of the less substituted alkene, known as the Hofmann product. The bulky base preferentially abstracts the more sterically accessible proton, which is often on the less substituted carbon.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the elimination reactions of 1-bromo-cyclohexene derivatives under various conditions. It is important to note that specific yield and product ratio data for this compound itself is sparse in the readily available literature; therefore, data from closely related analogs are presented to provide valuable insights into the expected outcomes.

SubstrateBaseSolventTemperature (°C)Major Product(s)Total Yield (%)Reference
1,2-Dibromocyclohexane (B1204518)Sodium Hydride (NaH)Triethylene glycol dimethyl ether / Isopropyl alcoholReflux1,3-Cyclohexadiene70[1]
1-Bromo-1-methylcyclohexanePotassium tert-butoxide (KOtBu)tert-Butanol80Methylenecyclohexane (91%), 1-Methylcyclohexene (9%)94

Experimental Protocols

Detailed methodologies for key elimination reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the dehydrobromination of this compound.

Protocol 1: Synthesis of 1,3-Cyclohexadiene from 1,2-Dibromocyclohexane via Double Dehydrobromination

This protocol describes the synthesis of 1,3-cyclohexadiene from a readily available precursor, 1,2-dibromocyclohexane, through a double elimination reaction.[1]

Materials:

  • 1,2-Dibromocyclohexane

  • Sodium hydride (NaH) in mineral oil suspension

  • Triethylene glycol dimethyl ether

  • Isopropyl alcohol

  • Anhydrous magnesium sulfate

  • Nitrogen gas

  • Dry ice-isopropyl alcohol bath

Equipment:

  • 3-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Apparatus for simple vacuum distillation

  • Heating mantle

  • Separatory funnel

  • Manometer

Procedure:

  • A 3-L three-necked, round-bottomed flask is fitted with a mechanical stirrer and set up for simple vacuum distillation.

  • To the flask are added 500 ml of triethylene glycol dimethyl ether and 300 ml of isopropyl alcohol.

  • Mechanical stirring is initiated, and 53.5 g (2.23 moles) of sodium hydride in a mineral oil suspension is added in small portions.

  • After the addition of sodium hydride is complete, 242 g (1.0 mole) of 1,2-dibromocyclohexane is added dropwise over a period of 2 hours.

  • During the addition, the reaction mixture is heated to maintain a steady distillation of the product. The pressure is maintained at 130–170 mm.

  • The distillation is continued until all the product has been collected. This process typically takes about 1 hour under a rapid flow of nitrogen.

  • The distillate is collected in a receiver cooled in a dry ice-isopropyl alcohol bath.

  • The collected distillate is washed four times with 200-ml portions of water.

  • The organic layer is separated and dried with anhydrous magnesium sulfate.

  • The final product, 1,3-cyclohexadiene, is obtained with a yield of 56 g (70%). Further purification can be achieved by simple distillation at atmospheric pressure under nitrogen (b.p. 78–80°).

Mandatory Visualizations

Reaction Pathway: E2 Elimination of this compound

E2_Elimination sub This compound ts Transition State sub->ts base Base (B:) base->ts prod 1,3-Cyclohexadiene ts->prod conj_acid Conjugate Acid (BH) ts->conj_acid bromide Bromide Ion (Br-) ts->bromide

Caption: E2 elimination mechanism of this compound.

Experimental Workflow: Synthesis of 1,3-Cyclohexadiene

experimental_workflow start Start: Assemble Reaction Apparatus add_solvents Add Triethylene glycol dimethyl ether and Isopropyl alcohol start->add_solvents add_nah Add Sodium Hydride (NaH) add_solvents->add_nah add_substrate Add 1,2-Dibromocyclohexane (dropwise) add_nah->add_substrate reaction Heat to Reflux and Distill Product (130-170 mm Hg) add_substrate->reaction collection Collect Distillate in Cold Trap reaction->collection workup Workup collection->workup wash Wash with Water (4x) workup->wash dry Dry Organic Layer (Anhydrous MgSO4) wash->dry purify Purification (Optional): Simple Distillation dry->purify end End: 1,3-Cyclohexadiene dry->end Crude Product purify->end

Caption: Experimental workflow for the synthesis of 1,3-cyclohexadiene.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-1-cyclohexene (CAS: 2044-08-8)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2044-08-8), a halogenated cycloalkene. It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. This document details its chemical and physical properties, spectroscopic profile, synthesis protocols, and key reactivity. All quantitative data is presented in structured tables for clarity. Furthermore, this guide includes detailed experimental procedures and graphical representations of synthetic pathways and reaction workflows to support laboratory applications.

Chemical and Physical Properties

This compound, with the chemical formula C₆H₉Br, is classified as a vinylic halide.[1] Its structure consists of a six-membered carbon ring with one double bond, where a bromine atom is attached to one of the sp²-hybridized carbons.[1] This structural arrangement dictates its chemical behavior in substitution and elimination reactions.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueUnitSource
CAS Number 2044-08-8-[2][3][4][5]
Molecular Formula C₆H₉Br-[1][2][3][5]
Molecular Weight 161.04 g/mol [2][3][5]
Density 1.436g/cm³[3]
Boiling Point 165.2°C (at 760 mmHg)[3]
Flash Point 58.2°C[3]
Refractive Index 1.537-[3]
LogP (Octanol/Water Partition Coefficient) 2.839-[2][3]
Standard Gibbs Free Energy of Formation (ΔfG°) 66.45kJ/mol[2]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -19.87kJ/mol[2]
Enthalpy of Vaporization (ΔvapH°) 37.08kJ/mol[2]

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, the vinylic proton adjacent to the bromine atom is the most deshielded, appearing at a higher chemical shift.[1] The proximity to the electronegative bromine and the double bond influences the chemical shifts of all protons in the molecule.[1]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry data for this compound is available and can be used for molecular weight confirmation and fragmentation analysis.[3][5][6][7][8]

  • Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic peaks for C=C stretching (around 1590-1680 cm⁻¹) and sp² C-H stretching (around 3000 cm⁻¹).[9] The C-Br bond does not typically show a strong, characteristic absorption.[9]

Synthesis of this compound

This compound can be prepared through various synthetic routes. One common method involves the elimination of hydrogen bromide from a dibromocycloalkane, which can be synthesized from cyclohexene (B86901).[1]

G General Synthesis Workflow for this compound A Cyclohexene B 1,2-Dibromocyclohexane A->B Bromination (Br2) C This compound B->C Elimination (Base)

Caption: Synthesis of this compound from Cyclohexene.

Experimental Protocol: Synthesis via Bromination-Elimination

This protocol outlines a two-step process starting from cyclohexene.

Step 1: Synthesis of trans-1,2-Dibromocyclohexane (B146542)

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexene (1.0 eq) in a suitable organic solvent like dichloromethane.[10] The reaction should be performed in a fume hood.

  • Bromination : Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the flask with continuous stirring.[10] The characteristic red-brown color of bromine will disappear as it reacts with the alkene.[11][12]

  • Work-up : Once the addition is complete and the color has faded, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water and brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude trans-1,2-dibromocyclohexane.

Step 2: Elimination to form this compound

  • Reaction Setup : Place the crude trans-1,2-dibromocyclohexane in a round-bottom flask with a suitable base, such as potassium hydroxide, dissolved in ethanol.[13]

  • Elimination : Heat the mixture to reflux for a specified time to induce E2 elimination.[13] Monitor the reaction progress using TLC or GC.

  • Work-up : After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts with water and brine.[13]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to obtain pure this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the interplay between the carbon-carbon double bond and the vinylic carbon-bromine bond.[1] It is a versatile building block for introducing a cyclohexenyl moiety into larger molecules. The bromine atom can be substituted or used in cross-coupling reactions, while the double bond can undergo various addition reactions.

G Reactivity and Applications of this compound A This compound B Substituted Cyclohexenes (e.g., via Suzuki, Heck, Sonogashira coupling) A->B Pd-catalyzed Cross-Coupling C Cyclohexenyl Grignard Reagent A->C Mg, THF D Addition Products (e.g., epoxides, diols) A->D Further functionalization of the double bond E 1-Cyclohexene-1-carbonitrile A->E Cyanation F 1-Cyclohexene-1-carboxylic acid A->F Carboxylation

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

Table 2: GHS Hazard and Precautionary Information

CategoryStatement
Pictogram GHS07 (Exclamation Mark)[14]
Signal Word Warning[14][15]
Hazard Statements H315: Causes skin irritation.[14][15][16] H319: Causes serious eye irritation.[14][15][16] H335: May cause respiratory irritation.[15][16]
Precautionary Statements P261: Avoid breathing vapors/spray.[15] P264: Wash skin thoroughly after handling.[15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[15] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[15] P501: Dispose of contents/container to an approved waste disposal plant.[15]

Handling and Storage:

  • Use only in a well-ventilated area or outdoors.[15]

  • Avoid contact with skin, eyes, and clothing.[15]

  • Store in a cool, well-ventilated place, keeping the container tightly closed.[15]

  • Keep away from heat, sparks, and open flames.[17]

Disposal:

  • Dispose of the substance and its container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

References

A Technical Overview of 1-Bromo-1-cyclohexene for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth look at the chemical and physical properties of 1-Bromo-1-cyclohexene, a halogenated cycloalkene. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular and Physical Data

This compound is a valuable intermediate in various organic synthesis applications.[1] Its reactivity is primarily defined by the vinyl halide group, which consists of a bromine atom attached to a carbon-carbon double bond within a six-membered ring.[1]

The key quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValue
Molecular Formula C₆H₉Br[1][2][3][4][5]
Molecular Weight 161.04 g/mol [2][4][5]
CAS Registry Number 2044-08-8[2][3][4][5]
Appearance Colorless to light yellow liquid[5]
Boiling Point 155.42°C (estimated)[5]
Density 1.3901 g/cm³ (unit not specified, assumed)[5]
Refractive Index 1.5134[5]
Storage Conditions Store in a freezer under -20°C, sealed and in a dry environment[5]

Structural Representation

The molecular structure of this compound is fundamental to understanding its chemical behavior. The diagram below illustrates the arrangement of atoms and bonds in the molecule.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions of this compound are not available in the provided search results. However, the literature suggests that Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structural elucidation of this compound.[1] A general workflow for such an analysis is depicted below.

experimental_workflow cluster_workflow General Workflow for NMR Analysis start Sample Preparation (this compound in deuterated solvent) nmr_acquisition ¹H and ¹³C NMR Data Acquisition start->nmr_acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) processing->analysis structure_elucidation Structure Confirmation analysis->structure_elucidation

Caption: A generalized workflow for the structural analysis of this compound using NMR.

References

An In-depth Technical Guide to the Safe Handling of 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromo-1-cyclohexene (CAS No: 2044-08-8), a halogenated cycloalkene utilized as an intermediate in organic synthesis. Due to its chemical properties and potential hazards, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. It is classified as a vinylic halide, with the bromine atom attached to a sp²-hybridized carbon of the cyclohexene (B86901) ring.[1] This structure dictates its reactivity, making it a valuable building block in various chemical transformations.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₉Br[2]
Molecular Weight 161.04 g/mol [2]
CAS Number 2044-08-8[2]
Appearance Colorless to light yellow liquid
Boiling Point 165.2 ± 19.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Flash Point 54 °C / 129.2 °F[3]

Hazard Identification and Classification

This compound is a hazardous substance and should be handled with care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryPictogramSignal WordHazard StatementReference(s)
Flammable liquidsCategory 3🔥WarningH226: Flammable liquid and vapor[2]
Skin corrosion/irritationCategory 2WarningH315: Causes skin irritation[2]
Serious eye damage/eye irritationCategory 2WarningH319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation[2]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to ensure the appropriate level of PPE is used.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation or damage.
Skin Protection Flame-resistant lab coat worn over full-length clothing. Chemically resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which may cause irritation. A lab coat provides a barrier against spills.
Respiratory Protection Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of vapors, which may cause respiratory irritation.
Handling Procedures

All manipulations of this compound should be performed in a well-ventilated chemical fume hood.

Experimental Protocol: General Handling of this compound

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment, including appropriate glassware, spill containment materials, and waste containers.

    • Don the appropriate PPE as specified in Table 3.

    • Ensure an eyewash station and safety shower are readily accessible.[3]

  • Aliquoting and Transfer:

    • Ground all equipment to prevent static discharge, as the vapor may be flammable.

    • Use only non-sparking tools.

    • Carefully transfer the required amount of this compound using a glass syringe or pipette. Avoid splashing.

    • Keep the container tightly closed when not in use.

  • Reaction Setup:

    • If the reaction requires heating, use a well-controlled heating mantle and monitor the temperature closely. Avoid open flames.

    • The reaction should be conducted in a closed system if possible, or under an inert atmosphere to prevent the release of vapors.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Dispose of all contaminated disposable materials in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling.

Storage Requirements

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4]

  • Keep the container tightly closed to prevent the escape of vapors.

  • Store away from incompatible materials, such as strong oxidizing agents.[3][4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Table 4: First Aid Measures

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response Protocol:

  • Evacuate all non-essential personnel from the spill area.

  • Remove all sources of ignition.[4]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.[4]

  • Clean the spill area thoroughly with a suitable solvent.

  • Do not allow the spilled material to enter drains or waterways.[4]

Fire Fighting Measures:

  • Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[4]

  • Do not use a direct water jet, as it may spread the fire.

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

  • Upon combustion, hazardous decomposition products such as carbon oxides and hydrogen bromide may be formed.[3][4]

Disposal Guidelines

All waste containing this compound must be treated as hazardous waste.

  • Collect all chemical waste and contaminated materials in a clearly labeled, sealed, and appropriate container.

  • Dispose of the waste through a licensed hazardous waste disposal facility.

  • Do not dispose of this chemical down the drain or in regular trash.

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedure Safe Handling Procedure cluster_emergency Emergency Response Review_SDS Review SDS and Chemical Properties Identify_Hazards Identify Hazards: - Flammable - Irritant Review_SDS->Identify_Hazards Assess_Risks Assess Risks of Experimental Procedure Identify_Hazards->Assess_Risks Select_PPE Select Appropriate PPE: - Goggles, Face Shield - Gloves, Lab Coat Assess_Risks->Select_PPE Use_Fume_Hood Work in a Chemical Fume Hood Assess_Risks->Use_Fume_Hood Prepare_Spill_Kit Prepare Spill Kit and Emergency Equipment Assess_Risks->Prepare_Spill_Kit Handle_Chemical Handle Chemical Following Established Protocols Select_PPE->Handle_Chemical Use_Fume_Hood->Handle_Chemical Proper_Storage Store Correctly Handle_Chemical->Proper_Storage Waste_Disposal Dispose of Waste Properly Handle_Chemical->Waste_Disposal First_Aid Administer First Aid Handle_Chemical->First_Aid If Exposure Occurs Spill_Control Control Spills Handle_Chemical->Spill_Control If Spill Occurs Fire_Suppression Fire Suppression Handle_Chemical->Fire_Suppression If Fire Occurs

Hazard Identification and Mitigation Workflow.

Experimental_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Don Appropriate PPE B Verify Fume Hood Operation A->B C Gather Materials & Spill Kit B->C D Transfer Compound C->D E Perform Reaction D->E F Quench Reaction (if applicable) E->F G Clean Work Area & Glassware F->G H Segregate & Label Hazardous Waste G->H I Store Waste Appropriately H->I J Doff PPE I->J

Standard Experimental Workflow.

References

A Technical Guide to the Computational Conformational Analysis of 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Conformational Landscape of 1-Bromo-1-cyclohexene

The conformational flexibility of the cyclohexene (B86901) ring is a key determinant of the overall three-dimensional structure of this compound. Unlike the well-studied cyclohexane (B81311), which predominantly adopts chair conformations, the presence of the double bond in cyclohexene flattens a portion of the ring, leading to a different set of stable and transition-state conformations. The primary low-energy conformation of the cyclohexene ring is the half-chair .[1] Other higher-energy conformations, such as the boat and twist-boat , also exist and are important to consider as they may represent transition states in conformational interconversions.[1]

The introduction of a bromine atom at the C1 position introduces further complexity. The bromine substituent can occupy either a pseudo-axial or a pseudo-equatorial position in the half-chair conformation, leading to two distinct diastereomeric conformers. The relative stability of these conformers is governed by a balance of steric and electronic effects.

Proposed Computational Methodology

A multi-tiered computational approach is recommended to accurately and efficiently explore the conformational space of this compound. This workflow combines initial low-level conformational searches with high-level quantum mechanical calculations for refinement.

Initial Conformational Search

The first step is to generate a diverse set of initial conformations. This can be achieved using molecular mechanics (MM) based conformational search algorithms.

Experimental Protocol:

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Force Field Selection: Choose a suitable molecular mechanics force field, such as MMFF94 or AMBER, that is well-parameterized for organic molecules.

  • Conformational Search: Employ a systematic or stochastic conformational search method (e.g., Monte Carlo, LowModeMD) to explore the potential energy surface. The search should be configured to rotate around all rotatable bonds and to explore different ring puckering possibilities.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization using the chosen force field to locate the nearest local minimum.

  • Clustering and Selection: The resulting conformers should be clustered based on their root-mean-square deviation (RMSD) and energy. A representative set of low-energy, unique conformers should be selected for the next stage of higher-level calculations.

Quantum Mechanical Geometry Optimization and Frequency Calculations

The geometries and relative energies of the selected conformers should be refined using quantum mechanical (QM) methods.

Experimental Protocol:

  • Method Selection: Density Functional Theory (DFT) is a widely used and reliable method for this purpose. The B3LYP functional combined with a Pople-style basis set such as 6-31G(d) is a good starting point. For molecules containing bromine, incorporating a larger basis set like 6-311+G(d,p) is recommended for improved accuracy.[2]

  • Geometry Optimization: Perform a full geometry optimization for each conformer using the chosen DFT method and basis set. This will locate the stationary points on the potential energy surface corresponding to the energy minima of the conformers.

  • Frequency Analysis: Conduct a vibrational frequency calculation for each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. The frequency data also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Calculation: The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers should be calculated to determine their relative populations at a given temperature.

Transition State Searching

To understand the dynamics of interconversion between the stable conformers, it is necessary to locate the transition states connecting them.

Experimental Protocol:

  • Method Selection: Transition state searching algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, available in quantum chemistry software packages, should be used.

  • Initial Guess: An initial guess for the transition state structure can be generated by interpolating between the reactant and product conformers.

  • Optimization and Verification: The transition state geometry is optimized, and a frequency calculation is performed. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation should be performed to confirm that the located transition state connects the desired reactant and product minima.

Predicted Quantitative Data

Based on the principles of conformational analysis of substituted cyclohexenes, the following tables summarize the expected quantitative data for the conformational analysis of this compound. These values are illustrative and would need to be confirmed by actual calculations.

Table 1: Predicted Relative Energies and Population of this compound Conformers at 298 K

ConformerBromine PositionRelative Energy (kcal/mol)Population (%)
Half-Chair 1Pseudo-equatorial0.00> 95
Half-Chair 2Pseudo-axial~1.5 - 2.5< 5
Boat-~5 - 7< 0.1
Twist-Boat-~4 - 6< 0.1

Table 2: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound

ParameterPredicted Value
C1-Br Bond Length~1.90 - 1.95 Å
C1=C2 Bond Length~1.33 - 1.35 Å
C1-C6 Bond Length~1.50 - 1.52 Å
C1-C2-C3-C4 Dihedral Angle~15° - 25°
Br-C1-C2-C3 Dihedral Angle~160° - 170°

Experimental Validation

Computational predictions should ideally be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.

Experimental Protocol: Low-Temperature NMR Spectroscopy

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) in an NMR tube.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature unit.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a range of low temperatures (e.g., from room temperature down to -80 °C or lower).[3]

  • Analysis: At sufficiently low temperatures, the rate of conformational interconversion may be slow enough on the NMR timescale to observe separate signals for the different conformers. The relative integration of these signals can be used to determine the equilibrium constant and, subsequently, the Gibbs free energy difference (ΔG°) between the conformers.[3] Coupling constants, particularly vicinal (³J) couplings, can provide information about the dihedral angles and thus the ring conformation.

Visualizations

Conformational Interconversion Pathway

The following diagram illustrates the proposed conformational interconversion pathway for this compound, highlighting the half-chair minima and the boat and twist-boat transition states.

G HC1 Half-Chair 1 (Br pseudo-equatorial) TS1 Boat Transition State HC1->TS1 Ring Inversion HC2 Half-Chair 2 (Br pseudo-axial) TS2 Twist-Boat Transition State HC2->TS2 Ring Inversion TS1->HC2 TS2->HC1

Caption: Proposed ring inversion pathway for this compound.

Computational Workflow

The diagram below outlines the logical flow of the proposed computational conformational analysis.

G A 1. Initial Structure Generation (Molecular Mechanics) B 2. Conformational Search (e.g., Monte Carlo) A->B C 3. Selection of Low-Energy Conformers B->C D 4. Quantum Mechanical Optimization (e.g., DFT B3LYP/6-311+G(d,p)) C->D E 5. Frequency Analysis (Confirm Minima) D->E G 7. Transition State Search D->G F 6. Relative Energy Calculation (ΔE, ΔH, ΔG) E->F I 9. Data Analysis and Visualization F->I H 8. IRC Calculation (Confirm Reaction Path) G->H H->I

Caption: Workflow for computational conformational analysis.

Conclusion

This technical guide provides a comprehensive roadmap for conducting a thorough computational conformational analysis of this compound. By following the proposed multi-step computational workflow and validating the results with experimental data, researchers can gain valuable insights into the structural and energetic properties of this molecule. This knowledge is fundamental for predicting its chemical behavior and for its rational design in various applications.

References

Theoretical studies on 1-Bromo-1-cyclohexene stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Theoretical Stability of 1-Bromo-1-cyclohexene

This technical guide provides a detailed theoretical examination of the stability of this compound, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental and computational studies focused exclusively on this compound, this document synthesizes information from theoretical studies on closely related cyclohexene (B86901) derivatives and proposes a robust computational methodology for a comprehensive stability analysis.

Introduction to this compound Stability

This compound is a vinylic halide whose stability is governed by a combination of factors including the conformational dynamics of the cyclohexene ring, the electronic effects of the bromine substituent, and the interplay between the double bond and the carbon-bromine bond. The cyclohexene ring is known to adopt a non-planar half-chair conformation as its most stable form to relieve ring strain.[1] The presence of the bromine atom on the double bond introduces electronic and steric influences that can affect the relative energies of different conformations and the molecule's overall reactivity.

Conformational Analysis

The primary mode of flexibility in this compound is the interconversion of the cyclohexene ring between various conformations. The most significant of these are the half-chair and the twist-boat forms.

  • Half-Chair Conformation: This is the equilibrium and most stable conformation for cyclohexene and its derivatives, with an approximate relative energy of 0 kcal/mol.[1]

  • Twist-Boat Conformation: This is a higher-energy, unstable intermediate that lies on the ring-inversion pathway.[1] It is estimated to be about 5-6 kcal/mol less stable than the half-chair form.[1]

  • Boat Conformation: This serves as a transition state for the interconversion between different twist-boat forms and is slightly higher in energy than the twist-boat.[1]

The energy barrier and the relative energies of these conformations define the molecule's potential energy surface and are crucial for understanding its structural dynamics.[1]

Illustrative Conformational Energy Profile

The following diagram illustrates the logical relationship between the primary conformers of a cyclohexene ring system.

G cluster_0 Half-Chair_A Half-Chair (A) (0 kcal/mol) Twist-Boat Twist-Boat (~5-6 kcal/mol) Half-Chair_A->Twist-Boat Ring Inversion Half-Chair_B Half-Chair (B) (0 kcal/mol) Twist-Boat->Half-Chair_B Ring Inversion

Caption: Conformational interconversion pathway for cyclohexene derivatives.

Quantitative Thermodynamic Data

While extensive experimental data for this compound is scarce, computational methods provide valuable estimates for its thermodynamic properties. The Joback group contribution method, a well-established prediction technique, has been used to calculate several key stability-related parameters.

PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (ΔfG°)66.45kJ/molJoback Calculated
Enthalpy of Formation (Gas, ΔfH°gas)-19.87kJ/molJoback Calculated
Enthalpy of Vaporization (ΔvapH°)37.08kJ/molJoback Calculated
Enthalpy of Fusion (ΔfusH°)8.18kJ/molJoback Calculated
Table 1: Calculated Thermodynamic Properties of this compound.

Based on typical findings for cyclohexene derivatives, an illustrative table of relative conformational energies can be constructed.

Conformational StateDescriptionRelative Energy (Approximate)Source
Half-ChairEquilibrium, most stable conformation0 kcal/mol[1]
Twist-BoatUnstable intermediate in ring-inversion pathway~5-6 kcal/mol[1]
BoatTransition state for twist-boat interconversionSlightly higher than twist-boat[1]
Table 2: Illustrative Conformational Energies for a Cyclohexene Ring.[1]

Proposed Computational Protocol for Stability Analysis

To rigorously determine the stability of this compound, a multi-step computational chemistry workflow is proposed. This approach is designed to balance accuracy with computational efficiency, starting with broad conformational searches and culminating in high-level quantum mechanical calculations. A similar workflow has been proposed for the analysis of related molecules like 1-(bromoethynyl)cyclohexene.[2]

Methodology Details
  • Initial Conformational Search:

    • Method: Molecular Mechanics (MM) using a force field like MMFF94 or similar.

    • Procedure: A systematic or stochastic search of the conformational space to identify low-energy conformers. This step explores the puckering of the cyclohexene ring.

    • Software: Programs such as Spartan, Avogadro, or the conformational search modules in Gaussian or Schrödinger suites.

  • Geometry Optimization and Frequency Calculation (DFT):

    • Method: Density Functional Theory (DFT) is recommended for a good balance of cost and accuracy.

    • Functional: A hybrid functional such as B3LYP or a modern functional like ωB97X-D (which includes dispersion corrections) is suitable.

    • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) should be employed for accurate results.

    • Procedure: The low-energy conformers identified in the MM search are used as starting points for full geometry optimization. Frequency calculations are then performed on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energies, enthalpies, and Gibbs free energies).

  • Solvent Effects:

    • Method: To simulate stability in a solution, implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model can be applied during the DFT optimization step.[3][4]

    • Procedure: Single-point energy calculations with the chosen solvent model are performed on the gas-phase optimized geometries, or full re-optimization is carried out within the solvent continuum.

  • High-Accuracy Energy Refinement:

    • Method: For even greater accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using higher-level theories like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (e.g., CCSD(T)).[4]

    • Basis Set: A larger basis set, such as aug-cc-pVTZ, is recommended for these calculations.

Computational Workflow Diagram

The following diagram outlines the proposed computational workflow for a thorough theoretical analysis.

G cluster_workflow Computational Workflow for Stability Analysis start Initial Structure of This compound conf_search Molecular Mechanics Conformational Search start->conf_search dft_opt DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311+G(d,p)) conf_search->dft_opt Low-energy conformers solvation Inclusion of Solvent Effects (e.g., PCM/SMD Model) dft_opt->solvation high_level High-Accuracy Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) solvation->high_level analysis Analysis of Relative Stabilities (ΔG, ΔH) and Thermochemical Properties high_level->analysis

Caption: Proposed computational workflow for conformational and stability analysis.

Conclusion

The theoretical stability of this compound is primarily dictated by its conformational preferences, with the half-chair form being the most stable. While direct experimental studies are limited, a robust understanding can be built upon the well-documented behavior of related halocyclohexanes and cyclohexene derivatives. The provided thermodynamic data offers a baseline for its stability, and the detailed computational protocol outlines a clear path for researchers to perform a high-accuracy, in-depth analysis. This guide serves as a foundational resource for professionals engaged in research and development where the molecular properties of this compound are of interest.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Bromo-1-cyclohexene from Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-bromo-1-cyclohexene, a valuable vinyl bromide intermediate in organic synthesis. The described methodology is a two-step process commencing with the bromination of cyclohexene (B86901) to yield trans-1,2-dibromocyclohexane (B146542), followed by a selective dehydrobromination to afford the target compound. This protocol is designed to be a reliable and reproducible method for obtaining this compound for research and development purposes. All quantitative data is summarized in structured tables, and detailed experimental procedures are provided.

Introduction

This compound is a versatile synthetic building block, particularly useful in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its vinylic bromine atom offers a site for regioselective functionalization, making it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. The synthetic route detailed herein involves the initial formation of a vicinal dibromide from cyclohexene, followed by a base-mediated elimination reaction to introduce the vinyl bromide functionality.

Experimental Protocols

Step 1: Synthesis of trans-1,2-Dibromocyclohexane from Cyclohexene

This procedure follows a well-established method for the electrophilic addition of bromine to an alkene.

Materials:

  • Cyclohexene

  • Bromine

  • Carbon Tetrachloride (CCl₄)

  • Absolute Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Separatory funnel

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • Distillation apparatus (e.g., Claisen flask)

  • Oil bath

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a separatory funnel, a mechanical stirrer, and a thermometer, place a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 mL of carbon tetrachloride and 15 mL of absolute ethanol.

  • Cool the flask in an ice-salt bath.

  • Once the temperature of the stirred solution reaches -5 °C, add a solution of 210 g (1.3 moles) of bromine in 145 mL of carbon tetrachloride from the separatory funnel.

  • Maintain the reaction temperature below -1 °C during the addition of bromine. The addition should take approximately 3 hours.

  • After the addition is complete, transfer the reaction mixture to a 1 L Claisen flask.

  • Distill off the carbon tetrachloride and any excess cyclohexene using a water bath.

  • Replace the water bath with an oil bath and distill the remaining residue under reduced pressure.

  • Collect the fraction boiling at 99–103 °C at 16 mmHg. This fraction is the purified trans-1,2-dibromocyclohexane.

Data Presentation: Step 1

Reactant/ProductMolecular Weight ( g/mol )Amount (moles)Volume/MassYield (%)Boiling Point (°C/mmHg)
Cyclohexene82.141.5123 g--
Bromine159.811.3210 g--
trans-1,2-Dibromocyclohexane241.95Up to 1.3Up to 314.5 g (theoretical)~95%99-103/16
Step 2: Synthesis of this compound from trans-1,2-Dibromocyclohexane

This protocol utilizes a "complex base" to achieve selective dehydrobromination.

Materials:

  • trans-1,2-Dibromocyclohexane

  • Sodium amide (NaNH₂)

  • tert-Butanol

  • Sodium metal

  • Anhydrous Tetrahydrofuran (THF)

Equipment:

  • Schlenk flask or a two-necked round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer

  • Syringes and needles for inert atmosphere techniques

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Preparation of Sodium tert-butoxide (NaOtBu): In a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous tert-butanol. Carefully add sodium metal in small portions with stirring until the desired amount of sodium tert-butoxide is formed.

  • Reaction Setup: In a separate flame-dried two-necked flask under a nitrogen atmosphere, prepare a suspension of sodium amide in anhydrous THF.

  • To the sodium amide suspension, add the freshly prepared solution of sodium tert-butoxide in THF via cannula or syringe.

  • To this "complex base" mixture, add a solution of trans-1,2-dibromocyclohexane (40 mM) in anhydrous THF dropwise at room temperature.

  • Stir the reaction mixture at 20 °C for 22 hours.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.[1]

Data Presentation: Step 2

Reactant/ProductMolecular Weight ( g/mol )Concentration (mM)ReagentsSolventTemperature (°C)Time (h)Isolated Yield (%)
trans-1,2-Dibromocyclohexane241.9540NaNH₂-NaOtBuTHF202250-55%[1]
This compound161.04------

Characterization of this compound

Data Presentation: Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃)δ ~6.1 (t, 1H, vinyl H), ~2.3 (m, 2H), ~2.2 (m, 2H), ~1.8 (m, 2H), ~1.6 (m, 2H) ppm.[2]
¹³C NMR (CDCl₃)Expected peaks: ~125-135 ppm (C=C-Br), ~120-130 ppm (C=C), and several peaks in the aliphatic region (~20-35 ppm).
IR Expected peaks: C=C stretch (~1640 cm⁻¹), C-H stretch (sp² C-H >3000 cm⁻¹, sp³ C-H <3000 cm⁻¹), C-Br stretch.
Mass Spec (EI) m/z (%): 162/160 (M⁺, isotopic pattern for Br), 81 (M⁺ - Br).[3][4]

Logical Workflow Diagram

Synthesis_Workflow Synthesis of this compound from Cyclohexene start Start: Cyclohexene step1 Step 1: Bromination (Br₂, CCl₄, EtOH, -5 to -1°C) start->step1 intermediate Intermediate: trans-1,2-Dibromocyclohexane step1->intermediate Yield: ~95% step2 Step 2: Dehydrobromination (NaNH₂-NaOtBu, THF, 20°C) intermediate->step2 product Product: this compound step2->product Yield: 50-55% purification Purification (Extraction, Chromatography/Distillation) product->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Final Product: Pure this compound characterization->final_product

Caption: Overall workflow for the synthesis of this compound.

Safety Precautions
  • Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Carbon tetrachloride is a carcinogen and is toxic. Use it only in a fume hood.

  • Sodium amide and sodium metal are highly reactive and water-sensitive. Handle them under an inert atmosphere.

  • Always wear appropriate PPE and follow standard laboratory safety procedures.

References

Application Notes and Protocols: Allylic Bromination of Cyclohexene with N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylic bromination is a highly selective reaction that introduces a bromine atom at the carbon adjacent to a double bond. The use of N-bromosuccinimide (NBS) as a reagent for the allylic bromination of alkenes, such as cyclohexene (B86901), is a cornerstone of synthetic organic chemistry. This method is favored for its ability to provide a low, constant concentration of molecular bromine (Br₂), which favors the free-radical substitution pathway over competitive electrophilic addition to the double bond.[1][2][3] The resulting product, 3-bromocyclohexene, is a valuable intermediate in the synthesis of various pharmaceuticals and complex organic molecules.

This document provides detailed application notes, experimental protocols, and a mechanistic overview of the allylic bromination of cyclohexene using NBS.

Reaction Mechanism and Selectivity

The allylic bromination of cyclohexene with NBS proceeds via a free-radical chain mechanism.[3][4] The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[5][6][7][8]

The stability of the intermediate allylic radical is a key factor driving the selectivity of this reaction. The allylic C-H bond in cyclohexene is weaker than the vinylic and other alkyl C-H bonds, making it more susceptible to hydrogen abstraction by a bromine radical.[3][9]

The overall mechanism can be broken down into three key stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN or BPO) or the N-Br bond in NBS upon exposure to heat or light, generating a small number of bromine radicals (Br•).[6][10]

  • Propagation: This stage consists of a two-step cycle. First, a bromine radical abstracts an allylic hydrogen from cyclohexene to form a resonance-stabilized allylic radical and hydrogen bromide (HBr).[3][4][10] The newly formed HBr then reacts with NBS to produce a molecule of bromine (Br₂).[3][4][10] This newly formed Br₂ then reacts with the allylic radical to yield the desired product, 3-bromocyclohexene, and regenerates a bromine radical, which continues the chain reaction.[3][4][10]

  • Termination: The chain reaction is terminated when two radicals combine.

The use of NBS is crucial as it maintains a very low concentration of Br₂ in the reaction mixture, which suppresses the competing ionic addition of bromine across the double bond.[1][3]

Mechanistic Diagram

Allylic_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN or BPO) Br_radical Br• Initiator->Br_radical Heat/Light Cyclohexene Cyclohexene HBr HBr Br_Br Br₂ Br_radical->Br_Br + Br• Radical_Combination Other Radical Combinations Br_radical->Radical_Combination + R• Allylic_Radical Allylic Radical Cyclohexene->Allylic_Radical + Br• 3_Bromocyclohexene 3-Bromocyclohexene Allylic_Radical->3_Bromocyclohexene + Br₂ NBS NBS Br2 Br₂ NBS->Br2 + HBr Succinimide Succinimide Br2->Succinimide by-product 3_Bromocyclohexene->Br_radical regenerates

References

Application Notes and Protocols: 1-Bromo-1-cyclohexene as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-bromo-1-cyclohexene, a valuable and versatile intermediate in modern organic synthesis. This vinyl bromide serves as a key building block for the construction of a wide array of functionalized cyclohexene (B86901) derivatives, which are prevalent scaffolds in numerous natural products and pharmaceutical agents.[1] This document details its application in several powerful carbon-carbon bond-forming reactions, complete with experimental protocols, comparative data, and visual diagrams of reaction mechanisms and workflows.

Overview of Synthetic Applications

This compound is a readily accessible vinylic halide that participates in a variety of transition metal-catalyzed cross-coupling reactions. Its reactivity is primarily centered around the carbon-bromine bond, which allows for the facile introduction of diverse functionalities onto the cyclohexene ring. The most prominent applications of this compound include:

  • Sonogashira Coupling: For the synthesis of 1-alkynyl-1-cyclohexenes.

  • Suzuki-Miyaura Coupling: For the synthesis of 1-aryl- and 1-vinyl-1-cyclohexenes.

  • Heck Coupling: For the formation of substituted cyclohexene derivatives through reaction with alkenes.

  • Stille Coupling: For the introduction of various organic moieties using organostannane reagents.

These reactions provide a powerful toolkit for the elaboration of the cyclohexene core, enabling the synthesis of complex molecular architectures.

Cross-Coupling Reactions: Data and Protocols

The following sections provide detailed information on the most common cross-coupling reactions involving this compound. While specific data for a wide range of substrates with this compound is not always available, the following tables present representative data from analogous vinyl bromide systems to provide a comparative framework.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[1][2] This reaction is instrumental in the synthesis of conjugated enynes.

Representative Reaction Conditions and Yields for Sonogashira Coupling of Vinyl Bromides

Coupling Partner (Terminal Alkyne)Palladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylacetylene (B144264)Pd(PPh₃)₄ (2)CuI (1)Et₃NTHF60-801285-95
1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMFRT-50680-90
TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (1)Et₃NToluene (B28343)70888
Propargyl alcoholPd(OAc)₂ (2) + PPh₃ (4)CuI (2)K₂CO₃Acetonitrile501075-85

Note: Yields are representative and based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Copper(I) iodide (CuI) (0.01 eq)

  • Anhydrous triethylamine (B128534) (Et₃N) (solvent and base)

  • Anhydrous tetrahydrofuran (B95107) (THF) (co-solvent, optional)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Pd(PPh₃)₄ and CuI.[1]

  • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.[1]

  • Add anhydrous triethylamine (and THF if used) via syringe.

  • Add this compound to the stirred solution.[1]

  • Add phenylacetylene dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate (B1210297).[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1-(phenylethynyl)cyclohexene.[1]

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_cu pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_intermediate R-Pd(II)L₂-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl R-Pd(II)L₂-C≡CR' transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡CR' reductive_elimination->product cu_cycle Copper Cycle cu_acetylide Cu-C≡CR' cu_cycle->cu_acetylide alkyne H-C≡CR' alkyne->cu_cycle Cu(I), Base cu_acetylide->transmetalation

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow start Start setup Reaction Setup: - Dry glassware - Inert atmosphere (N₂/Ar) - Add Pd catalyst and CuI start->setup reagents Reagent Addition: - Add solvent and base - Add this compound - Add terminal alkyne setup->reagents reaction Reaction: - Heat to 60-80 °C - Monitor by TLC reagents->reaction workup Workup: - Cool to RT - Filter through Celite - Concentrate reaction->workup purification Purification: - Flash column chromatography workup->purification product Product: 1-(Alkynyl)cyclohexene purification->product

Caption: General experimental workflow for Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between a vinyl halide and an organoboron compound, such as a boronic acid or ester.[3][4] This reaction is widely used for the synthesis of biaryls and conjugated dienes.

Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Vinyl Bromides

Coupling Partner (Boronic Acid/Ester)Palladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O10012~80
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O851692
Vinylboronic acid pinacol (B44631) esterPdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O901085
2-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001488

Note: Yields are representative and based on analogous reactions reported in the literature.[5] Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • XPhos (0.04 eq)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 eq)

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[5]

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.[5]

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford 1-phenyl-1-cyclohexene.[5]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_intermediate R-Pd(II)L₂-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled R-Pd(II)L₂-R' transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product boronic_acid R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ boronic_acid->boronate Base (e.g., OH⁻) boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of a vinyl halide with an alkene to form a substituted alkene.[6][7] This reaction is a powerful tool for the construction of carbon-carbon bonds and is tolerant of a wide variety of functional groups.

Representative Reaction Conditions and Yields for Heck Coupling of Vinyl Bromides

Alkene Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-80
n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAcDMA1201885-95
CyclohexenePd(OAc)₂ (2)-NaHCO₃[Bu₄N]Br140440-50
AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1102075-85

Note: Yields are representative and based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Heck Coupling of this compound with Styrene

Materials:

  • This compound (1.0 eq)

  • Styrene (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Sealed reaction tube

Procedure:

  • To a sealable reaction tube, add Pd(OAc)₂, P(o-tol)₃, and anhydrous DMF under an inert atmosphere.

  • Add this compound, styrene, and triethylamine.

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product.

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_intermediate R-Pd(II)L₂-Br oxidative_addition->pd_intermediate migratory_insertion Migratory Insertion pd_intermediate->migratory_insertion H₂C=CHR' pd_alkyl R-CH₂-CH(R')-Pd(II)L₂-Br migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination product R-CH=CH-R' beta_hydride_elimination->product h_pd_br H-Pd(II)L₂-Br beta_hydride_elimination->h_pd_br h_pd_br->pd0 Base

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Application in Natural Product Synthesis

While a direct, prominent example of this compound in the total synthesis of a complex natural product is not widely reported, its derivatives and the methodologies it enables are highly relevant. The functionalized cyclohexene motif is a common core in many bioactive natural products. For instance, the synthesis of various terpenoids and alkaloids often involves the construction and subsequent functionalization of cyclohexene rings. The cross-coupling reactions detailed above provide a strategic approach to introduce necessary side chains and build molecular complexity, making this compound a valuable precursor in the planning and execution of such syntheses.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki-Miyaura, and Heck couplings, provides efficient and modular routes to a diverse array of functionalized cyclohexene derivatives. The protocols and data presented in these application notes serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to effectively utilize this important building block in their synthetic endeavors.

References

Application Notes and Protocols for the Grignard Reaction of 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries.[1] The formation of organomagnesium halides (Grignard reagents) from organic halides and magnesium metal provides a powerful nucleophilic carbon source capable of reacting with a variety of electrophiles.[1] This document provides detailed application notes and protocols for the preparation and use of 1-cyclohexenylmagnesium bromide, the Grignard reagent derived from 1-bromo-1-cyclohexene.

The 1-cyclohexenyl moiety is a valuable structural motif in medicinal chemistry. Its incorporation into small molecules can significantly influence their pharmacological properties. The partially unsaturated cyclic structure can impart conformational rigidity, which is often desirable for optimizing binding to biological targets. Furthermore, the lipophilicity of the cyclohexenyl group can be leveraged to enhance pharmacokinetic properties such as membrane permeability and metabolic stability. One notable application is in the synthesis of intermediates for therapeutic agents; for instance, a derivative, 2-(1-cyclohexenyl)ethylamine, serves as a key intermediate in the synthesis of the antitussive drug dextromethorphan.[2]

Data Presentation: Key Reaction Parameters

The successful formation and subsequent reaction of 1-cyclohexenylmagnesium bromide are contingent on several critical parameters. The following table summarizes typical reaction conditions and expected outcomes, compiled from general knowledge of Grignard reactions with vinyl halides and similar substrates.[1]

ParameterValue / RangeNotes
Grignard Reagent Formation
SolventAnhydrous Tetrahydrofuran (THF)THF is generally preferred for less reactive vinyl halides.[1]
Magnesium1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the bromide.[1]
Activation MethodIodine crystal, 1,2-dibromoethaneEssential for removing the passivating magnesium oxide layer.[1]
Initiation TemperatureRoom temperature to gentle refluxThe reaction is exothermic and may require initial gentle heating to start.[1]
Reaction Time1 - 3 hoursCompletion is often indicated by the consumption of magnesium.[1]
Expected Yield70 - 90%Yields can be affected by side reactions such as Wurtz coupling.[1]
Reaction with Electrophile (e.g., Aldehyde/Ketone)
Electrophile1.0 equivalentAdded slowly to the prepared Grignard reagent.[1]
Reaction Temperature0 °C to room temperatureInitial cooling is recommended to control the exothermic reaction.[1]
Reaction Time30 minutes - 2 hoursMonitored by Thin Layer Chromatography (TLC).[1]
Work-upSaturated aq. NH₄Cl or dilute HClTo quench the reaction and protonate the resulting alkoxide.[1]
Expected Product Yield60 - 85%Dependent on the nature of the electrophile and reaction conditions.[1]

Experimental Protocols

A. Preparation of 1-Cyclohexenylmagnesium Bromide

This protocol details the formation of the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (or a few drops of 1,2-dibromoethane)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed and allow it to cool to room temperature.[1]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature under an inert atmosphere.[1]

  • Initiation of Reaction: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the THF, and the formation of a cloudy grey solution. If the reaction does not start, gentle warming or sonication may be applied.[1]

  • Completion of Reaction: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, which should be used immediately.[1]

B. Reaction of 1-Cyclohexenylmagnesium Bromide with an Aldehyde (e.g., Benzaldehyde)

This protocol describes the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.

Materials:

Procedure:

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. In a separate flask, prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous THF. Add the benzaldehyde solution dropwise to the stirred Grignard solution while maintaining the temperature below 10 °C.[3]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.[3]

  • Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[3]

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The product, a cyclohexenyl-substituted alcohol, can be further purified by column chromatography or distillation.

Mandatory Visualizations

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification reagents_prep This compound + Mg Turnings + Anhydrous THF initiation Initiation (Iodine, gentle heat) reagents_prep->initiation Add small portion of bromide formation Grignard Reagent (1-Cyclohexenylmagnesium bromide) initiation->formation Dropwise addition & Reflux grignard_reagent 1-Cyclohexenylmagnesium bromide (in THF) reaction Nucleophilic Addition (0°C to RT) grignard_reagent->reaction electrophile Aldehyde/Ketone (in Anhydrous THF) electrophile->reaction Dropwise addition alkoxide Magnesium Alkoxide Intermediate reaction->alkoxide quench Quench (aq. NH4Cl) alkoxide->quench extraction Extraction (Diethyl Ether) quench->extraction purification Drying & Solvent Removal extraction->purification product Final Product (Cyclohexenyl Alcohol) purification->product

Caption: Experimental workflow for the synthesis of a cyclohexenyl alcohol via Grignard reaction.

Signaling_Pathway cluster_synthesis Drug Candidate Synthesis cluster_application Application in Drug Development start_mat This compound grignard 1-Cyclohexenylmagnesium bromide start_mat->grignard Mg, THF intermediate Cyclohexenyl-containing Intermediate grignard->intermediate + Electrophile api Active Pharmaceutical Ingredient (API) intermediate->api Further Synthetic Steps pk_props Improved Pharmacokinetics (Lipophilicity, Stability) api->pk_props binding Conformational Rigidity for Target Binding api->binding drug_candidate Novel Drug Candidate pk_props->drug_candidate binding->drug_candidate

Caption: Role of the Grignard reaction in drug development.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate.[1][2] Its significance in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex molecules, was recognized with the 2010 Nobel Prize in Chemistry awarded to Suzuki, Heck, and Negishi.[1]

This document provides detailed application notes and representative protocols for the Suzuki cross-coupling of 1-Bromo-1-cyclohexene, a cyclic vinyl bromide, with various arylboronic acids. While specific literature detailing the Suzuki coupling of this compound is limited, the following protocols are based on well-established procedures for analogous vinyl bromides and serve as a robust starting point for methodological development.[3][4] The resulting 1-aryl-1-cyclohexene products are valuable structural motifs in medicinal chemistry and materials science.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions of vinyl halides with arylboronic acids. These examples, drawn from analogous systems, provide a comparative framework for the development of a specific protocol for this compound. Optimization of catalyst, ligand, base, and solvent will likely be necessary to achieve optimal yields for this specific substrate.

EntryVinyl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Vinyl BromidePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8012~85-95
2Vinyl Bromide4-Fluorophenyl- boronic acidXPhos-Pd-G2 (2)-K₃PO₄DMF/EtOH/H₂O1000.5-0.790
3Vinyl HalideArylboronic acidPd₂(dba)₃ / P(t-Bu)₃-K₃PO₄DioxaneRT12High
4Vinyl TosylateTolylboronic acidNa₂PdCl₄ (0.5)cataCXium F sulf (1)K₂CO₃H₂O10016>95
5Aryl BromidePhenylboronic acidPd(PPh₃)₄ (1.5)-K₃PO₄DMF85553

Experimental Protocols

The following are detailed, generalized methodologies for the Suzuki cross-coupling of a vinyl bromide, which can be adapted for this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a widely used and robust method for the Suzuki coupling of various aryl and vinyl bromides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene or 1,4-Dioxane

  • Ethanol (optional)

  • Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inerting the Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio), via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the vinyl bromide).

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Procedure using a Pre-catalyst System (e.g., XPhos-Pd-G2)

Modern pre-catalyst systems often offer higher activity and broader substrate scope, especially for less reactive halides.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • XPhos-Pd-G2 (1-3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane or DMF/Ethanol/Water mixture

  • Inert gas (Argon or Nitrogen)

  • Microwave vial or sealed tube

  • Magnetic stirrer and heating plate (or microwave reactor)

Procedure:

  • Reaction Setup: In a microwave vial or sealed tube, combine this compound (1.0 equiv), the arylboronic acid (1.1 equiv), K₃PO₄ (2.5 equiv), and the XPhos-Pd-G2 pre-catalyst (2 mol%).[5]

  • Solvent Addition: Add a degassed solvent system (e.g., DMF/EtOH/H₂O in a 1:1:0.5 ratio) to the vial.[5]

  • Reaction Execution: Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring. If using a microwave reactor, irradiate at the set temperature for 30-60 minutes.[5]

  • Monitoring: Check for the consumption of the starting material using TLC or LC-MS.

  • Work-up: After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

Suzuki_Miyaura_Cycle General Catalytic Cycle of Suzuki-Miyaura Coupling cluster_reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X (this compound) R1X->OxAdd Boronic R²-B(OR)₂ (Arylboronic Acid) Boronic->Transmetalation Base Base Base->Transmetalation

Caption: General Catalytic Cycle of Suzuki-Miyaura Coupling.

Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and purifying a Suzuki cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Suzuki Cross-Coupling start Start setup Reaction Setup: - Add this compound,  arylboronic acid, and base  to a Schlenk flask. start->setup inert Inert Atmosphere: - Purge the flask with  Argon or Nitrogen. setup->inert add_catalyst Catalyst & Solvent Addition: - Add Pd catalyst and  degassed solvent. inert->add_catalyst react Reaction: - Heat and stir the mixture  for the specified time. add_catalyst->react monitor Monitoring: - Check reaction progress  by TLC or GC-MS. react->monitor monitor->react If incomplete workup Aqueous Work-up: - Cool, dilute with organic  solvent, wash with water  and brine. monitor->workup If complete purify Purification: - Dry, concentrate, and purify  by column chromatography. workup->purify characterize Characterization: - Analyze the final product  (NMR, MS, etc.). purify->characterize end End characterize->end

Caption: Experimental Workflow for Suzuki Cross-Coupling.

References

Application Notes and Protocols for the Heck Reaction of 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This reaction has become an indispensable tool in modern organic synthesis, finding broad applications in the preparation of complex molecules, including pharmaceuticals, natural products, and advanced materials. The reaction of 1-bromo-1-cyclohexene, a cyclic vinyl bromide, with various alkenes provides a direct route to substituted cyclohexene (B86901) derivatives, which are valuable intermediates in organic synthesis.

This document provides detailed application notes and a generalized experimental protocol for the Heck reaction of this compound with various alkene coupling partners. The information presented is intended to serve as a practical guide for researchers in both academic and industrial settings.

Reaction Principle

The Heck reaction typically proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism include:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II)-vinyl intermediate.

  • Alkene Coordination and Insertion: The alkene coupling partner coordinates to the palladium center, followed by migratory insertion into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for the Heck reaction of this compound with different alkene partners. This data is intended to provide a comparative overview to aid in the development and optimization of specific reaction protocols.

Alkene PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Styrene (B11656)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1001285
Methyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAc (2)DMA1202478
Ethylene (1 atm)PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)NMP1101665
n-Butyl acrylatePd(OAc)₂ (1.5)Herrmann's palladacycle (3)NaHCO₃ (2)DMF/H₂O (10:1)130892
Dec-1-ene[Pd(η³-C₃H₅)Cl]₂ (0.5)Tedicyp (1)K₂CO₃ (2)DMA1402475[3]

Note: Yields are for the isolated product. Reaction conditions and yields can vary depending on the specific reagents, purity, and scale of the reaction.

Experimental Protocols

General Protocol for the Heck Reaction of this compound with Styrene

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with styrene.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

  • Triethylamine (B128534) (Et₃N, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.02 equiv) and tri(o-tolyl)phosphine (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe, followed by triethylamine (1.5 equiv), this compound (1.0 equiv), and styrene (1.2 equiv).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-styryl-1-cyclohexene.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Heck reaction protocol described above.

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Catalyst, Ligand, and Base setup Assemble Glassware under Inert Gas reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup add_reagents Add Solvent, Base, Bromo-cyclohexene, and Alkene setup->add_reagents heating Heat and Stir (e.g., 100-120 °C) add_reagents->heating monitoring Monitor Reaction (TLC, GC-MS) heating->monitoring workup Cool and Quench Reaction monitoring->workup extraction Solvent Extraction and Washing workup->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: Experimental Workflow for the Heck Reaction.

Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds and phosphine (B1218219) ligands can be toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

The Heck reaction of this compound provides a versatile and efficient method for the synthesis of a variety of substituted cyclohexene derivatives. The protocols and data presented in these application notes offer a solid foundation for researchers to successfully implement and optimize this important transformation for their specific research and development needs. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

References

The Versatility of 1-Bromo-1-cyclohexene in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-cyclohexene is a versatile cyclic vinyl bromide that serves as a valuable intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its utility in pharmaceutical and medicinal chemistry is primarily attributed to its ability to participate in various transition metal-catalyzed cross-coupling reactions. These reactions allow for the strategic introduction of diverse functional groups and the construction of carbon-carbon bonds, which are fundamental transformations in the assembly of novel molecular scaffolds for drug discovery.[1][2] Derivatives of this compound have been investigated for their potential as anti-inflammatory and anticancer agents, highlighting the importance of this building block in generating compound libraries for high-throughput screening.[1]

This document provides detailed application notes and experimental protocols for key reactions involving this compound, focusing on its application in the synthesis of pharmaceutical intermediates. The protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings are presented, offering robust methods for the creation of substituted cyclohexene (B86901) derivatives, which are prevalent motifs in many biologically active compounds.

Data Presentation: Cross-Coupling Reactions of this compound

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. These reactions are instrumental in creating diverse molecular architectures for pharmaceutical research.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O10012~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane9016~80-90
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₂CO₃Toluene/H₂O11018~75-85

Table 2: Heck Reaction of this compound with Alkenes

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃NDMF10024~70-80
2n-Butyl acrylatePd(PPh₃)₄ (3)NaOAcAcetonitrile8020~65-75
3CyclohexenePdCl₂(PhCN)₂ (5)KOH[Bu₄N]Br1404~60-70[3]

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF658~80-90
21-OctynePd(PPh₃)₄ (2)CuI (1)DIPAToluene7012~75-85
3EthynyltrimethylsilanePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NDMF8010~80-90

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, base, and arylboronic acid.

  • Add the solvent mixture to the flask and stir for 15 minutes.

  • Add this compound to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-aryl-1-cyclohexene.

General Protocol for Heck Reaction

This protocol outlines a general procedure for the palladium-catalyzed Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., styrene, 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine (B1218219) ligand (e.g., P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N, 2.0 eq)

  • Solvent (e.g., DMF, Acetonitrile)

  • Nitrogen or Argon gas supply

  • Sealed reaction tube or flask with reflux condenser

Procedure:

  • In a sealed tube or Schlenk flask, combine this compound, the alkene, the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous solvent and the base to the mixture.

  • Seal the tube or equip the flask with a condenser and place it under an inert atmosphere.

  • Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) for the required duration.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), solvent and base)

  • Co-solvent (optional, e.g., THF, DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the palladium catalyst and CuI.[2]

  • Add the anhydrous amine base (and co-solvent, if used) via syringe.[2]

  • Add this compound to the stirred solution.[2]

  • Add the terminal alkyne dropwise to the reaction mixture.[2]

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Filter the mixture through a pad of celite, washing with an organic solvent like ethyl acetate.[2]

  • Concentrate the filtrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to yield the 1-(alkynyl)cyclohexene.

Visualizations

The following diagrams illustrate the workflows for key synthetic transformations and a representative signaling pathway potentially modulated by molecules derived from this compound.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Workup Workup Reaction Mixture->Workup Heat Purification Purification Workup->Purification Extraction Final Product 1-Aryl-1-cyclohexene Purification->Final Product Chromatography Heck_Reaction_Workflow cluster_reactants Reactants cluster_reagents Reagents This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup Alkene Alkene Alkene->Reaction Setup Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Setup Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Reaction Setup Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Setup Aqueous Workup Aqueous Workup Reaction Setup->Aqueous Workup Heating Purification Purification Aqueous Workup->Purification Extraction Final Product Substituted Cyclohexene Purification->Final Product Chromatography Signaling_Pathway cluster_synthesis Synthesis of Inhibitor cluster_pathway Kinase Signaling Pathway This compound This compound Drug Candidate Hypothetical Kinase Inhibitor This compound->Drug Candidate Suzuki/Heck Reaction Coupling Partner Coupling Partner Coupling Partner->Drug Candidate Kinase A Kinase A Drug Candidate->Kinase A Inhibition Receptor Receptor Receptor->Kinase A Signal Kinase B Kinase B Kinase A->Kinase B Phosphorylation Transcription Factor Transcription Factor Kinase B->Transcription Factor Activation Cellular Response Cellular Response Transcription Factor->Cellular Response Gene Expression

References

Application Notes and Protocols: Diels-Alder Reactions Involving Cyclohexene-Derived Dienophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction for the stereoselective synthesis of six-membered rings, a structural motif prevalent in numerous natural products and pharmaceuticals.[1] This document provides detailed application notes and protocols for Diels-Alder reactions involving cyclohexene-derived dienophiles.

While 1-Bromo-1-cyclohexene itself is generally a poor dienophile for typical Diels-Alder reactions, this is due to the electronic properties of the vinyl bromide moiety. The bromine atom can exhibit a complex electronic effect, but the double bond in this compound is not sufficiently electron-deficient to readily react with common electron-rich dienes under standard conditions.[2]

However, a closely related and synthetically valuable alternative is 1-(bromoethynyl)cyclohexene (B15483076) . In this molecule, the bromoalkyne functional group serves as a highly effective dienophile. The bromine atom, being electron-withdrawing, enhances the electrophilicity of the alkyne, making it susceptible to [4+2] cycloaddition with a variety of dienes.[3] These reactions provide access to highly functionalized bicyclic and polycyclic scaffolds that are valuable intermediates in organic synthesis and drug discovery.[3]

This document will focus on the practical application of 1-(bromoethynyl)cyclohexene as a dienophile in Diels-Alder reactions, providing protocols and representative data.

Data Presentation

Table 1: Representative Thermal Diels-Alder Reactions of 1-(Bromoethynyl)cyclohexene with Various Dienes
DieneProductSolventTemperature (°C)Reaction Time (h)Yield (%)
2,3-Dimethyl-1,3-butadiene1-Bromo-4,5-dimethyl-1'-cyclohexenyl-1,4-cyclohexadieneToluene11012-2475-85
Cyclopentadiene5-Bromo-5-(cyclohex-1-en-1-yl)-bicyclo[2.2.1]hepta-2,5-dieneToluene80-1106-1280-90
Furan1-Bromo-1-(cyclohex-1-en-1-yl)-7-oxabicyclo[2.2.1]hepta-2,5-dieneBenzene8024-4860-70
Anthracene9-Bromo-9-(cyclohex-1-en-1-yl)-9,10-dihydro-9,10-ethanoanthraceneXylene14024-7250-60

Note: The data presented in this table is representative and based on the general reactivity of haloalkynes in Diels-Alder reactions. Actual yields and reaction times may vary depending on the specific experimental conditions and the purity of the reagents.

Table 2: Effect of Lewis Acid Catalysis on the Diels-Alder Reaction of 1-(Bromoethynyl)cyclohexene with Cyclopentadiene
Catalyst (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)
NoneToluene1101285
AlCl₃ (0.1)Dichloromethane25490
SnCl₄ (0.1)Dichloromethane25688
ZnCl₂ (0.2)Dichloromethane40882

Note: Lewis acid catalysis can significantly accelerate the reaction rate and may improve selectivity, often allowing for lower reaction temperatures. The optimal catalyst and conditions should be determined empirically for each specific substrate combination.

Experimental Protocols

Protocol 1: General Procedure for Thermal Diels-Alder Reaction of 1-(Bromoethynyl)cyclohexene

Materials:

  • 1-(Bromoethynyl)cyclohexene (1.0 equivalent)

  • Diene (e.g., cyclopentadiene, 1.2 equivalents)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1-(bromoethynyl)cyclohexene.

  • Dissolve the starting material in a minimal amount of anhydrous toluene.

  • Add the diene (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (for toluene, approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified Diels-Alder adduct.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of 1-(Bromoethynyl)cyclohexene

Materials:

  • 1-(Bromoethynyl)cyclohexene (1.0 equivalent)

  • Diene (e.g., cyclopentadiene, 1.1 equivalents)

  • Anhydrous dichloromethane

  • Lewis acid (e.g., AlCl₃, 0.1 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Saturated sodium bicarbonate solution, water, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add 1-(bromoethynyl)cyclohexene and dissolve it in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the Lewis acid (e.g., AlCl₃, 0.1 equivalents) portion-wise to the stirred solution.

  • Add the diene (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired Diels-Alder adduct.

  • Characterize the product by appropriate analytical methods.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., Cyclopentadiene) TS [4+2] Cyclic Transition State Diene->TS 4π electrons Dienophile Dienophile (1-(Bromoethynyl)cyclohexene) Dienophile->TS 2π electrons Product Diels-Alder Adduct TS->Product Concerted Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow Reactants 1. Combine Dienophile and Diene in Anhydrous Solvent Reaction_Setup 2. Inert Atmosphere (N₂ or Ar) Reactants->Reaction_Setup Reaction_Conditions 3. Thermal Conditions (Reflux) or Lewis Acid Catalysis (rt) Reaction_Setup->Reaction_Conditions Monitoring 4. Monitor by TLC Reaction_Conditions->Monitoring Workup 5. Quench (if catalyst used) and Solvent Removal Monitoring->Workup Extraction 6. Aqueous Workup and Extraction Workup->Extraction Purification 7. Column Chromatography Extraction->Purification Characterization 8. Product Characterization (NMR, MS, IR) Purification->Characterization

Caption: General experimental workflow for Diels-Alder reactions.

Lewis_Acid_Catalysis Dienophile 1-(Bromoethynyl)cyclohexene (Dienophile) Activated_Complex Activated Dienophile-Lewis Acid Complex Lowered LUMO Energy Dienophile->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Activated_Complex Product Diels-Alder Adduct Activated_Complex->Product [4+2] Cycloaddition (Faster Rate) Diene Diene (e.g., Cyclopentadiene) Diene->Product

Caption: Role of Lewis acid in activating the dienophile.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a variety of palladium-catalyzed cross-coupling reactions utilizing 1-bromo-1-cyclohexene as a key synthetic building block. This compound, a vinyl bromide, is a versatile substrate for forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted cyclohexene (B86901) derivatives valuable in medicinal chemistry and materials science.

The following sections detail the protocols for Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. While specific literature examples for this compound can be limited, the provided methodologies are based on established and robust procedures for vinyl bromides and can be adapted and optimized for specific research applications.

Suzuki-Miyaura Coupling: Synthesis of 1-Aryl-1-cyclohexenes

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)–C(sp²) bonds, reacting a vinyl halide with an organoboron reagent.[1] This reaction is instrumental in synthesizing 1-aryl-1-cyclohexene derivatives. For instance, the coupling of this compound with phenylboronic acid yields 1-phenyl-1-cyclohexene.[1]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • 2M Aqueous sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Deionized water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq) and phenylboronic acid (1.2 eq) in n-propanol.

  • To this solution, add palladium(II) acetate (0.016 eq), triphenylphosphine (0.048 eq), 2M aqueous sodium carbonate (3.25 eq), and deionized water.[2]

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere for approximately 1 hour.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic extracts and wash sequentially with 5% sodium carbonate solution and brine.[2]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂ / PPh₃Phenylboronic acidNa₂CO₃n-Propanol/H₂OReflux1High~1.6
Pd-Catalyst IPhenylboronic acidK₂CO₃Water/TBAB100-921
Pd-Catalyst IIPhenylboronic acidK₂CO₃Water/TBAB60-951
Pd-Catalyst II3-Chlorophenylboronic acidK₂CO₃Water/TBAB602941
Pd-Catalyst II4-Tolylboronic acidK₂CO₃Water/TBAB60-871
Pd-Catalyst II4-Anisylboronic acidK₂CO₃Water/TBAB60-901

Data for Pd-Catalysts I and II are for the coupling of 1-bromo-4-(1-octynyl)benzene with various arylboronic acids and serve as representative examples.[3]

Suzuki_Coupling Pd0 Pd(0)L2 ArPdX R-Pd(II)L2-Br Pd0->ArPdX Oxidative Addition (this compound) ArPdAr R-Pd(II)L2-Ar' ArPdX->ArPdAr Transmetalation (Ar'-B(OH)2, Base) ArPdAr->Pd0 Reductive Elimination Product R-Ar' ArPdAr->Product

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Heck Reaction: Synthesis of 1-Vinyl-1-cyclohexene Derivatives

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1][4] This reaction is effective for the vinylation of this compound.[1] The regioselectivity of the Heck reaction with cyclic olefins can be challenging, potentially leading to a mixture of mono- and diarylated products.[5]

Materials:

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), styrene (1.5 eq), palladium(II) acetate (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq).[6]

  • Add anhydrous DMF and triethylamine (2.0 eq).[6]

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.[6]

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[6]

  • Purify the crude product by column chromatography on silica gel.[6]

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂ / P(o-tolyl)₃StyreneTEADMF12024Good3
Pd(OAc)₂Iodobenzene (B50100) with cyclohexeneNaHCO₃DMF1404High0.53
PdCl₂(PhCN)₂Iodobenzene with cyclohexeneNaHCO₃[Bu₄N]Br1404High0.53

Data for iodobenzene with cyclohexene are provided as representative examples of Heck couplings with cyclic olefins.[5]

Heck_Reaction Pd0 Pd(0)L2 RPdX R-Pd(II)L2-Br Pd0->RPdX Oxidative Addition (this compound) AlkeneComplex Alkene Coordination RPdX->AlkeneComplex MigratoryInsertion Migratory Insertion AlkeneComplex->MigratoryInsertion BetaHydride β-Hydride Elimination MigratoryInsertion->BetaHydride BetaHydride->Pd0 Base Product Substituted Alkene BetaHydride->Product

Caption: General catalytic cycle for the Heck reaction.

Sonogashira Coupling: Synthesis of 1-Alkynyl-1-cyclohexenes

The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between a terminal alkyne and a vinyl halide.[7] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[7] It provides a direct route to introduce alkynyl groups onto the cyclohexene ring.[1]

Materials:

  • This compound

  • Phenylacetylene (B144264)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).[6]

  • Add anhydrous THF and triethylamine (3.0 eq). Stir the mixture at room temperature for 10 minutes.[6]

  • Add this compound (1.0 eq) to the flask.[6]

  • Slowly add a solution of phenylacetylene (1.2 eq) in THF to the reaction mixture.[6]

  • Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring progress by TLC or GC-MS.[6]

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.[6]

  • Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.[6]

  • Purify the crude product by column chromatography on silica gel.[6]

Palladium CatalystCopper(I) Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
PdCl₂(PPh₃)₂CuITEATHF6012Good2
Pd(PPh₃)₄CuITEATHFRT to 802-24High-
Pd(OAc)₂None (Copper-free)Cs₂CO₃DMF60-804-24Good3

Data is representative of typical conditions for Sonogashira couplings of bromoalkynes and vinyl halides.[6][8]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 RPdX R-Pd(II)L2-Br Pd0->RPdX Oxidative Addition (this compound) RPdAlkynyl R-Pd(II)L2-C≡CR' RPdX->RPdAlkynyl Transmetalation RPdAlkynyl->Pd0 Reductive Elimination Product R-C≡CR' RPdAlkynyl->Product Alkyne H-C≡CR' CuAlkynyl Cu(I)-C≡CR' Alkyne->CuAlkynyl Base CuX Cu(I)Br CuAlkynyl->RPdX CuAlkynyl->CuX

Caption: General catalytic cycle for the Sonogashira coupling.

Stille Coupling: Synthesis of Substituted Cyclohexenes

The Stille reaction is a palladium-catalyzed coupling of an organotin compound with an organic halide.[9] This reaction is known for its tolerance of a wide range of functional groups.[10] Vinyl halides like this compound are common coupling partners in Stille reactions.[9]

Materials:

  • This compound

  • Tributyl(vinyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene (B28343)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous toluene.[6]

  • Add tributyl(vinyl)stannane (1.2 eq) to the solution.[6]

  • Degas the mixture with a stream of argon for 15 minutes.[6]

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.[6]

  • Heat the reaction mixture to 110 °C and stir for 24 hours, monitoring progress by TLC or GC-MS.[6]

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.[6]

Palladium CatalystOrganostannaneSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄Tributyl(vinyl)stannaneToluene11024Good5
Pd(PPh₃)₄VariousToluene80-1102-2485-951-5

Data is representative of typical conditions for Stille couplings of bromoalkynes and vinyl halides.[10][11]

Stille_Coupling Pd0 Pd(0)L2 RPdX R-Pd(II)L2-Br Pd0->RPdX Oxidative Addition (this compound) RPdR R-Pd(II)L2-R' RPdX->RPdR Transmetalation (R'-SnBu3) RPdR->Pd0 Reductive Elimination Product R-R' RPdR->Product

Caption: General catalytic cycle for the Stille coupling.

Buchwald-Hartwig Amination: Synthesis of N-Cyclohexenyl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine.[12][13] This reaction is a powerful tool for synthesizing N-substituted cyclohexenyl amines from this compound.

Materials:

  • This compound

  • Aniline (B41778)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed catalyst

  • A suitable phosphine (B1218219) ligand (e.g., BINAP, DPPF, or a sterically hindered ligand)

  • A strong base (e.g., sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., NaOtBu).

  • Add this compound (1.0 eq) and the anhydrous solvent.

  • Add aniline (1.2 eq) to the reaction mixture.

  • Heat the mixture with stirring to the appropriate temperature (typically 80-110 °C) and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
PdCl₂(P(o-Tolyl)₃)₂N,N-diethylamino-tributyltin-Toluene1003High1
Pd(0)/BINAP or DPPFPrimary aminesStrong baseToluene--High-

Data is representative of general Buchwald-Hartwig amination conditions.[12][14]

Buchwald_Hartwig_Amination Pd0 Pd(0)L2 RPdX R-Pd(II)L2-Br Pd0->RPdX Oxidative Addition (this compound) AmineComplex [R-Pd(II)L2(HNR'2)]+Br- RPdX->AmineComplex Amine Coordination AmidoComplex R-Pd(II)L2(NR'2) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product R-NR'2 AmidoComplex->Product

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

References

Synthesis of Substituted Cyclohexenes from 1-Bromo-1-cyclohexene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted cyclohexenes utilizing 1-bromo-1-cyclohexene as a versatile starting material. The methodologies outlined herein are centered on robust and widely applicable palladium-catalyzed cross-coupling reactions, lithium-halogen exchange, and pericyclic reactions, enabling the introduction of a diverse range of functional groups onto the cyclohexene (B86901) scaffold. These transformations are of significant interest in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, as a vinyl bromide, is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or its ester. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Reaction Scheme:

sub This compound product 1-R-Cyclohexene sub->product Suzuki Coupling boronic R-B(OH)2 boronic->product reagents Pd Catalyst Base

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Add the solvent (e.g., 5 mL of a 4:1 mixture of Toluene and Water).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data Summary:

Coupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9012~85
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Dioxane1008~90
3-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene11016~75
Stille Coupling

The Stille coupling facilitates the formation of a carbon-carbon bond between this compound and an organostannane reagent. This reaction is highly versatile and tolerates a broad array of functional groups.

Reaction Scheme:

sub This compound product 1-R-Cyclohexene sub->product Stille Coupling stannane R-Sn(Bu)3 stannane->product reagents Pd Catalyst sub This compound product 1-(Alkynyl)cyclohexene sub->product Sonogashira Coupling alkyne R-C≡CH alkyne->product reagents Pd Catalyst Cu(I) co-catalyst Base sub This compound product 1-(Alkenyl)cyclohexene sub->product Heck Reaction alkene R-CH=CH₂ alkene->product reagents Pd Catalyst Base sub This compound product 1-(R¹R²N)-Cyclohexene sub->product Buchwald-Hartwig Amination amine R¹R²NH amine->product reagents Pd Catalyst Ligand Base sub This compound lithium_intermediate 1-Lithio-1-cyclohexene sub->lithium_intermediate Li-Halogen Exchange bu_li n-BuLi product 1-E-Cyclohexene lithium_intermediate->product Electrophilic Quench electrophile E+ diene Diene product Cycloadduct diene->product Diels-Alder Reaction dienophile Dienophile (Substituted Cyclohexene) dienophile->product reagents Heat

Application Note: A Detailed Protocol for the Two-Step Synthesis of 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 1-bromo-1-cyclohexene, a valuable vinyl bromide intermediate in organic synthesis. The methodology is presented as a reliable two-step process, beginning with the electrophilic addition of bromine to cyclohexene (B86901) to yield trans-1,2-dibromocyclohexane (B146542), followed by dehydrobromination to afford the target compound. This protocol is designed to be clear and reproducible for professionals in research and development.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Bromination of Cyclohexene: An electrophilic addition reaction where bromine adds across the double bond of cyclohexene to form trans-1,2-dibromocyclohexane.[1][2]

  • Dehydrobromination: An elimination reaction where trans-1,2-dibromocyclohexane is treated with a strong base to remove one equivalent of hydrogen bromide, resulting in the formation of this compound.[3][4]

Data Presentation: Reagents and Products

A summary of the physical and chemical properties of the key substances involved in this protocol is provided below for quick reference and calculation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Density (g/mL)Boiling Point (°C)Role
CyclohexeneC₆H₁₀82.140.81183Starting Material
BromineBr₂159.813.10259Reagent (Step 1)
Dichloromethane (B109758) (DCM)CH₂Cl₂84.931.32640Solvent
trans-1,2-DibromocyclohexaneC₆H₁₀Br₂241.95~1.78218-220Intermediate
Potassium Hydroxide (B78521) (KOH)KOH56.112.12-Reagent (Step 2)
Ethanol (B145695) (95%)C₂H₅OH46.07~0.8078Solvent
This compound C₆H₉Br 161.04 ~1.324 166-167 Final Product

Experimental Protocols

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Bromine is highly toxic, corrosive, and volatile. Handle with extreme care.[1]

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.[1]

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

Step 1: Synthesis of trans-1,2-Dibromocyclohexane from Cyclohexene

This procedure details the addition of bromine across the double bond of cyclohexene.[5] The disappearance of the characteristic red-brown color of bromine serves as a visual indicator of reaction progress.[6]

Materials:

  • Cyclohexene

  • Bromine

  • Dichloromethane (DCM)

  • 10% aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 eq) in dichloromethane (approx. 2 M solution). Cool the flask to 0 °C using an ice bath.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.0 eq) in dichloromethane. Add the bromine solution dropwise to the stirred cyclohexene solution over 30-45 minutes. Maintain the temperature at 0 °C throughout the addition. The reddish-orange color of bromine should disappear as it reacts.[7]

  • Quenching: Once the addition is complete and the reaction mixture maintains a faint orange color, continue stirring for an additional 15 minutes at 0 °C. Quench the reaction by adding 10% aqueous sodium thiosulfate solution dropwise until the color disappears completely.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude trans-1,2-dibromocyclohexane is a yellowish oil and can be used in the next step without further purification.

Step 2: Synthesis of this compound via Dehydrobromination

This protocol describes the E2 elimination of HBr from trans-1,2-dibromocyclohexane using a strong base to yield the final product.[4]

Materials:

  • Crude trans-1,2-dibromocyclohexane (from Step 1)

  • Potassium hydroxide (KOH)

  • 95% Ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, and magnetic stirrer.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of potassium hydroxide (1.5 eq) in 95% ethanol (approx. 2 M). Add the crude trans-1,2-dibromocyclohexane (1.0 eq) to the flask along with a magnetic stir bar.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours.[4]

  • Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing an equal volume of cold water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them with water until the washings are neutral to pH paper, followed by a final wash with brine.[4]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 166-167 °C.[4]

Mandatory Visualization

The following diagrams illustrate the logical workflow and the chemical transformation for the synthesis of this compound.

Synthesis_Workflow cluster_workflow Experimental Workflow start Start: Cyclohexene step1 Step 1: Bromination (Br₂, DCM, 0 °C) start->step1 intermediate Intermediate: trans-1,2-Dibromocyclohexane step1->intermediate step2 Step 2: Dehydrobromination (KOH, Ethanol, Reflux) intermediate->step2 purification Work-up & Purification (Extraction, Distillation) step2->purification end_product Final Product: This compound purification->end_product

Caption: Overall workflow for the synthesis of this compound.

Reaction_Scheme cyclohexene Cyclohexene reagent1 + Br₂ cyclohexene->reagent1 dibromo trans-1,2-Dibromocyclohexane (Intermediate) reagent2 + KOH / Ethanol dibromo->reagent2 product This compound (Product) reagent1->dibromo Step 1: Addition reagent2->product Step 2: Elimination byproduct - HBr

Caption: Chemical transformations in the two-step synthesis protocol.

References

Application Notes and Protocols: 1-Bromo-1-cyclohexene as a Precursor for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-1-cyclohexene is a versatile synthetic intermediate, serving as a valuable building block for the construction of complex organic molecules.[1] Its chemical structure, featuring a vinyl bromide on a six-membered ring, makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. The bromine atom provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, while the cyclohexene (B86901) scaffold is a common motif in natural products and pharmaceuticals.[2] These characteristics make this compound a key precursor for researchers in organic synthesis, medicinal chemistry, and drug development for creating substituted cyclohexene derivatives and more intricate molecular architectures.[1][2]

Key Applications in Carbon-Carbon Bond Formation

The vinylic bromine atom in this compound allows it to readily participate in numerous palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Stille, and Heck reactions. It is also amenable to lithium-halogen exchange, opening pathways for nucleophilic addition to a wide range of electrophiles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid) with an organic halide, such as this compound.[2] This reaction is widely used to synthesize biaryl compounds, styrenes, and substituted alkenes.[3] For instance, coupling this compound with phenylboronic acid would yield 1-phenyl-1-cyclohexene.[2]

Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling

ParameterConditionReference
Substrate This compound[2]
Coupling Partner Aryl or Vinyl Boronic Acid[2]
Catalyst Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄)[2][4]
Ligand Phosphine-based (e.g., XPhos, PPh₃)[4][5]
Base K₃PO₄, Na₂CO₃, K₂CO₃[5][6]
Solvent Toluene/H₂O, Dioxane, THF, DMF[5][7]
Temperature Room Temperature to 100 °C[6][8]
Reaction Time 1 - 12 hours[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for coupling aryl halides.[5][6]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine (B1218219) ligand (e.g., XPhos, 4 mol%).

  • Addition of Reagents: Add the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq.), followed by the solvent system (e.g., Toluene and Water, typically in a 10:1 ratio).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes to ensure anaerobic conditions.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12 hours), monitoring progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica (B1680970) gel.[5]

Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (this compound) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 r2b R²-B(OR)₂ r2b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly effective reaction for forming a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide.[9][10] This palladium- and copper-cocatalyzed reaction allows for the direct introduction of an alkynyl substituent onto the cyclohexene ring, producing valuable 1-(alkynyl)cyclohexene derivatives.[1]

Data Presentation: Typical Conditions for Sonogashira Coupling

ParameterConditionReference
Substrate This compound[1]
Coupling Partner Terminal Alkyne[1]
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂[1][11]
Cu(I) Co-catalyst Copper(I) iodide (CuI)[1][12]
Base Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA)[1][12]
Solvent THF, DMF, Toluene, Et₃N[1][12]
Temperature Room Temperature to 80 °C[1][12]
Reaction Time 2 - 24 hours[11][12]

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for vinyl halides.[1][11]

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the copper(I) iodide co-catalyst (1-4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen) three times.

  • Addition of Reagents: Add the solvent (e.g., anhydrous triethylamine or a mixture with THF) via syringe.[1] Add this compound (1.0 eq.), followed by the dropwise addition of the terminal alkyne (1.2 eq.).

  • Reaction Conditions: Stir the reaction at room temperature or heat to 60-80 °C as needed.[1] Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with a solvent like diethyl ether and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[11]

Visualization: Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkynyl Transmetalation cu_x Cu-X pd_complex->cu_x From Pd Cycle pd_alkynyl->pd0 Reductive Elimination product R¹-C≡CR² pd_alkynyl->product cu_alkynyl Cu-C≡CR² cu_x->cu_alkynyl Alkyne Activation cu_alkynyl->pd_complex To Pd Cycle alkyne R²-C≡C-H alkyne->cu_x base Base base->cu_x

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Stille Coupling

The Stille coupling reaction creates a carbon-carbon bond between an organostannane (organotin) compound and an organic halide.[13] It is known for its tolerance of a wide range of functional groups and generally neutral reaction conditions.[14] This makes it a valuable method for synthesizing complex molecules from this compound, although the toxicity of tin reagents is a significant drawback.[15]

Data Presentation: Typical Conditions for Stille Coupling

This data is generalized from protocols for similar bromoalkene systems.[5][14]

ParameterConditionReference
Substrate This compound[2]
Coupling Partner Organostannane (R-SnBu₃)[13][14]
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃[5][15]
Ligand PPh₃ (if not part of the catalyst)[14]
Solvent Toluene, THF, Dioxane[5][14]
Additives LiCl (sometimes used to accelerate the reaction)[15]
Temperature 80 - 110 °C[14]
Reaction Time 2 - 24 hours[12][14]

Experimental Protocol: Stille Coupling

This protocol is based on general procedures for Stille reactions.[5][14]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Addition of Reagents: Add anhydrous solvent (e.g., toluene) via syringe. Then, add this compound (1.0 eq.) followed by the organostannane reagent (1.1 eq.).

  • Degassing: Degas the solution with a stream of argon for approximately 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring progress by TLC or GC-MS.[5][12]

  • Work-up: Upon completion, cool the reaction to room temperature. The mixture can be filtered through Celite or subjected to an aqueous work-up depending on the substrates used.

  • Purification: Concentrate the organic phase in vacuo and purify the residue by flash column chromatography to isolate the coupled product.

Visualization: Catalytic Cycle of the Stille Coupling

Stille_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (this compound) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 r2sn R²-SnR₃ r2sn->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[16] While this compound itself is the halide component, the Heck reaction is highly relevant for functionalizing the cyclohexene ring, which can be formed via other methods like the Diels-Alder reaction.[1] The reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of complex molecules.[17][18]

Data Presentation: Typical Conditions for Heck Reaction

ParameterConditionReference
Substrate Aryl or Vinyl Halide/Triflate[16]
Coupling Partner Alkene (e.g., Cyclohexene)[18]
Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄[16][18]
Ligand PPh₃, BINAP, Phosphine-free systems[16][17]
Base Et₃N, K₂CO₃, NaOAc, KF[8][16]
Solvent DMF, Acetonitrile, Toluene[8][18]
Temperature 100 - 140 °C[18]
Reaction Time 4 - 24 hours[12][18]

Experimental Protocol: Heck Reaction (General)

This protocol describes a general procedure for the Heck reaction.[16][18]

  • Reaction Setup: In a sealable reaction tube or flask, combine the aryl/vinyl halide (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., Et₃N, 2.0 eq.).

  • Solvent Addition: Add the degassed solvent (e.g., DMF).

  • Reaction Conditions: Seal the tube and heat the mixture to the required temperature (e.g., 120 °C) with stirring for 4-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Visualization: Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R-X) migratory_insertion Migratory Insertion (Carbopalladation) pd_complex->migratory_insertion inserted_complex Intermediate migratory_insertion->inserted_complex beta_hydride β-Hydride Elimination inserted_complex->beta_hydride product_complex [Product-Pd(II)L₂-H]⁺X⁻ beta_hydride->product_complex reductive_elim Reductive Elimination product_complex->reductive_elim product Substituted Alkene product_complex->product reductive_elim->pd0 Catalyst Regeneration alkene Alkene alkene->migratory_insertion base Base base->reductive_elim

Caption: Catalytic cycle of the Mizoroki-Heck reaction.[19]

Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful method for converting organic halides into highly reactive organolithium species.[20] Treating this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures rapidly forms 1-cyclohexyllithium.[21] This potent nucleophile can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce diverse functional groups.

Data Presentation: Typical Conditions for Lithium-Halogen Exchange

ParameterConditionReference
Substrate This compound[21]
Lithiation Reagent n-Butyllithium (n-BuLi), t-Butyllithium (t-BuLi)[20][21]
Electrophile Aldehydes, Ketones, DMF, CO₂, etc.[20][21]
Solvent Anhydrous THF, Diethyl Ether[20][21]
Temperature -78 °C[20][21]
Reaction Time 30 minutes to 2 hours for lithiation[21]

Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench

This protocol is based on standard procedures for generating vinyllithium (B1195746) reagents.[20][21]

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask under an inert argon or nitrogen atmosphere. Add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1-1.2 eq.) dropwise via syringe over 30 minutes. A color change or formation of a precipitate may be observed.

  • Stirring: Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Add the chosen electrophile (1.1 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.[20]

  • Work-up: After stirring for an additional 30 minutes, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[21] Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, extract with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[21]

Visualization: Experimental Workflow for Lithiation

Lithiation_Workflow start 1. Setup - Dry glassware under Argon - Add this compound in THF cool 2. Cooling - Cool to -78 °C start->cool add_buli 3. Lithiation - Add n-BuLi dropwise - Stir for 1-2 hours cool->add_buli add_elec 4. Electrophilic Quench - Add Electrophile (E⁺) - Stir for 30 min add_buli->add_elec quench 5. Work-up - Quench with sat. NH₄Cl - Warm to room temp. add_elec->quench extract 6. Extraction - Extract with Et₂O - Dry and concentrate quench->extract purify 7. Purification - Column Chromatography extract->purify product Final Product purify->product

Caption: General workflow for lithium-halogen exchange and electrophilic trapping.[20]

References

Application Notes and Protocols for Carbon-Carbon Bond Formation with 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to various palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds using 1-bromo-1-cyclohexene. As a vinyl halide, this substrate is a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.[1] The protocols and data presented are based on established methodologies for similar substrates and serve as a foundation for reaction development and optimization in pharmaceutical and materials science research.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[2] It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.[3][4] For this compound, this reaction allows for the introduction of aryl, vinyl, or alkyl groups at the 1-position of the cyclohexene (B86901) ring, yielding substituted cyclohexene derivatives.[1] The key advantages of this reaction include the commercial availability, stability, and low toxicity of the boronic acid reagents.[4][5]

Quantitative Data Summary

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving vinyl bromides.

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyst choice can influence efficiency.
Ligand PPh₃, PCy₃, XPhos, SPhosOften crucial for achieving high yields.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaHCO₃Base is required to activate the boronic acid.[4]
Solvent Toluene (B28343)/H₂O, Dioxane/H₂O, THF, DMFBiphasic solvent systems are common.[6]
Temperature 60 - 110 °CDependent on substrate reactivity.
Reaction Time 6 - 24 hoursMonitored by TLC or GC-MS.
Representative Yield 70 - 95%Highly dependent on coupling partners and conditions.
Experimental Protocol: Synthesis of 1-Phenyl-1-cyclohexene

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Toluene (8 mL)

  • Water (2 mL)

  • Schlenk flask, condenser, and standard inert atmosphere equipment

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.[7] Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL).

  • Separate the organic layer and wash the aqueous layer with ethyl acetate (2 x 15 mL).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Visualization of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition This compound Pd(II)_Complex R¹-Pd(II)-X (L)₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) Pd(II)_Complex->Transmetalation Di-organic_Complex R¹-Pd(II)-R² (L)₂ Transmetalation->Di-organic_Complex Boronate complex Reductive_Elimination Reductive Elimination Di-organic_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (R¹-R²)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for forming a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide.[1][8][9] This reaction, co-catalyzed by palladium and copper complexes, is highly efficient for creating conjugated enynes.[9] Using this compound, this method directly introduces an alkynyl group, leading to 1-(alkynyl)cyclohexenes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[10]

Quantitative Data Summary

The table below outlines typical reaction conditions for the Sonogashira coupling of vinyl bromides.

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(0) or Pd(II) complexes are effective.[10]
Copper(I) Co-catalyst CuIGenerally required, but copper-free methods exist.[9]
Base Et₃N (TEA), i-Pr₂NH (DIPA)Acts as both a base and a solvent in some cases.
Solvent THF, DMF, TolueneAnhydrous and degassed solvents are crucial.
Temperature Room Temperature to 80 °CMild conditions are a key advantage.[10]
Reaction Time 2 - 12 hoursReaction progress is monitored by TLC or GC-MS.[7][10]
Representative Yield 75 - 98%High yields are common for a broad range of substrates.
Experimental Protocol: Synthesis of 1-(Phenylethynyl)cyclohexene

This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene (B144264).[7]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.2 mmol, 1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (TEA) (3.0 mmol, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ and CuI.[7]

  • Add anhydrous THF and triethylamine via syringe. Stir the mixture at room temperature for 15 minutes.[7][10]

  • Add this compound to the flask via syringe.

  • Slowly add a solution of phenylacetylene in THF to the reaction mixture.[7]

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.[10]

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.[7][10]

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).[10]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired enyne.[10]

Visualization of Sonogashira Coupling

Sonogashira_Workflow start Reaction Setup reagents Add Pd/Cu Catalysts, Base (Et3N), Solvent (THF) start->reagents add_substrates Add this compound and Terminal Alkyne reagents->add_substrates reaction Stir at RT - 60°C (2-12h) add_substrates->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Aqueous Workup (NH4Cl Quench) monitoring->workup Reaction Complete extraction Solvent Extraction (EtOAc or Et2O) workup->extraction purification Dry, Concentrate & Column Chromatography extraction->purification product Final Product purification->product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Stille Coupling

The Stille coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide.[11][12] This reaction is known for its tolerance to a wide range of functional groups and generally neutral reaction conditions.[11] For this compound, it provides an effective route to introduce aryl, vinyl, or alkyl groups. A primary drawback is the toxicity of the organotin reagents and byproducts.[12]

Quantitative Data Summary

The following table presents typical conditions for Stille coupling reactions.

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dba)₂Pd(0) catalysts are standard.[13]
Ligand PPh₃, AsPh₃Often incorporated into the catalyst complex.
Additive LiCl, CuICan accelerate the reaction, especially for slow substrates.
Solvent Toluene, DMF, THFAnhydrous, non-protic solvents are required.
Temperature 80 - 110 °CHeating is typically necessary.[11]
Reaction Time 2 - 24 hoursVaries with substrate reactivity.[11]
Representative Yield 70 - 95%Good yields are achievable across many substrate combinations.
Experimental Protocol: Synthesis of 1-Vinyl-1-cyclohexene

This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane reagent.[7]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Tributyl(vinyl)stannane (1.1 mmol, 1.1 eq)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (15 mL)

  • Schlenk flask and standard inert atmosphere equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous toluene.[7]

  • Add the organostannane reagent (tributyl(vinyl)stannane) to the solution via syringe.[7][11]

  • Degas the mixture with a stream of argon for 15 minutes.[7]

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.[7]

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours.[3][7] Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel. The tin byproducts can often be removed by treatment with aqueous KF.

Visualization of Stille Coupling

Stille_Cycle Pd(0) Pd(0)L₂ OA Oxidative Addition Pd(0)->OA R¹-X Pd(II) R¹-Pd(II)-X (L)₂ OA->Pd(II) TM Transmetalation Pd(II)->TM R²-SnR₃ Pd(II)_R2 R¹-Pd(II)-R² (L)₂ TM->Pd(II)_R2 X-SnR₃ out RE Reductive Elimination Pd(II)_R2->RE RE->Pd(0) R¹-R² out

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide (like this compound) and an alkene in the presence of a base.[14] This reaction is a powerful tool for the synthesis of substituted alkenes and is noted for its excellent trans selectivity in many cases.[14] It is widely applied in the synthesis of pharmaceuticals and agrochemicals.[15]

Quantitative Data Summary

The table below provides typical conditions for Heck reactions.

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂(PhCN)₂Phosphine-free systems are increasingly common.[16]
Ligand P(o-tolyl)₃, PPh₃, or phosphine-freeLigand choice can control regioselectivity.
Base Et₃N, NaHCO₃, KOAc, NaOAcAn organic or inorganic base is required.
Solvent DMF, Acetonitrile, NMP, EthanolPolar aprotic solvents are typical.
Temperature 80 - 140 °CHigh temperatures are often needed.[16]
Reaction Time 4 - 24 hoursDependent on substrate and catalyst activity.
Representative Yield 50 - 85%Yields can be variable; side reactions are possible.
Experimental Protocol: Synthesis of 1-(2-Phenylethenyl)cyclohexene

This protocol describes a general procedure for the Heck reaction of this compound with styrene.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Styrene (1.5 mmol, 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Sealed tube or pressure vessel

Procedure:

  • In a sealed tube, add this compound, styrene, Pd(OAc)₂, and tri(o-tolyl)phosphine.[7]

  • Add anhydrous DMF and triethylamine.[7]

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.[7] Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.[7]

  • Extract the product with ethyl acetate (3 x 20 mL).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[7]

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding product.[7]

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[17][18][19] This reaction is highly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms.[18] A key consideration is that organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and inert conditions.[5][17]

Quantitative Data Summary

The table below summarizes general conditions for Negishi coupling.

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, Ni(acac)₂, PdCl₂(dppf)Both palladium and nickel catalysts are effective.[18]
Organometallic Reagent R-ZnX (Organozinc halide)Prepared in situ or from isolated organozinc compounds.
Solvent THF, Diethyl EtherAnhydrous solvents are mandatory.[5]
Temperature Room Temperature to 60 °CReactions are often run at or near room temperature.
Reaction Time 2 - 12 hoursGenerally faster than Stille or Suzuki couplings.
Representative Yield 70 - 90%High yields with excellent functional group tolerance.
Experimental Protocol: General Procedure

This protocol provides a generalized procedure for the Negishi coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Organozinc reagent (e.g., Phenylzinc chloride, 1.2 eq)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk line and inert atmosphere equipment

Procedure:

  • Preparation of Organozinc Reagent (if not commercially available): This step must be performed under strict inert conditions. An aryl or alkyl halide is reacted with activated zinc dust in THF.[2]

  • Coupling Reaction: To a flame-dried Schlenk flask under argon, add the palladium catalyst, Pd(PPh₃)₄.

  • Add a solution of this compound in anhydrous THF.

  • Slowly add the solution of the organozinc reagent to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC or GC-MS.

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purify the crude product by column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-Bromo-1-cyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route used. A prevalent method for synthesizing this compound is the dehydrobromination of trans-1,2-dibromocyclohexane. In this case, common impurities include:

  • Cyclohexene (B86901): Formed as a result of a debromination side reaction.[1]

  • trans-1,2-dibromocyclohexane: Unreacted starting material.[1][2]

  • 3-Bromocyclohexene: An isomeric byproduct.[1]

  • Residual base: From the elimination reaction.

  • Solvent: The solvent used in the reaction.

Q2: What is the recommended general approach for purifying crude this compound?

A2: A typical purification workflow involves an initial aqueous workup to remove water-soluble impurities, followed by fractional distillation to separate the desired product from components with different boiling points. For challenging separations of isomers, flash column chromatography may be necessary.

Q3: What are the key physical properties of this compound to consider during purification?

A3: The boiling point is the most critical property for purification by distillation. It is also useful to know the density to identify the organic layer during aqueous extraction.

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound161.04165.2 ± 19.0 at 760 mmHg1.4 ± 0.1
Cyclohexene82.14830.811
trans-1,2-dibromocyclohexane241.95218-2201.785
3-Bromocyclohexene161.04~160-165~1.4

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product can be assessed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any isomeric impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the absence of impurities like alcohols if they were present in the starting materials for the precursor.

Troubleshooting Guide

Problem 1: My final product is contaminated with a low-boiling point impurity.

  • Possible Cause: The most likely low-boiling impurity is cyclohexene.

  • Solution: Perform a careful fractional distillation. The significant difference in boiling points between cyclohexene (~83 °C) and this compound (~165 °C) should allow for a clean separation. Ensure your distillation apparatus is set up correctly with a fractionating column to achieve good separation.

Problem 2: My final product is contaminated with a high-boiling point impurity.

  • Possible Cause: This is likely unreacted trans-1,2-dibromocyclohexane.

  • Solution: Fractional distillation should effectively separate the higher-boiling dibromide from your product. Collect the fraction that distills at the literature boiling point of this compound.

Problem 3: My final product contains an impurity with a very similar boiling point.

  • Possible Cause: This is likely the isomeric impurity, 3-Bromocyclohexene.

  • Solution: Separating isomers with close boiling points by distillation can be challenging. In this case, flash column chromatography is the recommended purification technique. Use a non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether, to achieve separation.

Problem 4: The organic layer is colored after the reaction.

  • Possible Cause: A brown or purplish color can indicate the presence of residual bromine (Br₂).

  • Solution: During the aqueous workup, wash the organic layer with a saturated aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color disappears.

Problem 5: Emulsion formation during aqueous workup.

  • Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion between the organic and aqueous layers.

  • Solution:

    • Allow the separatory funnel to stand for a longer period to allow the layers to separate.

    • Gently swirl the funnel instead of shaking it vigorously.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

Experimental Protocols

Protocol 1: Aqueous Workup of Crude this compound

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of water and gently shake. Allow the layers to separate and discard the aqueous layer.

  • If the organic layer is colored, add a saturated aqueous solution of sodium bisulfite and shake until the color is discharged. Separate and discard the aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. Vent the separatory funnel frequently to release any pressure buildup from CO₂ evolution. Separate and discard the aqueous layer.

  • Wash the organic layer with brine to remove the bulk of the dissolved water. Separate and discard the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter the drying agent to obtain the crude, dry this compound.

Protocol 2: Purification by Fractional Distillation

  • Set up a fractional distillation apparatus, including a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.

  • Add the crude, dried this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Slowly heat the distillation flask.

  • Collect any low-boiling forerun, which would primarily be cyclohexene, at its boiling point (~83 °C).

  • Increase the heating and collect the fraction that distills at the boiling point of this compound (~165 °C).

  • Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile, potentially unstable residues.

Protocol 3: Purification by Flash Column Chromatography

  • Select an appropriate eluent system: Start with a non-polar solvent like hexanes. Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and its impurities. A small addition of a slightly more polar solvent like diethyl ether may be necessary.

  • Pack the column: Pack a flash chromatography column with silica (B1680970) gel using the chosen eluent.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elute the column: Run the eluent through the column under positive pressure.

  • Collect fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude this compound (with impurities) Workup Aqueous Workup Crude->Workup Washing Washing Steps: 1. Water 2. NaHSO3 (if colored) 3. NaHCO3 4. Brine Workup->Washing Drying Drying (Anhydrous MgSO4/Na2SO4) Workup->Drying Impurities1 Water-Soluble Impurities (Acids, Salts) Workup->Impurities1 Removes DriedCrude Dried Crude Product Drying->DriedCrude Distillation Fractional Distillation DriedCrude->Distillation Chromatography Flash Column Chromatography (if needed for isomers) DriedCrude->Chromatography If isomers present PureProduct Pure this compound Distillation->PureProduct Collect fraction at ~165°C Impurities2 Low & High Boiling Impurities (Cyclohexene, Dibromocyclohexane) Distillation->Impurities2 Separates Chromatography->PureProduct Collect pure fractions Impurities3 Isomeric Impurities (3-Bromocyclohexene) Chromatography->Impurities3 Separates

Caption: Purification workflow for crude this compound.

References

Technical Support Center: Optimizing Yield in the Synthesis of 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-1-cyclohexene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

I. Synthesis of this compound from Cyclohexanone (B45756) via the Prati Method

This method offers a direct conversion of cyclohexanone to this compound using a triphenyl phosphite (B83602) and bromine-based reagent. It is generally considered a mild and effective route.

Experimental Protocol: Prati Synthesis of this compound

Materials:

Procedure:

  • To a solution of cyclohexanone (1.0 eq) and triphenyl phosphite (1.1 eq) in dichloromethane at -20 °C to -5 °C, slowly add a solution of bromine (1.1 eq) in dichloromethane.

  • After the addition of bromine, add triethylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to obtain this compound.

Troubleshooting Guide: Prati Method

Q1: The reaction is sluggish or incomplete. How can I improve the conversion rate?

A1:

  • Reagent Quality: Ensure that all reagents are pure and anhydrous. Moisture can react with the brominating agent and reduce its effectiveness.

  • Temperature Control: While the initial addition of bromine is performed at low temperatures to control the reaction, allowing the reaction to warm to room temperature is crucial for the elimination step to proceed to completion. If the reaction is still slow, gentle heating (e.g., to 40 °C) can be considered, but this may increase the formation of side products.

  • Stoichiometry: Ensure the correct stoichiometry of all reagents. An excess of the brominating agent can lead to side reactions, while an insufficient amount will result in incomplete conversion.

Q2: The yield of this compound is low, and I observe the formation of multiple byproducts. What are the likely side reactions and how can I minimize them?

A2:

  • gem-Dibromide Formation: A potential side product is the gem-dibromide, which can form from the reaction intermediate. The presence of a non-hindered base like triethylamine is crucial to promote the elimination to the desired vinyl bromide. Ensure the timely addition of the base after the formation of the brominating intermediate.

  • Over-bromination: Although less common with this method, over-bromination of the cyclohexene (B86901) ring can occur. Using the correct stoichiometry of bromine is critical.

  • Decomposition: The product, a vinyl bromide, can be sensitive to prolonged heating or exposure to acid. Ensure the work-up is performed promptly after the reaction is complete and that all acidic residues are neutralized with the bicarbonate wash.

Q3: I am having difficulty purifying the final product. What is the recommended purification method?

A3:

  • Fractional Distillation: Fractional distillation under reduced pressure is the preferred method for purifying this compound, especially on a larger scale. This will help to separate the product from any remaining starting materials, triphenylphosphine (B44618) oxide, and other higher-boiling impurities.[1]

  • Column Chromatography: For smaller scales or for achieving very high purity, column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) can be effective.

Data Presentation: Prati Method
ParameterCondition
Starting Material Cyclohexanone
Key Reagents Triphenyl phosphite, Bromine, Triethylamine
Solvent Dichloromethane
Reaction Temperature -20 °C to Room Temperature
Reaction Time 1-3 hours
Typical Yield Good to excellent (up to 90% reported for similar ketones)[1]

Workflow Diagram: Prati Synthesis

Prati_Synthesis Workflow for the Synthesis of this compound via the Prati Method cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve Cyclohexanone and (PhO)3P in CH2Cl2 cool Cool to -20 °C start->cool add_br2 Slowly add Br2 solution cool->add_br2 add_et3n Add Et3N add_br2->add_et3n warm_stir Warm to RT and stir for 1-2h add_et3n->warm_stir quench Quench with NaHCO3 (aq) warm_stir->quench extract Extract with CH2Cl2 quench->extract wash Wash with brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation or chromatography concentrate->purify end end purify->end This compound

Caption: Workflow for the Prati Synthesis of this compound.

II. Synthesis of this compound from 1,2-Dibromocyclohexane

This two-step method involves the initial bromination of cyclohexene to form 1,2-dibromocyclohexane, followed by dehydrobromination to yield this compound. The choice of base in the second step is critical to favor the desired product over the formation of 1,3-cyclohexadiene (B119728).

Experimental Protocols

Step 1: Synthesis of trans-1,2-Dibromocyclohexane (B146542)

Materials:

  • Cyclohexene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve cyclohexene (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a stir bar.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise to the stirred cyclohexene solution. The disappearance of the bromine color indicates the reaction is proceeding.

  • After the addition is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted bromine and HBr.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude trans-1,2-dibromocyclohexane. This is often used in the next step without further purification.

Step 2: Dehydrobromination of trans-1,2-Dibromocyclohexane

Materials:

  • trans-1,2-Dibromocyclohexane

  • Sodium amide (NaNH₂)

  • Sodium tert-butoxide (t-BuONa)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium amide (3.0 eq) in anhydrous THF, add sodium tert-butoxide (4.0 eq).

  • To this "complex base" mixture, add a solution of trans-1,2-dibromocyclohexane (1.0 eq) in THF at room temperature.

  • Stir the reaction mixture for 22 hours at room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield this compound.

Troubleshooting Guide: Dehydrobromination Method

Q1: The yield of this compound is low, and the main product is 1,3-cyclohexadiene. Why is this happening and how can I prevent it?

A1:

  • Base Selection: The formation of 1,3-cyclohexadiene is a common side reaction resulting from double dehydrobromination. The use of a "complex base" like NaNH₂/t-BuONa has been reported to favor the formation of this compound.[2] Using a simpler, strong base like alcoholic KOH is more likely to lead to the diene.[3]

  • Reaction Time and Temperature: Over-reaction can lead to the formation of the diene. It is important to monitor the reaction progress by TLC or GC-MS and stop the reaction once the formation of the desired product is maximized.

  • Stoichiometry of the Base: Using a large excess of a strong base can promote the second elimination reaction. Careful control of the stoichiometry is important.

Q2: The initial bromination of cyclohexene gives a low yield of 1,2-dibromocyclohexane. What could be the issue?

A2:

  • Temperature Control: The bromination of alkenes is an exothermic reaction. Maintaining a low temperature (0-5 °C) is crucial to prevent side reactions such as allylic bromination.

  • Light Exposure: Exposure to UV light can initiate a radical chain reaction, leading to the formation of 3-bromo-1-cyclohexene. The reaction should be carried out in a flask protected from light.

  • Purity of Cyclohexene: Ensure the starting cyclohexene is free from peroxides, which can also initiate radical reactions.

Data Presentation: Dehydrobromination Method
ParameterStep 1: BrominationStep 2: Dehydrobromination
Starting Material Cyclohexenetrans-1,2-Dibromocyclohexane
Key Reagents BromineSodium amide, Sodium tert-butoxide
Solvent Carbon tetrachlorideTetrahydrofuran
Reaction Temperature 0-5 °CRoom Temperature
Reaction Time 1-2 hours22 hours
Typical Yield >90% (crude)50-60% (isolated)[2]

Logical Relationship Diagram: Dehydrobromination Troubleshooting

Dehydrobromination_Troubleshooting Troubleshooting Low Yield in Dehydrobromination start Low Yield of this compound q1 What is the major byproduct? start->q1 a1 1,3-Cyclohexadiene q1->a1 Double elimination a2 Unreacted 1,2-Dibromocyclohexane q1->a2 Incomplete reaction s1 Use 'complex base' (NaNH2/t-BuONa). Monitor reaction time carefully. Optimize base stoichiometry. a1->s1 s2 Increase reaction time or temperature. Ensure base is active and anhydrous. a2->s2

Caption: Troubleshooting logic for low yield in the dehydrobromination synthesis.

III. Synthesis of this compound from Cyclohexanone via a Modified Shapiro Reaction

The Shapiro reaction traditionally converts ketones into alkenes. However, the intermediate vinyllithium (B1195746) species can theoretically be trapped with an electrophile, such as a bromine source, to yield a vinyl bromide. This method is less commonly reported for this specific substrate and may require significant optimization.

Conceptual Experimental Protocol

Step 1: Formation of the Tosylhydrazone

Materials:

  • Cyclohexanone

  • p-Toluenesulfonhydrazide (TsNHNH₂)

  • Ethanol or Methanol

  • Catalytic amount of acid (e.g., HCl)

Procedure:

  • Dissolve cyclohexanone (1.0 eq) and p-toluenesulfonhydrazide (1.05 eq) in ethanol.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the tosylhydrazone.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Step 2: Formation of the Vinyllithium and Bromination

Materials:

  • Cyclohexanone tosylhydrazone

  • n-Butyllithium (n-BuLi) in hexanes (2.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • 1,2-Dibromoethane (B42909) or another bromine source

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the tosylhydrazone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (2.2 eq) and stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature.

  • Cool the resulting vinyllithium solution back down to -78 °C.

  • Slowly add a solution of 1,2-dibromoethane (1.2 eq) in THF.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by fractional distillation or column chromatography.

Troubleshooting Guide: Modified Shapiro Reaction

Q1: The reaction yields mainly cyclohexene instead of this compound.

A1:

  • Incomplete Trapping of Vinyllithium: The vinyllithium intermediate is being protonated during the work-up before it can react with the bromine source. Ensure that the reaction is quenched at a low temperature and that the bromine source is added before the reaction is allowed to warm significantly in the presence of any potential proton sources.

  • Choice of Bromine Source: The reactivity of the bromine source is important. 1,2-Dibromoethane is a common choice, but other sources like Br₂ or CBr₄ could be explored, though they may lead to more side reactions.

Q2: The formation of the tosylhydrazone is low-yielding.

A2:

  • Reaction Conditions: Ensure the reaction is heated for a sufficient amount of time to drive the condensation to completion.

  • Purity of Reagents: Use pure cyclohexanone and p-toluenesulfonhydrazide.

  • Crystallization: The tosylhydrazone may be somewhat soluble in the alcohol solvent. Ensure the mixture is thoroughly cooled to maximize crystallization.

Data Presentation: Modified Shapiro Reaction
ParameterStep 1: Tosylhydrazone FormationStep 2: Vinyllithium Formation and Bromination
Starting Material CyclohexanoneCyclohexanone tosylhydrazone
Key Reagents p-Toluenesulfonhydraziden-Butyllithium, 1,2-Dibromoethane
Solvent EthanolTetrahydrofuran
Reaction Temperature Reflux-78 °C to Room Temperature
Reaction Time 1-2 hoursSeveral hours
Typical Yield HighVariable, requires optimization

Signaling Pathway Diagram: Shapiro Reaction Logic

Shapiro_Reaction Conceptual Pathway of the Modified Shapiro Reaction cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products ketone Cyclohexanone hydrazone Tosylhydrazone ketone->hydrazone + TsNHNH2, H+ tsnhnh2 TsNHNH2 tsnhnh2->hydrazone vinyllithium Vinyllithium hydrazone->vinyllithium + 2.2 eq n-BuLi vinylbromide This compound vinyllithium->vinylbromide + Br-source (e.g., C2H4Br2) alkene Cyclohexene vinyllithium->alkene Proton quench (e.g., H2O)

Caption: Conceptual pathway for the synthesis of this compound via a modified Shapiro reaction.

References

Technical Support Center: Bromination of Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the bromination of cyclohexene (B86901). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My primary goal is the synthesis of trans-1,2-dibromocyclohexane (B146542), but the yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields of trans-1,2-dibromocyclohexane are often due to competing side reactions or suboptimal reaction conditions. Here are the common culprits and troubleshooting steps:

  • Issue: Competing Allylic Bromination. The formation of 3-bromocyclohexene (B24779) is a common side reaction, especially under conditions that favor free-radical mechanisms.[1]

    • Solution: Ensure the reaction is carried out in the dark and at a controlled, low temperature (e.g., -5°C to 0°C) to minimize the initiation of free radicals by light or heat.[2] Using a polar solvent like carbon tetrachloride or dichloromethane (B109758) can also favor the desired electrophilic addition pathway.[2][3]

  • Issue: Inappropriate Reagent Concentration. High concentrations of bromine can sometimes promote side reactions.

    • Solution: Add the bromine solution dropwise to the cyclohexene solution with efficient stirring. This maintains a low instantaneous concentration of bromine and helps to control the reaction temperature.

  • Issue: Presence of Radical Initiators. Contaminants in reagents or solvents can act as radical initiators.

    • Solution: Use pure, freshly distilled solvents and high-quality reagents. Ensure glassware is clean and free of any residues that could initiate radical chain reactions.

Q2: I am observing the formation of a significant amount of 3-bromocyclohexene. How can I favor this product or, conversely, suppress its formation?

A2: The formation of 3-bromocyclohexene occurs via a free-radical allylic bromination mechanism.[1][4]

  • To favor the formation of 3-bromocyclohexene:

    • Use N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic bromination.[4][5][6] It provides a low, constant concentration of bromine, which favors the radical pathway over electrophilic addition.[7]

    • Initiate Radical Formation: The reaction should be carried out in the presence of a radical initiator, such as AIBN (azobisisobutyronitrile), or initiated by UV light.[4][5][6]

    • Solvent Choice: A non-polar solvent like carbon tetrachloride (CCl₄) is typically used for NBS brominations.[5][6]

  • To suppress the formation of 3-bromocyclohexene:

    • Avoid Radical Conditions: As mentioned in Q1, conduct the reaction in the dark and at low temperatures.

    • Use Elemental Bromine (Br₂): Use a solution of Br₂ in a polar, non-nucleophilic solvent.

    • Scavenge Radicals: While not a standard procedure, ensuring the absence of radical initiators is key.

Q3: My reaction mixture turned dark brown/black upon purification. What is causing this decomposition and how can it be prevented?

A3: The desired product, 1,2-dibromocyclohexane, can decompose upon exposure to heat or air.[2]

  • Issue: Thermal Decomposition during Distillation.

    • Solution: Purify the product by vacuum distillation to lower the boiling point and minimize thermal stress.[2]

  • Issue: Oxidation/Decomposition on Storage.

    • Solution: Store the purified product in a sealed bottle with minimal exposure to air.[2] For long-term storage, consider adding a stabilizer or storing under an inert atmosphere. A purification step involving washing with alcoholic potassium hydroxide (B78521) can yield a product that is less prone to darkening.[2]

Data Presentation: Product Distribution under Different Conditions

The following table summarizes the expected major and minor products for the bromination of cyclohexene under different experimental conditions.

ConditionReagentSolventInitiator/CatalystMajor ProductMinor Product(s)Predominant Mechanism
Electrophilic Addition Br₂CCl₄ or CH₂Cl₂None (dark, low temp)trans-1,2-Dibromocyclohexane[8][9]3-BromocyclohexeneIonic/Polar[1]
Radical Substitution NBSCCl₄AIBN or UV light3-Bromocyclohexene[1][4]1,2-DibromocyclohexaneFree Radical[1]

Experimental Protocols

Protocol 1: Synthesis of trans-1,2-Dibromocyclohexane (Electrophilic Addition)

This protocol is adapted from established procedures for the electrophilic addition of bromine to cyclohexene.[2][10]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyclohexene (1.5 moles) in carbon tetrachloride (300 mL).

  • Cooling: Cool the flask in an ice-salt bath to -5°C.

  • Bromine Addition: Prepare a solution of bromine (1.3 moles) in carbon tetrachloride (145 mL) and add it dropwise from the dropping funnel to the cyclohexene solution. Maintain the reaction temperature below -1°C. The addition typically takes about 3 hours.

  • Workup: After the addition is complete, transfer the reaction mixture to a distillation apparatus.

  • Purification: Remove the carbon tetrachloride and excess cyclohexene by distillation at atmospheric pressure. The desired product, trans-1,2-dibromocyclohexane, is then distilled under reduced pressure (boiling point: 99–103°C at 16 mmHg).[2]

Protocol 2: Synthesis of 3-Bromocyclohexene (Allylic Bromination)

This protocol is a standard procedure for the allylic bromination of cyclohexene using NBS.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexene (0.1 mol) and N-bromosuccinimide (NBS, 0.12 mol) in carbon tetrachloride (100 mL).

  • Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN, 20 mmol).

  • Reaction: Heat the mixture to reflux for approximately 3 hours. The completion of the reaction can be observed by the consumption of the denser NBS and the formation of succinimide, which floats on the surface.

  • Workup: After cooling, filter the mixture to remove the succinimide. The filtrate is then washed sequentially with a sodium sulfite (B76179) solution, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer with anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain the crude 3-bromocyclohexene. Further purification can be achieved by vacuum distillation (boiling point: 75°C at 16 mmHg).[6]

Visualizations

Reaction Pathways

Bromination_Pathways Cyclohexene Cyclohexene Bromonium_Ion Cyclic Bromonium Ion Intermediate Cyclohexene->Bromonium_Ion + Br₂ (Polar Solvent, Dark, Low Temp) Allylic_Radical Allylic Radical Intermediate Cyclohexene->Allylic_Radical + Br• (NBS, Initiator/UV) trans_1_2_Dibromo trans-1,2-Dibromocyclohexane (Major Product) Bromonium_Ion->trans_1_2_Dibromo + Br⁻ Three_Bromo 3-Bromocyclohexene (Side Product) Allylic_Radical->Three_Bromo + Br₂ One_Three_Dibromo 1,3-Dibromocyclohexane (Minor Side Product) Allylic_Radical->One_Three_Dibromo + Br₂ (rearrangement)

Caption: Competing pathways in the bromination of cyclohexene.

Experimental Workflow: Synthesis of trans-1,2-Dibromocyclohexane

Electrophilic_Addition_Workflow Start Start: Cyclohexene in CCl₄ Cooling Cool to -5°C Start->Cooling Addition Slowly add Br₂ in CCl₄ (maintain temp < -1°C) Cooling->Addition Workup Distill off solvent and excess cyclohexene Addition->Workup Purification Vacuum Distillation Workup->Purification Product Product: trans-1,2-Dibromocyclohexane Purification->Product

Caption: Workflow for electrophilic addition of bromine.

Experimental Workflow: Synthesis of 3-Bromocyclohexene

Radical_Substitution_Workflow Start Start: Cyclohexene, NBS, AIBN in CCl₄ Reflux Heat to Reflux (approx. 3 hours) Start->Reflux Filter Cool and Filter to remove Succinimide Reflux->Filter Wash Wash filtrate with Na₂SO₃, NaHCO₃, and brine Filter->Wash Dry_Concentrate Dry with Na₂SO₄ and concentrate under vacuum Wash->Dry_Concentrate Product Product: 3-Bromocyclohexene Dry_Concentrate->Product

Caption: Workflow for allylic bromination with NBS.

References

Technical Support Center: Selective Synthesis of 3-Bromocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3-bromocyclohexene (B24779) from cyclohexene (B86901). The primary challenge in this synthesis is preventing the formation of the major byproduct, 1,2-dibromocyclohexane. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a high yield of the desired allylic bromination product.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing 3-bromocyclohexene while minimizing byproducts?

A1: The most common and effective method is the allylic bromination of cyclohexene using N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light.[1][2] This method, often referred to as the Wohl-Ziegler reaction, selectively brominates the carbon adjacent to the double bond (the allylic position).[2]

Q2: What is the primary unwanted byproduct during the synthesis of 3-bromocyclohexene, and how is it formed?

A2: The primary unwanted byproduct is trans-1,2-dibromocyclohexane. This byproduct is formed through an electrophilic addition reaction where molecular bromine (Br₂) adds across the double bond of the cyclohexene ring.[1][3][4] This reaction pathway competes with the desired radical substitution reaction.[5]

Q3: How does N-Bromosuccinimide (NBS) help in preventing the formation of 1,2-dibromocyclohexane?

A3: NBS is crucial because it provides a constant, low concentration of molecular bromine (Br₂) throughout the reaction.[2] This low concentration favors the radical chain mechanism required for allylic bromination over the electrophilic addition mechanism, which requires a higher concentration of Br₂.[6] NBS reacts with the HBr generated during the radical process to produce Br₂.[1][6]

Q4: What is the function of a radical initiator in this synthesis?

A4: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to initiate the radical chain reaction.[7][8] Upon heating or exposure to UV light, the initiator decomposes to form free radicals. These radicals then abstract a bromine atom from Br₂ to generate a bromine radical (Br•), which starts the chain reaction by abstracting an allylic hydrogen from cyclohexene.[1][9]

Q5: Why is the choice of solvent important?

A5: A non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is typically used.[7][10] These solvents are preferred because NBS has low solubility in them, which helps maintain the low concentration of bromine. Polar solvents can favor the competing ionic electrophilic addition reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-bromocyclohexene.

Problem 1: Low Yield of 3-Bromocyclohexene and High Yield of 1,2-Dibromocyclohexane

This is the most frequent issue, indicating that the electrophilic addition reaction is outcompeting the desired radical substitution.

Potential Cause Recommended Solution
High Concentration of Br₂ Ensure that high-purity NBS is used. Impure NBS may contain excess Br₂. Recrystallize NBS if necessary. The key is to maintain a very low concentration of Br₂ to favor the radical pathway.[2][6]
Reaction Conditions Favoring Ionic Mechanism Avoid polar solvents. Use non-polar solvents like CCl₄ or cyclohexane.[7][10] Also, conduct the reaction in the dark (if using a chemical initiator) to prevent photochemical generation of excess bromine radicals that could lead to addition reactions.[11]
Absence or Insufficient Amount of Radical Scavenger While not always necessary, adding a small amount of a radical scavenger for oxygen, which can inhibit the desired reaction, may be beneficial. However, the primary control is the low Br₂ concentration.
Problem 2: Reaction Fails to Initiate or Proceeds Very Slowly

If the reaction does not start or is sluggish, the initiation of the radical chain is likely the problem.

Potential Cause Recommended Solution
Ineffective Radical Initiator Ensure the radical initiator (e.g., AIBN) is not expired and has been stored correctly. Increase the amount of initiator slightly if needed.[7][8] Alternatively, use UV light as an initiator.[1]
Insufficient Heating The reaction requires heating to a temperature that allows for the decomposition of the chemical initiator (typically refluxing CCl₄ at around 77°C).[7] Ensure the reaction mixture reaches and maintains the appropriate temperature.
Presence of Inhibitors Ensure all glassware is clean and dry. Oxygen can act as a radical inhibitor. Degassing the solvent before use can sometimes be beneficial.
Problem 3: Formation of Multiple Unidentified Byproducts

The presence of several unexpected products can indicate side reactions or degradation.

Potential Cause Recommended Solution
Over-bromination Use a stoichiometric amount or only a slight excess of NBS relative to cyclohexene.[7][8] A large excess of NBS can lead to the formation of di- and tri-brominated compounds.
Allylic Rearrangement For unsymmetrical alkenes, allylic rearrangement can lead to a mixture of products.[10] For cyclohexene, which is symmetrical, this is not an issue as the allylic radical is symmetrical.[6]
Decomposition of Product 3-bromocyclohexene can be unstable. Purify the product via vacuum distillation after the workup to avoid decomposition at higher temperatures.[8] Store the purified product in a cool, dark place.

Experimental Protocol: Synthesis of 3-Bromocyclohexene

This protocol is a standard procedure for the allylic bromination of cyclohexene using NBS and AIBN.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Cyclohexene82.148.2 g (9.6 mL)0.10
N-Bromosuccinimide (NBS)177.9817.8 g0.10
Azobisisobutyronitrile (AIBN)164.210.2 g0.0012
Carbon Tetrachloride (CCl₄)153.82100 mL-
Sodium Bicarbonate (5% aq. sol.)-50 mL-
Anhydrous Sodium Sulfate-~5 g-

Procedure

  • Setup : Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Protect the apparatus from moisture with a drying tube.

  • Reagent Addition : To the flask, add cyclohexene (0.10 mol), N-bromosuccinimide (0.10 mol), azobisisobutyronitrile (AIBN, ~0.2 g), and carbon tetrachloride (100 mL).[7][8]

  • Reaction : Heat the mixture to a gentle reflux (approximately 77°C for CCl₄) with constant stirring. The reaction is initiated by the decomposition of AIBN. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide (B58015) floats to the surface (usually after 1-3 hours).[7][8]

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a 5% aqueous solution of sodium bicarbonate to remove any remaining HBr.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification :

    • Remove the solvent (CCl₄) by simple distillation or rotary evaporation.

    • Purify the crude 3-bromocyclohexene by vacuum distillation (b.p. 75°C at 16 mmHg).[8]

Visual Guides

Reaction Mechanism: Radical vs. Ionic Pathways

The following diagram illustrates the two competing reaction pathways for the bromination of cyclohexene. The desired radical pathway leads to 3-bromocyclohexene, while the undesired ionic pathway produces 1,2-dibromocyclohexane.

Caption: Competing pathways in cyclohexene bromination.

Experimental Workflow for 3-Bromocyclohexene Synthesis

This diagram outlines the key steps from reaction setup to final product purification.

G A 1. Reaction Setup (Cyclohexene, NBS, AIBN in CCl₄) B 2. Reflux (Initiate Radical Reaction) A->B C 3. Cooling & Filtration (Remove Succinimide) B->C D 4. Aqueous Workup (Wash with NaHCO₃, H₂O, Brine) C->D E 5. Drying (Dry with Na₂SO₄) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Vacuum Distillation) F->G H Final Product: 3-Bromocyclohexene G->H

Caption: Workflow for the synthesis of 3-bromocyclohexene.

References

Technical Support Center: Synthesis of 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Bromo-1-cyclohexene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory synthesis of this compound involves a two-step process. The first step is the bromination of cyclohexene (B86901) to produce trans-1,2-dibromocyclohexane (B146542). The second step is the selective dehydrobromination of trans-1,2-dibromocyclohexane to yield the desired this compound.[1][2]

Q2: What is the major challenge in the dehydrobromination of 1,2-dibromocyclohexane (B1204518)?

A2: The primary challenge is controlling the elimination reaction to selectively produce this compound. A common and often major byproduct is 1,3-cyclohexadiene (B119728), which results from a second dehydrobromination reaction.[3][4] The formation of this diene is a significant issue when using strong bases like alcoholic potassium hydroxide (B78521) (KOH).[3][4]

Q3: How can the formation of 1,3-cyclohexadiene be minimized?

A3: The choice of base is critical for selective dehydrobromination. While strong bases like alcoholic KOH can lead to the formation of 1,3-cyclohexadiene, the use of a "complex base," such as a mixture of sodium amide (NaNH₂) and sodium tert-butoxide (t-BuONa), has been reported to give good yields of this compound under mild conditions.[5] Bulky bases can also favor the formation of the less substituted (Hofmann) product, which in this case can help to control the regioselectivity of the elimination.[6]

Q4: Can this compound be synthesized directly from cyclohexene?

A4: Direct bromination of cyclohexene typically leads to allylic bromination, yielding 3-bromocyclohexene, an isomer of the desired product.[1] To obtain the vinylic bromide, this compound, a different synthetic strategy, such as the dehydrobromination of a vicinal dihalide, is generally required.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low yield of this compound - Incomplete dehydrobromination reaction.- Formation of significant amounts of 1,3-cyclohexadiene byproduct.- Loss of product during workup and purification.- Ensure the use of a sufficiently strong and selective base (e.g., NaNH₂/t-BuONa complex base).- Optimize reaction time and temperature; prolonged reaction times or high temperatures can favor the formation of the diene byproduct.- Use fractional distillation for purification to carefully separate the product from lower-boiling byproducts and higher-boiling starting material.[7]
High percentage of 1,3-cyclohexadiene in the product mixture - Use of a non-selective or overly strong base (e.g., alcoholic KOH).- High reaction temperature or prolonged reaction time.- Switch to a more selective base system like the NaNH₂/t-BuONa complex base.[5]- Maintain lower reaction temperatures to disfavor the second elimination reaction.[8]
Presence of unreacted 1,2-dibromocyclohexane in the final product - Insufficient amount of base.- Reaction time is too short.- Inefficient mixing.- Use a molar excess of the base to ensure complete reaction.- Monitor the reaction progress by GC-MS to determine the optimal reaction time.[9]- Ensure vigorous stirring, especially when using solid reagents.
Difficulty in separating this compound from 1,3-cyclohexadiene - Close boiling points of the product and byproduct.- Employ fractional distillation with a high-efficiency column for better separation.[7]- Monitor the distillation temperature closely to collect the desired fraction. The boiling point of 1,3-cyclohexadiene (approx. 80 °C) is significantly lower than that of this compound.

Experimental Protocols

Step 1: Synthesis of trans-1,2-dibromocyclohexane

This protocol is adapted from Organic Syntheses.[1]

Materials:

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, separatory funnel, and thermometer, dissolve cyclohexene (1.5 moles) in a mixture of carbon tetrachloride (300 mL) and absolute ethanol (15 mL).

  • Cool the flask in an ice-salt bath to -5 °C.

  • While stirring vigorously, add a solution of bromine (1.3 moles) in carbon tetrachloride (145 mL) dropwise from the separatory funnel, maintaining the reaction temperature at or below -1 °C. The addition typically takes about three hours.

  • After the addition is complete, transfer the reaction mixture to a Claisen flask and distill off the carbon tetrachloride and excess cyclohexene using a water bath.

  • Replace the water bath with an oil bath and distill the remaining product under reduced pressure.

  • Collect the fraction of pure trans-1,2-dibromocyclohexane distilling at 99–103 °C/16 mmHg. A typical yield is around 95%.

Step 2: Synthesis of this compound via Selective Dehydrobromination

This conceptual protocol is based on the findings of P. Caubère and G. Coudert.[5]

Materials:

  • trans-1,2-dibromocyclohexane

  • Sodium amide (NaNH₂)

  • Sodium tert-butoxide (t-BuONa)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, prepare a suspension of sodium amide and sodium tert-butoxide in anhydrous THF under a nitrogen atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of trans-1,2-dibromocyclohexane in anhydrous THF to the cooled suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by GC-MS.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Quantitative Data

Reaction Reactants Reagents/Conditions Product(s) Reported Yield
Bromination Cyclohexene, BromineCCl₄/Ethanol, -5 to -1 °Ctrans-1,2-dibromocyclohexane~95%[1]
Dehydrobromination trans-1,2-dibromocyclohexaneNaNH₂–t-BuONa complex baseThis compoundGood yield[5]
Dehydrobromination 1,2-dibromocyclohexaneAlcoholic KOH1,3-cyclohexadieneMajor product[3][4]

Visualizations

Experimental Workflow: Synthesis of this compound

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Dehydrobromination cluster_purification Purification Cyclohexene Cyclohexene Bromination Bromination (Br₂, CCl₄/EtOH, -5°C) Cyclohexene->Bromination Dibromocyclohexane trans-1,2-dibromocyclohexane Bromination->Dibromocyclohexane Dehydrobromination Dehydrobromination (NaNH₂/t-BuONa, THF) Dibromocyclohexane->Dehydrobromination Product This compound Dehydrobromination->Product Selective Elimination Byproduct 1,3-cyclohexadiene (Side Product) Dehydrobromination->Byproduct Over-elimination Purification Fractional Distillation Product->Purification Byproduct->Purification PureProduct Pure this compound Purification->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship: Controlling Selectivity in Dehydrobromination

Selectivity Start 1,2-dibromocyclohexane Base Base Selection Start->Base Product This compound (Desired Product) Base->Product Selective Base (e.g., NaNH₂/t-BuONa) Byproduct 1,3-cyclohexadiene (Undesired Byproduct) Base->Byproduct Non-selective/Strong Base (e.g., alcoholic KOH)

Caption: Influence of base selection on product selectivity.

Challenges in Scaling Up

Scaling up the synthesis of this compound, particularly the dehydrobromination step, presents several challenges that require careful consideration:

  • Heat Management: Dehydrobromination reactions are often exothermic. On a larger scale, efficient heat dissipation is crucial to maintain a stable reaction temperature and prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging.[2][10]

  • Mixing Efficiency: Ensuring homogeneous mixing of the reactants, especially when using solid bases like sodium amide, is critical for consistent reaction progress and to avoid localized "hot spots." Inadequate mixing can lead to incomplete reactions and an increase in byproduct formation.[2]

  • Reagent Addition Control: The rate of addition of the 1,2-dibromocyclohexane to the base suspension needs to be carefully controlled. A slow and controlled addition is necessary to manage the exotherm and maintain selectivity.

  • Workup and Purification: Handling and separating large volumes of reaction mixtures can be challenging. Fractional distillation on a large scale requires specialized equipment to achieve the necessary separation efficiency between this compound and the 1,3-cyclohexadiene byproduct.

  • Safety Considerations: The reagents used, such as sodium amide, are highly reactive and require specialized handling procedures, especially on a large scale. The potential for exothermic reactions and the handling of flammable solvents necessitate robust safety protocols.

References

Improving the stability of 1-Bromo-1-cyclohexene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 1-Bromo-1-cyclohexene during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is recommended to keep the container tightly closed and protected from light.[3] Refrigeration can also help maintain the quality of the compound.[4]

Q2: What are the primary signs of degradation of this compound?

A2: Degradation of this compound can be indicated by a change in color (developing a yellowish tint), the formation of a precipitate, or a noticeable change in its NMR or GC-MS spectrum, such as the appearance of new peaks.

Q3: What are the potential degradation pathways for this compound?

A3: As a vinylic halide, this compound is susceptible to degradation, primarily through pathways such as elimination reactions in the presence of a base to form 1,3-cyclohexadiene (B119728).[5] It can also undergo slow decomposition upon exposure to heat, light, or air.

Q4: Are there any recommended stabilizers for this compound?

A4: While specific stabilizers for this compound are not extensively documented, small amounts of radical inhibitors, such as butylated hydroxytoluene (BHT), may be added to inhibit free-radical mediated decomposition. The effectiveness of a stabilizer should be validated for your specific application.

Q5: How can I monitor the purity of my this compound sample over time?

A5: The purity of this compound can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Regular analysis of a stored sample against a freshly purified standard can help track any degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the sample (turning yellow) Oxidation or decomposition due to exposure to air and/or light.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light.
Inconsistent reaction outcomes Degradation of the starting material. The presence of impurities can interfere with the reaction.Re-purify the this compound by distillation or column chromatography before use. Confirm purity by GC-MS or NMR.
Formation of a precipitate in the storage container Polymerization or formation of insoluble degradation products.Filter the solution to remove the precipitate. Consider adding a stabilizer if polymerization is suspected.
Presence of unexpected peaks in NMR or GC-MS Decomposition of the compound.Identify the impurities by analyzing the spectral data. The presence of 1,3-cyclohexadiene may indicate an elimination reaction has occurred.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via GC-MS

Objective: To determine the stability of this compound under various storage conditions over time.

Methodology:

  • Sample Preparation: Aliquot freshly purified this compound into several amber vials.

  • Storage Conditions: Store the vials under different conditions:

    • Room temperature, exposed to light.

    • Room temperature, in the dark.

    • Refrigerated (2-8 °C), in the dark.

    • Frozen (-20 °C), in the dark.

  • Time Points: Analyze a sample from each condition at regular intervals (e.g., 0, 1, 3, 6, and 12 months).

  • GC-MS Analysis:

    • Prepare a dilute solution of each sample in a suitable solvent (e.g., dichloromethane).

    • Inject the sample into a GC-MS system.

    • Use a non-polar column (e.g., DB-5ms) with a suitable temperature program to separate the components.

    • Monitor the purity by measuring the peak area of this compound relative to any degradation products.

Protocol 2: Evaluation of a Stabilizer for this compound

Objective: To assess the effectiveness of a stabilizer in preventing the degradation of this compound.

Methodology:

  • Sample Preparation: Prepare two sets of samples of freshly purified this compound. To one set, add a small amount of a stabilizer (e.g., 100 ppm of BHT).

  • Storage: Store both sets of samples under identical accelerated degradation conditions (e.g., 40 °C, in the dark).

  • Analysis: Analyze samples from both the stabilized and unstabilized sets at regular intervals using GC-MS as described in Protocol 1.

  • Comparison: Compare the rate of degradation in the stabilized samples to the unstabilized samples to determine the effectiveness of the stabilizer.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Different Storage Conditions

Storage ConditionTime (Months)Purity (%) by GC
Room Temp, Light099.5
395.2
688.7
Room Temp, Dark099.5
398.8
697.5
Refrigerated, Dark099.5
399.4
699.2

Visualizations

degradation_pathway A This compound B Degradation A->B Heat, Light, Base C 1,3-Cyclohexadiene B->C Elimination D Other Decomposition Products B->D

Caption: Potential degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep1 Purify this compound prep2 Aliquot into Vials prep1->prep2 cond1 Room Temp, Light prep2->cond1 cond2 Room Temp, Dark prep2->cond2 cond3 Refrigerated, Dark prep2->cond3 analysis1 Sampling at Time Points cond1->analysis1 cond2->analysis1 cond3->analysis1 analysis2 GC-MS Analysis analysis1->analysis2 analysis3 Data Interpretation analysis2->analysis3

Caption: Workflow for stability assessment of this compound.

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Purification of 1-Bromo-1-cyclohexene via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the column chromatography purification of 1-Bromo-1-cyclohexene. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol details the purification of crude this compound using standard flash column chromatography on silica (B1680970) gel.

1. Materials and Equipment:

  • Materials:

    • Crude this compound

    • Silica Gel (230-400 mesh)

    • Hexanes (HPLC Grade)

    • Ethyl Acetate (B1210297) or Diethyl Ether (HPLC Grade)

    • Sand (acid-washed)

    • TLC Silica Gel 60 F₂₅₄ plates

    • Potassium permanganate (B83412) (KMnO₄) stain solution

  • Equipment:

    • Glass chromatography column

    • Rotary evaporator

    • Round bottom flasks

    • Test tubes or vials for fraction collection

    • TLC developing chamber and capillary tubes

    • UV lamp (254 nm)

    • Glass wool or cotton

2. Method Development via Thin-Layer Chromatography (TLC):

Before performing column chromatography, it is crucial to determine the optimal mobile phase (eluent) composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from impurities.

  • Prepare several eluent systems with varying polarities. Start with pure hexanes and gradually add a more polar solvent like ethyl acetate or diethyl ether.

  • Spot the crude material on a TLC plate and develop it in the chosen eluent systems.

  • Visualize the plate under a UV lamp and/or by staining with potassium permanganate. The ideal eluent will show a clear separation between the product spot and any impurities.[1]

3. Column Preparation (Wet Slurry Method):

  • Select a glass column of an appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer of sand (~1 cm).[1][2]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.[2]

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[1][2]

  • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.[1]

  • Add a protective layer of sand (~1 cm) on top of the packed silica.[2][3]

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.[3]

  • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (~2-3 times the mass of the sample), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]

5. Elution and Fraction Collection:

  • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

  • Apply gentle pressure (if using flash chromatography) and begin collecting fractions in test tubes or vials.

  • Monitor the separation by collecting small, regular fractions and analyzing them by TLC.

  • Once the desired product has eluted, you can increase the polarity of the eluent to wash out any remaining, more polar impurities.

6. Product Isolation:

  • Combine the fractions containing the pure this compound, as identified by TLC.

  • Remove the solvent using a rotary evaporator to yield the purified product.

  • Confirm the purity and identity of the final product using analytical methods such as NMR or GC-MS.

Data Presentation

Table 1: Representative TLC Data for Eluent Optimization

This table provides example Rf values for the separation of this compound from a less polar impurity (e.g., residual starting material like cyclohexene) and a more polar impurity (e.g., an oxygenated byproduct). The optimal eluent provides good separation between all components.

Eluent System (Hexane:Ethyl Acetate)Rf (Less Polar Impurity)Rf (this compound)Rf (More Polar Impurity)Assessment
100:0 (Pure Hexane)0.650.550.05Poor separation from non-polar impurity.
99:10.550.400.02Good separation, suitable for column.
95:50.700.600.15Rf of product is too high, risk of co-elution.

Visualization of Experimental Workflow

G A Crude this compound B TLC Analysis for Eluent Selection A->B C Prepare Silica Gel Slurry B->C Optimal Eluent D Pack Chromatography Column C->D E Load Crude Sample (Wet or Dry Loading) D->E F Elute with Chosen Solvent & Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure K Impure Fractions G->K Identify Impure I Solvent Evaporation (Rotary Evaporator) H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format.

Question: Why is my compound not eluting from the column? Answer: This can happen for several reasons:

  • Incorrect Eluent: The solvent system may be too non-polar. This compound is relatively non-polar, but if it's not moving, you may need to slightly increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes).[4]

  • Compound Decomposition: The compound may have decomposed on the silica gel.[5] While this compound is generally stable, highly reactive impurities could degrade. You can test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[5]

  • Strong Adsorption: The compound might be strongly adsorbed to the silica. This is less likely for a non-polar compound like this compound but can be addressed by a significant increase in eluent polarity (a "flash" with a more polar solvent).

Question: The separation between my product and an impurity is poor. What can I do? Answer: Poor separation often results from:

  • Suboptimal Eluent: The eluent polarity might be too high, causing all compounds to move too quickly up the column (high Rf values). Try a less polar solvent system to improve separation.[6]

  • Column Overloading: Too much sample was loaded onto the column. This leads to broad, overlapping bands. Reduce the amount of sample or use a larger column.[7]

  • Poor Column Packing: An unevenly packed column with channels or cracks will result in poor separation. Ensure the silica is packed uniformly without air bubbles.[7]

  • Diffusion: If the elution is run too slowly, diffusion can cause the bands to broaden and overlap.

Question: I have a low yield of purified product. Where could it have been lost? Answer: Low recovery can be attributed to several factors:

  • Product Adsorption: Some product may have irreversibly adsorbed onto the silica gel.[6]

  • Loss During Transfers: Product can be lost during transfers between flasks. Ensure all glassware is rinsed with the solvent.[6]

  • Fractions Cut Too Broadly/Narrowly: You may have been too conservative or too generous when combining fractions, either discarding fractions with the product or including impure ones. Careful TLC analysis of each fraction is key.

  • Product Volatility: this compound is somewhat volatile. Avoid excessive heating or prolonged time on a high-vacuum rotary evaporator.

Question: My purified product appears to have decomposed. Is this compound unstable on silica gel? Answer: Silica gel is acidic and can potentially cause the degradation of sensitive compounds.[5] Vinylic halides like this compound are generally stable under standard chromatography conditions. However, prolonged exposure to the acidic silica surface could potentially lead to side reactions. If decomposition is suspected, you can:

  • Deactivate the Silica: Treat the silica gel with a base like triethylamine (B128534) before packing the column.

  • Use an Alternative Stationary Phase: For highly sensitive compounds, alumina (B75360) (neutral or basic) can be used as an alternative to silica gel.[5]

Troubleshooting Logic Diagram

G start Problem Encountered p1 Poor or No Separation start->p1 p2 No Product Eluted start->p2 p3 Low Product Yield start->p3 c1 Is Rf < 0.5 on TLC? p1->c1 c3 Is Eluent Too Non-Polar? p2->c3 c5 Fractions Analyzed Correctly? p3->c5 c2 Column Overloaded? c1->c2 Yes s1 Decrease Eluent Polarity c1->s1 No s2 Reduce Sample Load or Use Larger Column c2->s2 Yes c4 Compound Stable on Silica? c3->c4 No s3 Increase Eluent Polarity c3->s3 Yes s4 Use Deactivated Silica or Alumina c4->s4 No c6 Product Volatile? c5->c6 Yes s5 Re-run TLC on all Fractions c5->s5 No s6 Use Gentle Evaporation (Lower Temp/Pressure) c6->s6 Yes

Caption: A logical guide for troubleshooting common chromatography issues.

References

Technical Support Center: Analysis of 1-Bromo-1-cyclohexene by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-1-cyclohexene. The focus is on the identification of impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide & FAQs

Q1: My 1H NMR spectrum of this compound shows more signals than expected. What are the likely impurities?

A1: Unexpected signals in the 1H NMR spectrum of this compound often indicate the presence of impurities arising from the synthesis or degradation of the compound. Common impurities include:

  • 3-Bromocyclohexene: This isomer can form via an allylic bromination pathway, especially if reagents like N-bromosuccinimide (NBS) are used under radical conditions (e.g., with light or a radical initiator).[1][2][3][4][5]

  • trans-1,2-Dibromocyclohexane: This can be a byproduct if elemental bromine is used in the synthesis, leading to an addition reaction across the double bond of the cyclohexene (B86901) starting material.[6][7][8]

  • Bromocyclohexane: If hydrogen bromide (HBr) is present, it can add across the double bond of cyclohexene, resulting in this saturated impurity.[9][10][11][12]

  • Cyclohexene: Unreacted starting material is a common impurity.

  • Cyclohexanol: If the synthesis starts from cyclohexanol, its incomplete conversion can lead to its presence in the final product.[13][14][15][16][17]

Q2: How can I differentiate between this compound and its isomer, 3-Bromocyclohexene, in the 1H NMR spectrum?

A2: The key differences in the 1H NMR spectra of these two isomers are the chemical shifts and multiplicities of the vinylic and allylic protons.

  • This compound: You will observe a single vinylic proton signal, typically a triplet, at a downfield chemical shift (around 6.1-6.3 ppm). This is because the proton is on a double-bonded carbon that is also attached to the bromine atom.

  • 3-Bromocyclohexene: You will see two vinylic proton signals in the range of 5.7-6.0 ppm, which will appear as complex multiplets due to coupling with each other and with the allylic protons. Additionally, there will be a signal for the proton on the carbon bearing the bromine atom (the allylic C-H) further upfield.

Q3: My sample is off-white or yellowish, and the NMR shows broad signals. What could be the issue?

A3: Discoloration and broad NMR signals can be indicative of degradation or the presence of paramagnetic impurities. This compound can be unstable over time, potentially leading to the formation of polymeric materials or other degradation products. Broad signals can also result from poor sample preparation, such as the presence of solid particles or high viscosity. Ensure your NMR tube and solvent are clean, and consider filtering your sample before analysis.

Data Presentation: NMR Data for this compound and Potential Impurities

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. Data is reported in ppm (δ) relative to a TMS standard.

Table 1: ¹H NMR Data

CompoundProtonChemical Shift (ppm)Multiplicity
This compound Vinylic H~6.2t
Allylic CH₂~2.5m
Homoallylic CH₂~2.1m
Other CH₂~1.7-1.8m
3-Bromocyclohexene Vinylic H~5.7-5.9m
CH-Br~4.8m
Allylic CH₂~2.2-2.4m
Other CH₂~1.8-2.1m
trans-1,2-Dibromocyclohexane CH-Br~4.5m
CH₂~1.5-2.5m
Bromocyclohexane CH-Br~4.2m
CH₂~1.2-2.2m
Cyclohexene Vinylic H~5.7m
Allylic CH₂~2.0m
Other CH₂~1.6m
Cyclohexanol CH-OH~3.6m
OHVariablebr s
CH₂~1.1-1.9m

Table 2: ¹³C NMR Data

CompoundCarbonChemical Shift (ppm)
This compound C=C-Br~128
C=C~125
Allylic CH₂~35
Homoallylic CH₂~27
Other CH₂~22, 24
3-Bromocyclohexene C=C~129, 126
CH-Br~52
Allylic CH₂~33
Other CH₂~25, 20
trans-1,2-Dibromocyclohexane CH-Br~55
CH₂~33, 24
Bromocyclohexane CH-Br~58
CH₂~35, 26, 25
Cyclohexene C=C~127
Allylic CH₂~25
Other CH₂~23
Cyclohexanol CH-OH~70
CH₂~35, 26, 24

Experimental Protocols

Synthesis of this compound from Cyclohexene

This protocol describes a common method for the synthesis of this compound.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Benzoyl peroxide (BPO) or AIBN (radical initiator)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene in CCl₄.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

  • Heat the mixture to reflux. The reaction is typically initiated by light, so shining a lamp on the flask can be beneficial.

  • Monitor the reaction progress by TLC or GC. The reaction is complete when the denser succinimide (B58015) byproduct has completely precipitated.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

NMR Sample Preparation for this compound

This compound is a volatile liquid. Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tube and cap

  • Pasteur pipette

Procedure:

  • Ensure the NMR tube is clean and dry.

  • Add approximately 0.6 mL of deuterated chloroform to the NMR tube.

  • Using a clean Pasteur pipette, add 1-2 drops of the this compound sample to the solvent in the NMR tube.

  • Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

  • Gently invert the tube several times to ensure the solution is homogeneous.

  • Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

Mandatory Visualization

The following diagram illustrates a logical workflow for identifying impurities in a sample of this compound using NMR spectroscopy.

Impurity_Identification_Workflow start Start: Analyze NMR Spectrum of This compound Sample check_main Identify Signals of This compound start->check_main check_impurities Are there unexpected signals? check_main->check_impurities compare_data Compare with NMR data of known potential impurities check_impurities->compare_data Yes pure_sample Sample is likely pure check_impurities->pure_sample No identify_impurity Identify Impurity/Impurities compare_data->identify_impurity end End: Report Findings identify_impurity->end pure_sample->end

Workflow for NMR-based impurity identification.

References

Technical Support Center: Work-up Procedures for 1-Bromo-1-cyclohexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of common reactions involving 1-bromo-1-cyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the general steps for a typical aqueous work-up of a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with this compound?

A typical aqueous work-up procedure involves the following steps:

  • Quenching: After the reaction is complete, the mixture is cooled to room temperature and quenched to deactivate any remaining reactive species. Common quenching agents include water, saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, or dilute acid.

  • Extraction: The product is extracted from the aqueous phase into an organic solvent in which it is highly soluble, such as ethyl acetate (B1210297), diethyl ether, or dichloromethane. This is typically done using a separatory funnel. The choice of solvent depends on the polarity of the product.

  • Washing: The organic layer is washed sequentially with various aqueous solutions to remove impurities. Common washes include:

    • Water or brine (saturated aqueous NaCl solution) to remove water-soluble impurities and residual salts.

    • A mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components.

    • A mild acid like dilute hydrochloric acid (HCl) if the reaction was basic and the product is stable to acid.

  • Drying: The washed organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is then purified, most commonly by flash column chromatography on silica (B1680970) gel, to isolate the desired compound from any remaining starting materials, byproducts, or catalyst residues.

Q2: How do I remove the palladium catalyst residue from my reaction mixture?

Palladium residues can often be removed during column chromatography. If the product is not sensitive, washing the organic layer with an aqueous solution of a chelating agent like thiourea (B124793) or filtering the crude product through a pad of Celite® or a dedicated palladium scavenger can also be effective.

Q3: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are some common causes related to the work-up?

Low yields in Suzuki-Miyaura couplings can stem from several factors, some of which are related to the work-up and purification steps[1][2].

  • Product Loss During Extraction: Ensure your product is not partially soluble in the aqueous layer. Performing multiple extractions with the organic solvent can help maximize recovery.

  • Emulsion Formation: Emulsions can form during the washing steps, trapping the product. Breaking the emulsion by adding brine or filtering through a pad of Celite® can resolve this.

  • Incomplete Quenching: If the reaction is not properly quenched, side reactions can continue to occur, lowering the yield of the desired product.

  • Product Degradation on Silica Gel: Some coupled products may be sensitive to the acidic nature of silica gel. Using deactivated (neutral) silica gel or triethylamine-treated silica gel for chromatography can mitigate this issue.

Q4: What are the common side products in palladium-catalyzed couplings of this compound, and how can I separate them?

Common side products in palladium-catalyzed cross-coupling reactions include:

  • Homocoupling Products: These arise from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the organotin reagent (in Stille reactions)[3]. These are often less polar than the desired cross-coupled product and can typically be separated by column chromatography.

  • Dehalogenation Product (cyclohexene): This occurs when the bromo group is replaced by a hydrogen atom[3]. Due to its volatility, it can often be removed during solvent evaporation under reduced pressure or separated by careful column chromatography.

  • Isomerization Products: Under certain reaction conditions, the double bond in the cyclohexene (B86901) ring or the coupled product might isomerize[4]. Separation of isomers can be challenging and may require careful optimization of the chromatographic conditions.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction.Ensure sufficient reaction time and temperature. Monitor the reaction by TLC or GC-MS.
Poor quality of boronic acid.Use fresh, high-purity boronic acid or a boronate ester.
Inefficient catalyst system.Screen different palladium catalysts and ligands. For vinyl bromides, bulky, electron-rich phosphine (B1218219) ligands are often effective[1].
Work-up Related: Product loss during extraction.Perform multiple extractions. Check the pH of the aqueous layer to ensure the product is not ionized and water-soluble.
Presence of Boronic Acid Impurities in Product Incomplete removal during work-up.Wash the organic layer with an aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid.
Homocoupling of Boronic Acid Presence of oxygen in the reaction.Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) and that all solvents are properly degassed[3].
Use of a Pd(II) precatalyst without complete reduction to Pd(0).Use a Pd(0) source directly or ensure complete in situ reduction of the Pd(II) precatalyst[3].
Heck Reaction
Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalyst.Use a fresh palladium source and ensure an inert atmosphere.
Unsuitable base or solvent.Screen different bases (e.g., Et₃N, K₂CO₃) and solvents (e.g., DMF, NMP, acetonitrile).
Formation of Isomeric Products Isomerization of the double bond.Lower the reaction temperature or shorten the reaction time. The addition of certain salts can sometimes suppress isomerization[4].
Polymerization of the Alkene High reaction temperature or concentration.Lower the reaction temperature and use a more dilute solution.
Work-up Related: Difficulty in removing the base (e.g., triethylamine).The base is soluble in the organic phase.Wash the organic layer with dilute acid (e.g., 1M HCl) to protonate and extract the amine base into the aqueous layer.
Grignard Reaction
Problem Possible Cause Suggested Solution
Failure to Form Grignard Reagent Presence of moisture in glassware or solvent.Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use anhydrous solvents.
Inactive magnesium surface.Activate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by crushing them in the flask.
Low Yield of Addition Product Grignard reagent quenched by the electrophile's acidic protons.Use a non-protic electrophile or protect acidic functional groups.
Work-up Related: Vigorous and uncontrolled quenching.Quench the reaction slowly at a low temperature (e.g., 0 °C) by adding the quenching solution dropwise with vigorous stirring[4][5][6].
Formation of Biphenyl-like Byproducts (Wurtz Coupling) Reaction of the Grignard reagent with unreacted this compound.Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide.
Stille Coupling
Problem Possible Cause Suggested Solution
Low Yield Inefficient catalyst system.Optimize the palladium catalyst and ligand.
Poor reactivity of the organostannane.Use a more reactive organostannane or add a co-catalyst like CuI.
Difficulty in Removing Tin Byproducts Tributyltin or triphenyltin (B1233371) halides are soluble in organic solvents.Aqueous KF Wash: After dilution with an organic solvent, wash the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF). This will precipitate the tin byproducts as insoluble organotin fluorides, which can be removed by filtration through Celite®[7][8][9].
Silica Gel with Triethylamine: Filter the crude reaction mixture through a plug of silica gel conditioned with a solvent mixture containing 2-5% triethylamine[8].

Experimental Protocols & Data

Due to the limited availability of specific experimental data for this compound in the literature, the following protocols and data tables are based on representative procedures for analogous vinyl bromides. These should serve as a good starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 1-Phenyl-1-cyclohexene

Reaction Scheme:

Parameter Condition Reference
Reactants This compound (1.0 eq.), Phenylboronic acid (1.2 eq.)Representative
Catalyst Pd(PPh₃)₄ (3 mol%)Representative
Base Na₂CO₃ (2.0 eq.)Representative
Solvent Toluene/Ethanol/H₂O (2:1:1)Representative
Temperature 80 °CRepresentative
Time 12 hRepresentative
Typical Yield 70-90%Representative

Work-up Protocol:

  • Cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 1-phenyl-1-cyclohexene.

Heck Reaction: Synthesis of 1-(2-Phenylethenyl)cyclohexene

Reaction Scheme:

Parameter Condition Reference
Reactants This compound (1.0 eq.), Styrene (1.2 eq.)Representative
Catalyst Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%)[10]
Base Et₃N (1.5 eq.)[10]
Solvent DMF[10]
Temperature 100 °C[10]
Time 24 h[10]
Typical Yield 60-80%Representative

Work-up Protocol:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers and wash with 1M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Grignard Reaction: Synthesis of 1-(Cyclohex-1-en-1-yl)propan-1-ol

Reaction Scheme:

Parameter Condition Reference
Reactants This compound (1.0 eq.), Magnesium turnings (1.2 eq.), Propanal (1.1 eq.)Representative
Solvent Anhydrous THF[11]
Temperature Reflux for Grignard formation; 0 °C to RT for aldehyde addition[11]
Time 1-2 h for Grignard formation; 1 h for aldehyde addition[11]
Typical Yield 60-80%[12]

Work-up Protocol:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by dropwise addition of saturated aqueous NH₄Cl solution[11].

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography.

Experimental Workflows and Signaling Pathways

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction Completed Reaction Mixture Quench 1. Quench (e.g., H₂O, aq. NH₄Cl) Reaction->Quench Extract 2. Extract (e.g., EtOAc, Et₂O) Quench->Extract Wash 3. Wash (e.g., H₂O, Brine, NaHCO₃) Extract->Wash Dry 4. Dry (e.g., MgSO₄, Na₂SO₄) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporation) Dry->Concentrate Purify 6. Purify (Column Chromatography) Concentrate->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the aqueous work-up and purification of this compound reactions.

Troubleshooting_Suzuki cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Suzuki Coupling Cause1 Incomplete Reaction Start->Cause1 Cause2 Catalyst Inactivation Start->Cause2 Cause3 Side Reactions (Homocoupling, Dehalogenation) Start->Cause3 Cause4 Work-up Issues Start->Cause4 Sol1 Optimize Reaction Time/Temp. Monitor by TLC/GC-MS Cause1->Sol1 Sol2 Use High-Purity Reagents Ensure Inert Atmosphere Cause2->Sol2 Sol3 Degas Solvents Thoroughly Use Pd(0) Catalyst Cause3->Sol3 Sol4 Perform Multiple Extractions Check for Emulsions Use Neutral Silica Gel Cause4->Sol4

Caption: A logical relationship diagram for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Stille_Workup_Decision Start Stille Coupling Crude Mixture Decision Tin Byproducts Present? Start->Decision Method1 Aqueous KF Wash Decision->Method1 Yes Method2 Silica Plug with Et₃N Decision->Method2 Yes (Alternative) Chromatography Column Chromatography Decision->Chromatography No Filter Filter through Celite® Method1->Filter Method2->Chromatography Filter->Chromatography Product Purified Product Chromatography->Product

Caption: Decision workflow for the removal of tin byproducts during the work-up of a Stille coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Reaction Products of 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of 1-bromo-1-cyclohexene, a versatile vinyl bromide intermediate. We will explore its reactivity in several key synthetic transformations, including Suzuki, Heck, and Sonogashira cross-coupling reactions, as well as Grignard reagent formation. This guide presents a comparative overview of reaction products, yields, and conditions, alongside alternative synthetic strategies to access similar molecular scaffolds. Detailed experimental protocols and visual representations of reaction mechanisms are provided to support laboratory applications.

Comparison of Reaction Products and Yields

The following tables summarize the expected products and reported yields for the reaction of this compound with representative coupling partners. It is important to note that specific yields are highly dependent on the precise reaction conditions, including catalyst, ligands, base, solvent, and temperature.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerProductCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki Coupling Phenylboronic Acid1-Phenyl-1-cyclohexenePd(PPh₃)₄ (3)Na₂CO₃ (2 M aq.)Toluene10012~85
Heck Reaction Styrene1-(2-phenylethenyl)cyclohex-1-enePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃NDMF10024~70
Sonogashira Coupling Phenylacetylene1-(2-phenylethynyl)cyclohex-1-enePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃NTHF606~90

Table 2: Grignard Reaction of this compound

ElectrophileProductGrignard Formation ConditionsReaction ConditionsYield (%)
Benzaldehyde (B42025) Cyclohex-1-en-1-yl(phenyl)methanolMg, THF, reflux0 °C to RT, 2h~75

Alternative Synthetic Routes: A Comparative Overview

While this compound provides a direct route to various substituted cyclohexenes, alternative methods exist for the synthesis of these key structural motifs.

Table 3: Comparison of Synthetic Routes to Key Products

Target ProductAlternative MethodStarting MaterialsKey ReagentsGeneral YieldsAdvantagesDisadvantages
1-Phenyl-1-cyclohexene Shapiro ReactionCyclohexanone, p-toluenesulfonhydrazide, Phenyllithiumn-BuLiGoodAvoids transition metals.Use of stoichiometric strong base.
1-Styryl-1-cyclohexene Wittig ReactionCyclohexanone, Benzyltriphenylphosphonium bromideStrong base (e.g., n-BuLi)GoodHigh stereoselectivity for Z-alkene with unstabilized ylids.Stoichiometric formation of triphenylphosphine (B44618) oxide.
1-(Phenylethynyl)-1-cyclohexene Alkynylation of Cyclohexanone followed by DehydrationCyclohexanone, PhenylacetyleneStrong base (e.g., NaNH₂), Acid catalystModerate to GoodReadily available starting materials.Two-step process, potential for side reactions.

Experimental Protocols

General Considerations for Palladium-Catalyzed Reactions

All palladium-catalyzed cross-coupling reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 1-phenyl-1-cyclohexene.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • 2 M Aqueous sodium carbonate solution (2.0 mL)

  • Toluene (5 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene, followed by the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, and separate the organic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Reaction of this compound with Styrene

Objective: To synthesize 1-(2-phenylethenyl)cyclohex-1-ene.

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.5 mmol)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol)

  • Triethylamine (B128534) (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add this compound, styrene, Pd(OAc)₂, and P(o-tol)₃.

  • Add DMF and triethylamine.

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 1-(2-phenylethynyl)cyclohex-1-ene.

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Add THF and triethylamine and stir for 10 minutes at room temperature.

  • Add this compound followed by the dropwise addition of phenylacetylene.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Grignard Reaction of this compound with Benzaldehyde

Objective: To synthesize cyclohex-1-en-1-yl(phenyl)methanol.

Materials:

  • This compound (1.0 mmol)

  • Magnesium turnings (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • A small crystal of iodine (as an initiator)

  • Benzaldehyde (1.0 mmol)

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place the magnesium turnings and a small crystal of iodine. Add a small amount of a solution of this compound in THF to initiate the reaction. Once the reaction begins (indicated by gentle reflux and disappearance of the iodine color), add the remaining this compound solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of benzaldehyde in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the palladium-catalyzed cross-coupling reactions and a general workflow for a Grignard reaction.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) R-X This compound Oxidative_Addition Oxidative Addition R-X->Oxidative_Addition Oxidative_Addition->R-Pd(II)-X(L2) R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L2) R-Pd(II)-X(L2)->R-Pd(II)-Ar(L2) ArB(OH)2 Phenylboronic Acid Transmetalation Transmetalation ArB(OH)2->Transmetalation Base Base (Na2CO3) Base->Transmetalation Transmetalation->R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L2)->Pd(0)L2 Reductive_Elimination Reductive Elimination R-Pd(II)-Ar(L2)->Reductive_Elimination R-Ar 1-Phenyl-1-cyclohexene Reductive_Elimination->R-Ar

Figure 1: Catalytic Cycle of the Suzuki Coupling Reaction.

Heck_Reaction Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) R-X This compound Oxidative_Addition Oxidative Addition R-X->Oxidative_Addition Oxidative_Addition->R-Pd(II)-X(L2) Intermediate R-Alkene-Pd(II)-X(L2) R-Pd(II)-X(L2)->Intermediate Alkene Styrene Migratory_Insertion Migratory Insertion Alkene->Migratory_Insertion Migratory_Insertion->Intermediate Product_Complex [Product-Pd(II)-H(L2)]+X- Intermediate->Product_Complex Beta_Hydride_Elimination β-Hydride Elimination Product_Complex->Pd(0)L2 Product 1-(2-phenylethenyl)cyclohex-1-ene Base Base (Et3N) Reductive_Elimination Base-promoted Reductive Elimination Base->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Figure 2: Catalytic Cycle of the Heck Reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) R-X This compound Oxidative_Addition Oxidative Addition R-X->Oxidative_Addition Oxidative_Addition->R-Pd(II)-X(L2) R-Pd(II)-Alkyne(L2) R-Pd(II)-Alkyne(L2) R-Pd(II)-X(L2)->R-Pd(II)-Alkyne(L2) Transmetalation Transmetalation Transmetalation->R-Pd(II)-Alkyne(L2) R-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive_Elimination Reductive Elimination R-Pd(II)-Alkyne(L2)->Reductive_Elimination R-Alkyne 1-(2-phenylethynyl)cyclohex-1-ene Reductive_Elimination->R-Alkyne CuX CuI Cu-Alkyne Cu-Alkyne CuX->Cu-Alkyne Alkyne Phenylacetylene Alkyne->Cu-Alkyne Base Base (Et3N) Base->Cu-Alkyne Cu-Alkyne->Transmetalation Cu-Alkyne->CuX

Figure 3: Catalytic Cycles of the Sonogashira Coupling Reaction.

Grignard_Workflow start Start reagent_prep Prepare Grignard Reagent (this compound + Mg in THF) start->reagent_prep reaction React with Electrophile (e.g., Benzaldehyde) at 0°C reagent_prep->reaction workup Aqueous Work-up (Quench with sat. NH4Cl) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product (Cyclohex-1-en-1-yl(phenyl)methanol) purification->product

Figure 4: Experimental Workflow for a Grignard Reaction.

A Comparative Analysis of the Reactivity of 1-Bromo-1-cyclohexene and 3-bromocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric brominated cyclohexenes: 1-Bromo-1-cyclohexene and 3-bromocyclohexene (B24779). The distinct placement of the bromine atom in relation to the double bond—vinylic versus allylic—profoundly influences their reactivity profiles in fundamental organic reactions. This document summarizes their behavior in nucleophilic substitution and elimination reactions, supported by mechanistic insights and generalized experimental protocols.

Executive Summary

This compound, a vinylic halide, is characterized by its general inertness towards classical nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions under standard conditions. This low reactivity is attributed to the high strength of the sp² C-Br bond and the instability of the potential vinylic carbocation intermediate.

Conversely, 3-bromocyclohexene, an allylic halide, exhibits significantly higher reactivity. It readily undergoes both SN1 and SN2 reactions due to the formation of a resonance-stabilized allylic carbocation in the SN1 pathway and the favorable energetics of the SN2 transition state. Furthermore, it is highly susceptible to E1 and E2 elimination reactions, often leading to the formation of a stable conjugated diene system.

Data Presentation: A Comparative Overview

Due to the significant disparity in reactivity, direct quantitative rate comparisons under identical conditions are not extensively reported in the literature. The following tables provide a qualitative comparison based on established principles of organic chemistry.

Table 1: Comparison of Reactivity in Nucleophilic Substitution Reactions

PropertyThis compound (Vinylic Halide)3-bromocyclohexene (Allylic Halide)
SN1 Reactivity Extremely low to negligible. The formation of a vinylic carbocation is highly energetically unfavorable.[1][2]High. Forms a resonance-stabilized secondary allylic carbocation, which greatly facilitates the reaction.[3][4]
SN2 Reactivity Extremely low to negligible. Backside attack on the sp²-hybridized carbon is sterically hindered and electronically repulsed by the π-electron cloud of the double bond.[1][4]Moderate to high. Readily undergoes SN2 reactions, although it is a secondary halide.[5]
Typical Nucleophiles Generally unreactive with common nucleophiles.A wide range of nucleophiles (e.g., halides, alkoxides, cyanide, azide).
Solvent Effects Largely unreactive in both polar protic and aprotic solvents under standard conditions.SN1 is favored by polar protic solvents, while SN2 is favored by polar aprotic solvents.

Table 2: Comparison of Reactivity in Elimination Reactions

PropertyThis compound (Vinylic Halide)3-bromocyclohexene (Allylic Halide)
E1 Reactivity Very low. The formation of a vinylic carbocation is the rate-determining step and is highly unfavorable.High. Proceeds through the same resonance-stabilized allylic carbocation as the SN1 reaction.
E2 Reactivity Very low. Requires a very strong base and harsh conditions. The required anti-periplanar arrangement of H and Br is difficult to achieve.High. Readily undergoes E2 elimination with a strong base to form the highly stable 1,3-cyclohexadiene (B119728).[6]
Base Requirements Requires very strong, sterically hindered bases.Can be achieved with common strong bases like alkoxides (e.g., KOtBu, NaOEt) and hydroxides.[7][8]
Major Product 1,2-Cyclohexadiene (a highly strained and reactive intermediate) or products from elimination-addition mechanisms.[6]1,3-Cyclohexadiene (a conjugated and stable diene).[6]

Mechanistic Pathways

The disparate reactivity of these two isomers is best understood by examining their respective reaction pathways and the stability of their intermediates and transition states.

G Figure 1. Nucleophilic Substitution Pathways cluster_0 This compound (Vinylic) cluster_1 3-bromocyclohexene (Allylic) 1-Br This compound Vinylic_Carbocation Vinylic Carbocation (Highly Unstable) 1-Br->Vinylic_Carbocation SN1 (Disfavored) SN2_TS_V SN2 Transition State (High Energy) 1-Br->SN2_TS_V SN2 (Disfavored) + Nu- SN1_Product_V Substitution Product Vinylic_Carbocation->SN1_Product_V + Nu- SN2_Product_V Substitution Product SN2_TS_V->SN2_Product_V 3-Br 3-bromocyclohexene Allylic_Carbocation Allylic Carbocation (Resonance Stabilized) 3-Br->Allylic_Carbocation SN1 (Favored) SN2_TS_A SN2 Transition State (Favorable) 3-Br->SN2_TS_A SN2 (Favored) + Nu- SN1_Product_A Substitution Product Allylic_Carbocation->SN1_Product_A + Nu- SN2_Product_A Substitution Product SN2_TS_A->SN2_Product_A

Caption: Comparative SN1 and SN2 pathways.

G Figure 2. Elimination Pathways cluster_0 This compound (Vinylic) cluster_1 3-bromocyclohexene (Allylic) 1-Br This compound E2_Product_V 1,2-Cyclohexadiene (Strained) 1-Br->E2_Product_V E2 (Disfavored) + Strong Base 3-Br 3-bromocyclohexene E2_Product_A 1,3-Cyclohexadiene (Conjugated & Stable) 3-Br->E2_Product_A E2 (Favored) + Base

Caption: Comparative E2 elimination pathways.

Experimental Protocols

The following are generalized protocols for representative reactions. Researchers should adapt these procedures based on specific substrates, reagents, and safety considerations.

Protocol 1: E2 Elimination of 3-bromocyclohexene

This protocol describes the dehydrobromination of 3-bromocyclohexene to form 1,3-cyclohexadiene using potassium hydroxide (B78521) in ethanol.

Materials:

  • 3-bromocyclohexene

  • Potassium hydroxide (KOH)

  • 95% Ethanol

  • Boiling chips

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Standard glassware for extraction and distillation

Procedure:

  • In a 50 mL round-bottom flask, combine 5 g of potassium hydroxide, 10 mL of 95% ethanol, and a boiling chip. Swirl the flask to dissolve the majority of the KOH.

  • Add 5 mL of 3-bromocyclohexene to the flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes.[9]

  • After the reflux period, allow the flask to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product, 1,3-cyclohexadiene, can be purified by fractional distillation.

G Figure 3. Workflow for E2 Elimination of 3-bromocyclohexene Start Combine 3-bromocyclohexene, KOH, and Ethanol Reflux Heat to Reflux (45-60 min) Start->Reflux Cooldown Cool to Room Temperature Reflux->Cooldown Quench Add Water Cooldown->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Evaporate Remove Solvent Dry->Evaporate Purify Purify by Distillation Evaporate->Purify End 1,3-Cyclohexadiene Purify->End

Caption: Experimental workflow for the synthesis of 1,3-cyclohexadiene.

Protocol 2: Sonogashira Coupling of this compound

Given the inertness of this compound to standard substitution, cross-coupling reactions are a more viable method for its functionalization. This protocol outlines a general procedure for a Sonogashira coupling.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Copper(I) iodide (CuI) (0.01 eq)

  • Anhydrous triethylamine (B128534) (as solvent and base)

  • Anhydrous tetrahydrofuran (B95107) (THF, optional co-solvent)

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox for inert atmosphere techniques

  • Standard glassware for air-sensitive reactions

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Pd(PPh₃)₄ and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.[1]

  • Add anhydrous triethylamine via syringe.

  • Add this compound to the stirred solution.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The reactivity of this compound and 3-bromocyclohexene is fundamentally dictated by the electronic and steric environment of the carbon-bromine bond. As a vinylic halide, this compound is largely unreactive in traditional nucleophilic substitution and elimination reactions but can serve as a substrate in metal-catalyzed cross-coupling reactions. In contrast, 3-bromocyclohexene, as an allylic halide, is a versatile and highly reactive substrate that readily participates in a variety of substitution and elimination pathways. This comparative guide provides a framework for researchers to select the appropriate substrate and reaction conditions to achieve their desired synthetic outcomes.

References

Reactivity Showdown: 1-Bromo-1-cyclohexene vs. 1-Chloro-1-cyclohexene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the choice of halide in a vinyl halide substrate is a critical determinant of reactivity and efficiency in cross-coupling reactions. This guide provides a detailed comparison of 1-bromo-1-cyclohexene and 1-chloro-1-cyclohexene, two common building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications. The comparative analysis is based on established principles of organometallic chemistry and supported by experimental data from analogous systems, offering a predictive framework for researchers and drug development professionals.

The fundamental difference in reactivity between this compound and 1-chloro-1-cyclohexene lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This disparity in bond dissociation energy directly influences the kinetics of the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle. Consequently, this compound is generally more reactive than its chloro-analogue.

Quantitative Reactivity Comparison

While direct head-to-head quantitative studies on this compound and 1-chloro-1-cyclohexene under identical reaction conditions are not extensively documented in publicly available literature, a comparative analysis can be extrapolated from the well-established reactivity trends of vinyl halides in Suzuki and Heck reactions. The following table summarizes the expected performance based on these principles.

ParameterThis compound1-Chloro-1-cyclohexeneJustification
Relative Reactivity HigherLowerThe C-Br bond has a lower bond dissociation energy than the C-Cl bond, leading to a faster rate of oxidative addition to the palladium catalyst.[1]
Typical Reaction Time Shorter (e.g., 2-12 hours)Longer (e.g., 12-48 hours)Due to the faster oxidative addition, reactions with the bromo-substrate typically reach completion more quickly.
Typical Reaction Temp. Milder (e.g., 80-100 °C)Harsher (e.g., 100-140 °C)The higher activation energy required to cleave the C-Cl bond often necessitates higher reaction temperatures to achieve reasonable reaction rates.[1]
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%) or specialized ligands requiredThe inherent reactivity of the C-Br bond allows for efficient catalysis with lower concentrations of the palladium catalyst. For the less reactive chloro-substrate, higher catalyst loadings or more electron-rich and bulky ligands are often employed to promote oxidative addition.[1]
Expected Yield Generally higherGenerally lower to moderateUnder optimized conditions for each, the bromo-analogue is expected to provide higher yields due to its greater reactivity and potentially fewer side reactions associated with prolonged heating.
Chemoselectivity HighLower (in di-halogenated systems with bromine)In molecules containing both bromine and chlorine substituents on sp² carbons, palladium catalysts will preferentially undergo oxidative addition into the C-Br bond. A prime example is the chemoselective Suzuki cross-coupling of 1-bromo-2-chlorocyclohexene, which occurs exclusively at the bromo-position.[2]

Experimental Protocols

The following are generalized experimental protocols for Suzuki and Heck reactions that can be adapted for both this compound and 1-chloro-1-cyclohexene, with the understanding that conditions for the chloro-analogue will likely require more forcing conditions (higher temperature, longer reaction time, and potentially a more specialized catalyst system).

Suzuki Coupling Protocol (General)

This protocol describes the palladium-catalyzed cross-coupling of a vinyl halide with an arylboronic acid.

Materials:

  • 1-Halo-1-cyclohexene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (B28343) (5 mL)

  • Water (1 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add 1-halo-1-cyclohexene, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring. For 1-chloro-1-cyclohexene, a higher temperature may be required.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Heck Reaction Protocol (General)

This protocol outlines the palladium-catalyzed reaction of a vinyl halide with an alkene.

Materials:

  • 1-Halo-1-cyclohexene (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., styrene, 1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealed tube under an inert atmosphere, add palladium(II) acetate and tri(o-tolyl)phosphine.

  • Add anhydrous DMF and triethylamine.

  • Add 1-halo-1-cyclohexene and the alkene.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring. For 1-chloro-1-cyclohexene, a temperature up to 140 °C may be necessary.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights and Visualizations

The enhanced reactivity of this compound over 1-chloro-1-cyclohexene is primarily dictated by the first step in the catalytic cycles of both the Suzuki and Heck reactions: oxidative addition. The weaker C-Br bond allows for a lower energy barrier for the palladium(0) catalyst to insert itself, thus initiating the cycle more readily.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X 1-Halo-1-cyclohexene (X = Br or Cl) R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)(L)2-X Oxidative_Addition->R-Pd(II)-X Rate-determining step Faster for X=Br Transmetalation Transmetalation R-Pd(II)-X->Transmetalation ArB(OH)2 Arylboronic Acid ArB(OH)2->Transmetalation Base Base Base->Transmetalation R-Pd(II)-Ar R-Pd(II)(L)2-Ar Transmetalation->R-Pd(II)-Ar Reductive_Elimination Reductive Elimination R-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-Ar Coupled Product Reductive_Elimination->R-Ar

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X 1-Halo-1-cyclohexene (X = Br or Cl) R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)(L)2-X Oxidative_Addition->R-Pd(II)-X Rate-determining step Faster for X=Br Migratory_Insertion Migratory Insertion R-Pd(II)-X->Migratory_Insertion Alkene Alkene Alkene->Migratory_Insertion Intermediate Alkyl-Pd(II) Complex Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Coupled_Product Coupled Alkene Beta_Hydride_Elimination->Coupled_Product H-Pd(II)-X H-Pd(II)(L)2-X Beta_Hydride_Elimination->H-Pd(II)-X Reductive_Elimination Reductive Elimination H-Pd(II)-X->Reductive_Elimination Base Base Base->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration

Generalized catalytic cycle for the Mizoroki-Heck reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants, Catalyst, Ligand, Base Solvent Add Degassed Solvent(s) Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

General experimental workflow for cross-coupling reactions.

Conclusion

References

A Comparative Guide to the Synthesis of 1-Phenyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common synthetic routes to 1-phenyl-1-cyclohexene (B116675), a valuable intermediate in organic synthesis. The performance of each method—Dehydration of 1-phenylcyclohexanol (B105894), the Wittig Reaction, and the Suzuki Coupling—is evaluated based on reaction yield, complexity, and starting materials. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific application.

Comparison of Synthetic Routes

The selection of a synthetic route to 1-phenyl-1-cyclohexene depends on factors such as available starting materials, desired yield, and tolerance for multi-step procedures. The following table summarizes the key quantitative data for the three routes discussed in this guide.

Synthetic RouteStarting MaterialsKey ReagentsOverall YieldNumber of Steps
Dehydration Cyclohexanone (B45756), Bromobenzene (B47551)Mg, H₃PO₄~79.5%2
Wittig Reaction Cyclohexanone, Benzyl ChlorideTriphenylphosphine (B44618), n-BuLi35-40%2
Suzuki Coupling Cyclohexene, Phenylboronic AcidTriflic Anhydride (B1165640), Pd(PPh₃)₄, K₃PO₄~81% (estimated)2

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Dehydration of 1-Phenylcyclohexanol

This two-step synthesis first involves a Grignard reaction to form the tertiary alcohol, followed by an acid-catalyzed dehydration to yield the final alkene product.

Step 1: Synthesis of 1-Phenylcyclohexanol

  • In a flame-dried 1000 mL three-necked flask, combine magnesium turnings (8.13 g, 0.33 mol) and anhydrous diethyl ether.

  • Slowly add a solution of bromobenzene (50 g, 0.31 mol) in diethyl ether to initiate the Grignard reaction, maintaining a gentle reflux.

  • After the magnesium has been consumed, add a solution of cyclohexanone (34.38 g, 0.35 mol) in diethyl ether dropwise at a rate that maintains the reaction at 35°C.

  • Stir the reaction mixture for 5 hours at 35°C.

  • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-phenylcyclohexanol.[1] (Yield: 97%)

Step 2: Dehydration to 1-Phenyl-1-cyclohexene

  • Place the 1-phenylcyclohexanol (0.1 mol) obtained from Step 1 into a round-bottom flask.

  • Add 85% phosphoric acid (20 mL) as a catalyst.

  • Heat the mixture and distill the resulting alkene as it forms.

  • Wash the distillate with water, followed by a dilute sodium bicarbonate solution, and then water again.

  • Dry the organic layer over anhydrous calcium chloride and perform a final distillation to obtain pure 1-phenyl-1-cyclohexene. (Estimated Yield: ~82%) [2]

Route 2: Wittig Reaction

This route involves the reaction of cyclohexanone with a phosphorus ylide generated from benzyltriphenylphosphonium (B107652) chloride.

Step 1: Preparation of Benzyltriphenylphosphonium Ylide

  • In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (10.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 50 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (n-BuLi, 10.0 mmol, 2.5 M solution in hexanes) dropwise. The formation of a deep orange or red color indicates the generation of the ylide.

Step 2: Reaction with Cyclohexanone

  • To the ylide solution at 0°C, add a solution of cyclohexanone (9.0 mmol) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify by column chromatography on silica (B1680970) gel (eluting with hexanes) to separate 1-phenyl-1-cyclohexene from the triphenylphosphine oxide byproduct. (Yield: 35-40%)

Route 3: Suzuki Coupling

This modern cross-coupling method involves the reaction of a cyclohexenyl triflate with phenylboronic acid, catalyzed by a palladium complex.

Step 1: Synthesis of Cyclohexen-1-yl Triflate

  • In a flask under a nitrogen atmosphere, dissolve cyclohexen-1-one (10.0 mmol) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to -78°C.

  • Add a solution of L-selectride (1.1 eq) dropwise and stir for 1 hour.

  • To the resulting enolate, add triflic anhydride (1.2 eq) and stir for an additional 2 hours at -78°C.

  • Allow the reaction to warm to room temperature, quench with water, and extract with DCM.

  • Dry the organic layer and concentrate to yield the crude cyclohexen-1-yl triflate, which can be used in the next step without further purification.

Step 2: Suzuki Coupling with Phenylboronic Acid

  • In a round-bottom flask, combine the crude cyclohexen-1-yl triflate (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (B84403) (K₃PO₄, 3.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Add a degassed mixture of THF and water (4:1) as the solvent.

  • Heat the reaction mixture to 70°C under a nitrogen atmosphere for 4 hours.

  • After cooling to room temperature, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-phenyl-1-cyclohexene. (Estimated Yield: ~90%)

Synthetic Route Comparison Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic route based on key experimental considerations.

SynthesisComparison start Select Synthesis Route for 1-Phenyl-1-cyclohexene sub_consideration Primary Consideration? start->sub_consideration yield Highest Yield? sub_consideration->yield Yield reagents Reagent Availability & Handling? sub_consideration->reagents Reagents byproducts Byproduct Removal? sub_consideration->byproducts Purification suzuki Suzuki Coupling yield->suzuki Yes (~90%) dehydration Dehydration yield->dehydration No (~80%) reagents->suzuki Specialized/Costly (Pd Catalyst) reagents->dehydration Common/Stable (Grignard) wittig Wittig Reaction reagents->wittig Air/Moisture Sensitive (Ylide) byproducts->suzuki Chromatography byproducts->dehydration Simple Distillation byproducts->wittig Difficult Chromatography (Triphenylphosphine oxide) dehydration->wittig Lower (~40%)

References

A Comparative Guide to the Suzuki Coupling of 1-Bromo-1-cyclohexene and Other Haloalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organohalide coupling partner is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of 1-bromo-1-cyclohexene against other haloalkenes in the Suzuki coupling reaction, supported by experimental data.

The reactivity of haloalkenes in the Suzuki coupling is largely governed by the nature of the carbon-halogen bond and the steric environment of the reaction center. Generally, the reactivity trend for the halogen leaving group is I > Br > Cl > F, a consequence of decreasing carbon-halogen bond strength down the group. This guide will focus on the performance of vinyl bromides, specifically comparing the cyclic structure of this compound to acyclic and other cyclic analogues.

Comparative Performance in Suzuki Coupling

The following table summarizes the performance of this compound in Suzuki coupling and compares it with other representative haloalkenes. The data has been collated from various sources, and it is important to note that direct comparisons under identical conditions are limited. However, the presented data provides valuable insights into the relative reactivity and optimal conditions for these substrates.

HaloalkeneCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene (B28343)/Water80-100-High (not specified)
1-(Bromoethynyl)cyclohexeneArylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/Water10012~80[1]
(E)-1-Bromo-2-phenylethenePhenylboronic acidI₂/K₂CO₃/PEG-400-K₂CO₃PEG-40014012High (not specified)[2]
Various Aryl BromidesPhenylboronic acidPd(OAc)₂ (0.5)--WEBRT-High (not specified)[3]
ortho-vinyl aromatic bromidesAryl boronate estersPd(OAc)₂ (5)L1 (10)CsOPivTHF1103Very good[4]

Experimental Protocols

Detailed methodologies for the Suzuki coupling of different haloalkenes are provided below. These protocols are based on established procedures and can serve as a starting point for optimization.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a general procedure and may require optimization for specific substrates.[5]

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • In a reaction vessel under an inert atmosphere, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

  • Heat the reaction mixture with stirring to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 2: Suzuki Coupling of 1-(Bromoethynyl)cyclohexene with an Arylboronic Acid

This protocol is for a structurally similar haloalkyne and can be adapted for this compound.[1]

Materials:

  • 1-(Bromoethynyl)cyclohexene (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol)

  • Toluene (10 mL)

  • Water (1 mL)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 1-(bromoethynyl)cyclohexene, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Suzuki-Miyaura Coupling

To further aid in the understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd RPdX R-Pd(II)Ln-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR R-Pd(II)Ln-R' Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal Haloalkene R-X Haloalkene->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: Combine Haloalkene, Boronic Acid Derivative, Base, Catalyst, and Ligand in a Schlenk Flask Start->Setup Inert Establish Inert Atmosphere (Purge with N₂ or Ar) Setup->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Heat Heat to Reaction Temperature with Stirring Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup: Dilute with Organic Solvent, Wash with Water and Brine Monitor->Workup Reaction Complete Dry Dry Organic Layer and Concentrate in vacuo Workup->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: Generalized experimental workflow for a Suzuki coupling reaction.

References

A Comparative Guide to the Stereochemistry of Addition Reactions to 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereochemical outcomes of various addition reactions to 1-bromo-1-cyclohexene. Understanding the stereoselectivity of these reactions is crucial for the controlled synthesis of complex molecular architectures in pharmaceutical and materials science research. This document outlines the expected products, stereochemistry, and provides detailed experimental protocols for hydrohalogenation, halogenation, and hydroboration-oxidation reactions.

Comparison of Stereochemical Outcomes

The addition reactions to the double bond of this compound can proceed through different mechanisms, leading to distinct stereochemical and regiochemical products. The following table summarizes the expected outcomes for three key addition reactions.

ReactionReagentsMajor Product(s)RegioselectivityStereochemistry
Ionic Hydrobromination HBr1,1-DibromocyclohexaneMarkovnikovNot applicable
Radical Hydrobromination HBr, Peroxides/UV lightcis-1,2-DibromocyclohexaneAnti-Markovnikovtrans-Addition
Bromination Br₂trans-1,2,2-TribromocyclohexaneNot applicableanti-Addition
Hydroboration-Oxidation 1. BH₃•THF 2. H₂O₂, NaOHtrans-2-BromocyclohexanolAnti-Markovnikovsyn-Addition

Hydrohalogenation: A Tale of Two Mechanisms

The addition of hydrogen bromide (HBr) to this compound is a classic example of how reaction conditions can dictate the stereochemical and regiochemical outcome, proceeding via either an ionic or a radical pathway.

Ionic Addition of HBr

Under polar conditions and in the absence of radical initiators, the addition of HBr to this compound follows a Markovnikov regioselectivity. The reaction proceeds through a tertiary carbocation intermediate, which is stabilized by the adjacent bromine atom. The subsequent attack of the bromide ion leads to the geminal dihalide.

The ionic addition of HBr to this compound yields 1,1-dibromocyclohexane[1]. Protonation of the double bond occurs at the C-2 position to form the more stable tertiary carbocation at C-1, which is then attacked by the bromide ion.

Reaction Pathway:

ionic_addition cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate + HBr 1,1-Dibromocyclohexane 1,1-Dibromocyclohexane Carbocation Intermediate->1,1-Dibromocyclohexane + Br⁻ radical_addition cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product This compound This compound Radical Intermediate Radical Intermediate This compound->Radical Intermediate + Br• cis-1,2-Dibromocyclohexane cis-1,2-Dibromocyclohexane Radical Intermediate->cis-1,2-Dibromocyclohexane + HBr hydroboration_logic This compound This compound Trialkylborane Trialkylborane This compound->Trialkylborane 1. BH₃•THF (syn-addition) trans-2-Bromocyclohexanol trans-2-Bromocyclohexanol Trialkylborane->trans-2-Bromocyclohexanol 2. H₂O₂, NaOH (Oxidation with retention)

References

Kinetic Showdown: 1-Bromo-1-cyclohexene in Elimination and Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

For scientists engaged in drug development and the synthesis of complex organic molecules, understanding the reactivity of vinyl halides is paramount. 1-Bromo-1-cyclohexene, a readily available vinyl bromide, presents a unique set of synthetic challenges and opportunities. This guide provides a comparative analysis of its reactivity in two major classes of reactions: base-induced elimination and palladium-catalyzed cross-coupling reactions. We will explore the kinetic and mechanistic nuances of these transformations, offering insights into reaction efficiency and product distribution. This guide is intended to aid researchers in selecting the optimal synthetic strategy for their target molecules.

Comparative Reactivity Analysis

The reactivity of this compound is fundamentally dictated by the bromine atom being attached to an sp²-hybridized carbon. This configuration renders the C-Br bond stronger and less susceptible to classical nucleophilic substitution (SN1 and SN2) pathways compared to its saturated counterpart, bromocyclohexane (B57405).[1] However, this compound can undergo elimination reactions and is an excellent substrate for modern cross-coupling methodologies.

This guide focuses on the comparison between E2 elimination and two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck-Miyaura coupling.

Table 1: Comparative Overview of this compound Reactions
Reaction TypeAlternative SubstrateTypical ReagentsRelative RateProductKey Considerations
E2 Elimination BromocyclohexaneStrong, non-nucleophilic base (e.g., KOt-Bu)Slower than saturated analogue1,2-Cyclohexadiene (highly reactive)Requires a strong base; the product is a transient intermediate.[1]
Suzuki-Miyaura Coupling Aryl BromidesArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Generally fast with appropriate catalyst/ligand1-Aryl-1-cyclohexeneBroad substrate scope and high functional group tolerance. The choice of ligand is crucial for reaction efficiency.
Heck-Miyaura Coupling Aryl IodidesAlkene (e.g., styrene), Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Dependent on alkene and catalyst; generally efficient1-Vinyl-1-cyclohexene derivativeExcellent for C-C bond formation with alkenes; regioselectivity can be an issue with unsymmetrical alkenes.

Reaction Pathways and Mechanisms

The divergent reactivity of this compound can be visualized through its distinct reaction pathways.

Elimination_vs_CrossCoupling cluster_elimination E2 Elimination cluster_cross_coupling Palladium-Catalyzed Cross-Coupling 1-Bromo-1-cyclohexene_E This compound Transition_State_E Concerted Transition State 1-Bromo-1-cyclohexene_E->Transition_State_E Base Strong Base (e.g., KOt-Bu) Base->Transition_State_E 1,2-Cyclohexadiene 1,2-Cyclohexadiene Transition_State_E->1,2-Cyclohexadiene Byproducts_E H-Base⁺ + Br⁻ Transition_State_E->Byproducts_E 1-Bromo-1-cyclohexene_CC This compound Oxidative_Addition Oxidative Addition Intermediate 1-Bromo-1-cyclohexene_CC->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Transmetalation_Carbopalladation Transmetalation (Suzuki) or Carbopalladation (Heck) Oxidative_Addition->Transmetalation_Carbopalladation Coupling_Partner Coupling Partner (e.g., ArB(OH)₂ or Alkene) Coupling_Partner->Transmetalation_Carbopalladation Reductive_Elimination Reductive Elimination Transmetalation_Carbopalladation->Reductive_Elimination Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Pd(0)_regen Pd(0) Catalyst (regenerated) Reductive_Elimination->Pd(0)_regen

Figure 1. Comparative reaction pathways of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible kinetic studies. Below are representative protocols for the E2 elimination, Suzuki-Miyaura coupling, and Heck-Miyaura coupling of this compound.

Protocol 1: E2 Elimination of this compound

This protocol is adapted from the procedure for the E2 elimination of bromocyclohexane and is expected to yield the highly reactive 1,2-cyclohexadiene, which would likely be trapped in situ.

Materials:

  • This compound

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Quenching agent (e.g., a suitable diene for Diels-Alder trapping)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and nitrogen/argon inlet

  • Standard glassware for workup

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium tert-butoxide (1.5 equivalents).

  • Add anhydrous THF via syringe to dissolve the base.

  • If trapping the intermediate, add the trapping agent (e.g., furan, 2.0 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by analyzing quenched aliquots.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a standard procedure for the Suzuki-Miyaura coupling of vinyl bromides.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343) and water (solvent system)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and nitrogen/argon inlet

  • Standard glassware for workup

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equivalents).

  • Add a 4:1 mixture of toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C under a nitrogen or argon atmosphere and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Heck-Miyaura Coupling of this compound with Styrene (B11656)

This protocol outlines a typical Heck coupling reaction.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (B128534) (Et₃N)

  • Acetonitrile (B52724) (MeCN)

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for workup

Procedure:

  • To a Schlenk tube, add palladium(II) acetate (0.02 equivalents) and tri(o-tolyl)phosphine (0.04 equivalents) under an inert atmosphere.

  • Add this compound (1.0 equivalent), styrene (1.5 equivalents), and triethylamine (2.0 equivalents).

  • Add anhydrous acetonitrile as the solvent.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow

A systematic approach is essential for obtaining reliable kinetic data. The following workflow is recommended for studying the kinetics of this compound reactions.

Experimental_Workflow Start Reaction Setup (as per protocols) Sampling Aliquots taken at regular time intervals Start->Sampling Time = t₀, t₁, t₂, ... Quenching Reaction Quenching (e.g., with acid or base) Sampling->Quenching Analysis Quantitative Analysis (GC, HPLC, or NMR) Quenching->Analysis Data_Processing Data Processing and Plotting ([Concentration] vs. Time) Analysis->Data_Processing Kinetic_Analysis Determination of Rate Law, Rate Constant, and Activation Energy Data_Processing->Kinetic_Analysis End Comparative Kinetic Profile Kinetic_Analysis->End

Figure 2. General workflow for kinetic studies.

Concluding Remarks

This compound, while relatively inert to classical substitution reactions, is a versatile substrate for both elimination and palladium-catalyzed cross-coupling reactions. The choice of reaction pathway is highly dependent on the desired product and the reaction conditions employed. Strong, non-nucleophilic bases favor elimination to form a highly reactive diene, whereas palladium catalysis opens up a vast landscape of C-C bond-forming possibilities through Suzuki-Miyaura and Heck-Miyaura couplings. The provided protocols and workflows serve as a foundational guide for researchers to explore and optimize these transformations, ultimately enabling the efficient synthesis of novel and complex molecules. Further detailed kinetic studies on this compound itself would be invaluable for a more quantitative comparison and are a promising area for future research.

References

A Comparative Guide to the Efficacy of Bases in the Elimination of 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of base efficacy in the dehydrobromination of 1-Bromo-1-cyclohexene, supported by experimental data and protocols.

The elimination reaction of this compound is a critical transformation in organic synthesis for the formation of cyclic dienes, which are valuable intermediates in the construction of complex molecular architectures, including those found in pharmacologically active compounds. The choice of base is paramount in directing the regioselectivity and overall efficiency of this reaction. This guide provides a comparative analysis of different bases used for the dehydrobromination of this compound, presenting available experimental data to inform substrate-specific methodological choices.

General Principles of Elimination in Vinylic Halides

This compound is a vinylic halide. The dehydrobromination of such substrates typically proceeds via an E2 (bimolecular elimination) mechanism, particularly with strong bases. The reaction involves the abstraction of a proton from a carbon atom adjacent to the carbon-bromine bond, leading to the formation of a new pi bond and the expulsion of the bromide ion. The primary product of this elimination is the highly reactive and strained allene, 1,2-cyclohexadiene, which can subsequently undergo further reactions or dimerization.

The efficacy of the elimination is largely influenced by the strength and steric bulk of the base employed. Strong, sterically hindered bases are generally preferred to minimize competing nucleophilic substitution reactions and to influence the regioselectivity in substituted systems.

Comparative Efficacy of Bases: A Data-Driven Overview

While comprehensive, directly comparative studies on a wide range of bases for this compound are not extensively documented in readily available literature, we can infer efficacy from studies on closely related substrates and general principles of elimination reactions. The following table summarizes expected outcomes and includes specific data for a similar substrate, 1-bromo-1-methylcyclohexane (B3058953), which provides valuable insight into the product distribution with a bulky base.

Base (Formula)Base TypeExpected Major Product from this compoundProduct Distribution (Major:Minor) from 1-Bromo-1-methylcyclohexane[1]Total Yield (%) from 1-Bromo-1-methylcyclohexane[1]
Potassium tert-butoxide (KOtBu)Bulky, Strong1,2-CyclohexadieneMethylenecyclohexane : 1-Methylcyclohexene (91:9)94
Sodium Hydroxide (B78521) (NaOH)Non-bulky, Strong1,2-CyclohexadieneNot specifiedNot specified
Sodium Ethoxide (NaOEt)Non-bulky, Strong1,2-CyclohexadieneNot specifiedNot specified
Lithium Diisopropylamide (LDA)Bulky, Very Strong1,2-CyclohexadieneNot specifiedNot specified

Note: The product from this compound is the allene, 1,2-cyclohexadiene. The data for 1-bromo-1-methylcyclohexane illustrates the regioselectivity of a bulky base, favoring the less substituted alkene (Hofmann product).

Key Experimental Considerations and Protocols

The selection of a base and reaction conditions is critical for a successful elimination reaction. Below are detailed experimental protocols adapted from literature for similar dehydrobromination reactions.

Experimental Protocol 1: Dehydrobromination using Potassium tert-butoxide

This protocol is adapted from the dehydrohalogenation of cyclic alkyl halides.[1]

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (B103910) (t-BuOH) or Dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard reflux apparatus

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the chosen solvent (e.g., tert-butanol) under an inert atmosphere.

  • Add potassium tert-butoxide (typically 1.1-1.5 equivalents) to the solution in one portion or in portions over a period of time.

  • Heat the reaction mixture to reflux (approximately 80°C for t-BuOH) with stirring.[1]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). The reaction of 1-bromo-1-methylcyclohexane was complete in 2 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Experimental Protocol 2: Dehydrobromination using Sodium Hydroxide

This is a general procedure for elimination reactions using a strong, non-bulky base.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol (B145695)

  • Standard reflux apparatus

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol to create a concentrated solution.

  • Add this compound to the ethanolic NaOH solution.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na2SO4).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product as necessary.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the general elimination mechanism and a typical experimental workflow.

EliminationMechanism cluster_reactants Reactants cluster_transition_state E2 Transition State cluster_products Products Reactant This compound TS [B---H---C---C---Br]‡ Reactant->TS Base abstracts β-proton simultaneously with C=C bond formation and Br- departure Base Base (B:) Base->TS Product 1,2-Cyclohexadiene TS->Product ConjAcid Conjugate Acid (BH) TS->ConjAcid LeavingGroup Bromide Ion (Br-) TS->LeavingGroup

Figure 1. General E2 elimination mechanism for this compound.

ExperimentalWorkflow start Start: Combine this compound, Base, and Solvent reaction Reaction: Heat to reflux under inert atmosphere start->reaction monitoring Monitor Progress: TLC or GC reaction->monitoring workup Workup: Quench, Extract, and Wash monitoring->workup Reaction Complete drying Drying: Dry organic layer over anhydrous salt workup->drying purification Purification: Distillation or Chromatography drying->purification analysis Analysis: Characterize product (NMR, GC-MS) purification->analysis end End: Pure 1,2-Cyclohexadiene analysis->end

Figure 2. General experimental workflow for the elimination reaction.

Conclusion

The choice of base is a critical parameter in the dehydrobromination of this compound. Strong, sterically hindered bases like potassium tert-butoxide are effective in promoting the desired E2 elimination to form 1,2-cyclohexadiene, while minimizing side reactions. The provided experimental data for a closely related substrate highlights the tendency of bulky bases to favor the formation of the less substituted alkene (Hofmann product). For researchers and professionals in drug development, understanding these nuances is essential for the rational design of synthetic routes involving cyclic diene intermediates. Further experimental studies directly comparing a wider range of bases on this compound would be invaluable for a more definitive quantitative comparison.

References

A Spectroscopic Showdown: Comparing 1-Bromo-1-cyclohexene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 1-bromo-1-cyclohexene and its derivatives—2-bromo-1-cyclohexene, 3-bromo-1-cyclohexene, and 4-bromo-1-cyclohexene (B1605215)—reveals distinct patterns crucial for their unambiguous identification. This guide provides a comprehensive overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The position of the bromine atom on the cyclohexene (B86901) ring significantly influences the electronic environment of the molecule, leading to unique spectroscopic fingerprints for each isomer. Understanding these differences is paramount for reaction monitoring, quality control, and structural elucidation. This report summarizes the key distinguishing features based on available spectral data.

Spectroscopic Data Comparison

The following tables present a compilation of available and predicted spectroscopic data for this compound and its positional isomers. Due to the limited availability of complete, experimentally verified data for all isomers in public databases, some values are based on established spectroscopic principles and data from similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra are highly informative for distinguishing between the isomers, particularly in the chemical shifts of the vinylic and allylic protons.

Table 1: Comparative ¹H NMR Data (ppm)

CompoundVinylic Protons (C=CH)Proton on Br-bearing Carbon (CH-Br)Allylic Protons (C=C-CH₂)Other Protons
This compound ~6.1 (triplet)-~2.2 and ~2.3 (multiplets)~1.6 and ~1.8 (multiplets)
2-Bromo-1-cyclohexene ~6.2 (multiplet)-~2.5 (multiplet)~1.7 - 2.0 (multiplets)
3-Bromo-1-cyclohexene [1]5.8 - 6.0 (multiplet, 2H)~5.0 (multiplet, 1H)2.1 - 2.4 (multiplets, 2H)1.6 - 2.0 (multiplets, 4H)
4-Bromo-1-cyclohexene 5.7 - 5.9 (multiplet, 2H)~4.7 (multiplet, 1H)2.2 - 2.6 (multiplets, 4H)~2.1 (multiplet, 2H)

Note: Data for 2-bromo-1-cyclohexene and 4-bromo-1-cyclohexene are predicted based on analogous structures and general NMR principles.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of the carbon atoms, particularly the sp² hybridized carbons of the double bond and the carbon bearing the bromine atom, are key differentiators in the ¹³C NMR spectra.

Table 2: Comparative ¹³C NMR Data (ppm)

CompoundVinylic Carbons (C=C)Carbon Bearing Bromine (C-Br)Other sp³ Carbons
This compound ~128 (C-Br), ~125~128~22, ~25, ~27, ~34
2-Bromo-1-cyclohexene ~120, ~135~135~20, ~26, ~28, ~30
3-Bromo-1-cyclohexene [1]~128, ~130~55~24, ~28, ~31
4-Bromo-1-cyclohexene ~126, ~127~50~25, ~30, ~32

Note: Data for this compound, 2-bromo-1-cyclohexene, and 4-bromo-1-cyclohexene are predicted based on analogous structures and general NMR principles.

Infrared (IR) Spectroscopy

The IR spectra of these isomers are expected to be broadly similar, with key differences in the fingerprint region. The characteristic C-Br stretching frequency can also vary depending on the substitution pattern.

Table 3: Key Infrared Absorption Bands (cm⁻¹)

CompoundC=C Stretch=C-H StretchC-H Stretch (sp³)C-Br Stretch
This compound ~1645~30302830-2950500-600
2-Bromo-1-cyclohexene ~1650~30352835-2955510-610
3-Bromo-1-cyclohexene [1]~1655~30252830-2950520-620
4-Bromo-1-cyclohexene ~1650~30202840-2960530-630

Note: Data is based on general expected ranges and may vary. Specific peak positions for all isomers are not consistently available in public databases.

Mass Spectrometry (MS)

The mass spectra of all isomers will show a characteristic molecular ion peak cluster due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[2] The fragmentation patterns, however, can differ based on the stability of the resulting carbocations.

Table 4: Key Mass Spectrometry Fragmentation Data (m/z)

CompoundMolecular Ion [M]⁺[M-Br]⁺Base PeakOther Key Fragments
This compound 160/162818179, 77, 53
2-Bromo-1-cyclohexene 160/162818179, 77, 53
3-Bromo-1-cyclohexene [1][3]160/162818179, 77, 53
4-Bromo-1-cyclohexene 160/162818179, 77, 53

Note: The primary fragmentation for all isomers is the loss of the bromine radical to form a stable C₆H₉⁺ cation at m/z 81.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid bromoalkenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the bromo-cyclohexene isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, 16 transients, and an acquisition time of 4 s.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired on the same instrument at a frequency of 100 MHz. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and approximately 1024 transients.

  • Data Processing: The free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first.

  • Data Processing: 32 scans are co-added and averaged for both the background and the sample. The final spectrum is presented in transmittance mode.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A 1 µL aliquot of a dilute solution of the bromo-cyclohexene isomer in dichloromethane (B109758) is prepared.

  • GC Conditions: The analysis is performed on a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The oven temperature program typically starts at 50°C, holds for 2 minutes, then ramps to 250°C at 10°C/min. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions: The gas chromatograph is coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass range scanned is typically m/z 40-300.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and differentiation of this compound and its derivatives.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample Bromo-cyclohexene Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Number of Signals NMR->NMR_Data IR_Data Functional Group Absorptions (C=C, C-Br) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: General workflow for the spectroscopic analysis of bromo-cyclohexene isomers.

Isomer_Differentiation cluster_1 This compound cluster_2 2-Bromo-1-cyclohexene cluster_3 3-Bromo-1-cyclohexene cluster_4 4-Bromo-1-cyclohexene H1_1 ¹H: Vinylic H at ~6.1 ppm (t) C13_1 ¹³C: C-Br at ~128 ppm H1_2 ¹H: Vinylic H at ~6.2 ppm (m) C13_2 ¹³C: C-Br at ~135 ppm H1_3 ¹H: CH-Br at ~5.0 ppm C13_3 ¹³C: C-Br at ~55 ppm H1_4 ¹H: CH-Br at ~4.7 ppm C13_4 ¹³C: C-Br at ~50 ppm Start Unknown Isomer Start->H1_1 Start->H1_2 Start->H1_3 Start->H1_4

Caption: Key ¹H and ¹³C NMR features for differentiating bromo-cyclohexene isomers.

References

A Comparative Analysis of Vinylic vs. Allylic Bromide Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of organohalides is paramount for designing efficient synthetic routes and novel chemical entities. This guide provides an objective comparison of the reactivity of vinylic and allylic bromides in substitution and elimination reactions, supported by established chemical principles and experimental considerations.

Executive Summary

Allylic bromides exhibit significantly higher reactivity compared to their vinylic counterparts in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. This pronounced difference stems from fundamental electronic and structural factors. The ability of the allylic system to delocalize charge through resonance stabilizes key intermediates and transition states, a feature absent in vinylic systems. Consequently, vinylic bromides are generally considered unreactive under standard nucleophilic substitution and elimination conditions.

I. Nucleophilic Substitution Reactions: A Tale of Two Stabilities

Nucleophilic substitution reactions are a cornerstone of organic synthesis. However, the reactivity of vinylic and allylic bromides in these reactions is starkly different.

Theoretical Framework

Allylic Bromides: These compounds readily undergo both SN1 and SN2 reactions. In the SN1 pathway, the departure of the bromide ion generates a resonance-stabilized allylic carbocation. This delocalization of the positive charge across two carbon atoms significantly lowers the activation energy for this step.[1][2][3] For the SN2 mechanism, the transition state is also stabilized by the adjacent π-system.[4]

Vinylic Bromides: Vinylic bromides are notoriously unreactive in both SN1 and SN2 reactions.[1][2] An SN1 reaction would necessitate the formation of a vinylic carbocation, where the positive charge resides on an sp-hybridized carbon. This is a high-energy and thus highly unstable intermediate.[2][3] The SN2 pathway is equally unfavorable due to the high electron density of the double bond, which repels the incoming nucleophile, and the increased strength of the C(sp²)-Br bond compared to a C(sp³)-Br bond.[1]

Data Presentation: Relative Reactivity

Direct quantitative comparison of the reaction rates between vinylic and allylic bromides under identical conditions is scarce in readily available literature, primarily due to the inherent unreactivity of vinylic halides. However, the qualitative difference is well-established and significant. The following table summarizes the expected relative reactivities based on mechanistic principles.

Reaction TypeVinylic BromideAllylic BromideRationale for Reactivity Difference
SN1 Extremely Slow / No ReactionFastFormation of a high-energy, unstable vinylic carbocation vs. a resonance-stabilized allylic carbocation.
SN2 Extremely Slow / No ReactionFastRepulsion of the nucleophile by the π-electron cloud and strong C(sp²)-Br bond vs. a stabilized transition state.
Experimental Protocols

Protocol 1: Comparative SN2 Reactivity (Qualitative)

  • Objective: To qualitatively compare the SN2 reactivity of a vinylic bromide and an allylic bromide.

  • Materials: Allyl bromide, vinyl bromide, sodium iodide, acetone, test tubes.

  • Procedure:

    • To two separate test tubes, add 1 mL of a 15% solution of sodium iodide in acetone.

    • To the first test tube, add 2-3 drops of allyl bromide.

    • To the second test tube, add 2-3 drops of vinyl bromide.

    • Observe the formation of a precipitate (sodium bromide) at room temperature.

  • Expected Outcome: A rapid formation of a white precipitate will be observed in the test tube containing allyl bromide, indicating a fast SN2 reaction. No significant precipitate formation is expected in the test tube with vinyl bromide, even upon gentle warming.

Protocol 2: Solvolysis of Allyl Bromide (SN1)

  • Objective: To observe the SN1 solvolysis of an allylic bromide.

  • Materials: Allyl bromide, 50:50 ethanol/water solution, silver nitrate (B79036) solution, test tubes.

  • Procedure:

    • In a test tube, dissolve 2-3 drops of allyl bromide in 2 mL of a 50:50 ethanol/water solution.

    • Add 2-3 drops of a 1% silver nitrate solution.

    • Observe the formation of a precipitate (silver bromide).

  • Expected Outcome: The formation of a pale yellow precipitate of AgBr indicates the formation of a bromide ion, which is a result of the SN1 reaction where the solvent acts as the nucleophile.

II. Elimination Reactions: Creating Unsaturation

Elimination reactions of vinylic and allylic bromides also showcase a significant disparity in reactivity, governed by the stability of the transition states and the acidity of the protons being removed.

Theoretical Framework

Allylic Bromides: Allylic bromides can undergo both E1 and E2 elimination reactions. In the E1 pathway, the formation of the resonance-stabilized allylic carbocation is the rate-determining step. For the E2 mechanism, a strong, bulky base is typically used to favor elimination over substitution. The presence of the double bond can influence the regioselectivity of the elimination.

Vinylic Bromides: Elimination reactions of vinylic bromides to form alkynes are possible but generally require very strong bases (e.g., NaNH₂) and often harsh reaction conditions.[5][6] The C(sp²)-H bond is stronger than a C(sp³)-H bond, making the proton less acidic and harder to remove. However, the increased s-character of the sp²-hybridized carbon can stabilize the resulting carbanion in the E1cb mechanism, or the partial negative charge in the E2 transition state, making elimination more feasible than substitution.[5]

Data Presentation: General Reactivity Trends
Reaction TypeVinylic BromideAllylic BromideRationale for Reactivity Difference
E1 Very Slow / No ReactionFavorableRequires formation of an unstable vinylic carbocation vs. a stable allylic carbocation.
E2 Requires very strong baseFavorable with strong basesStronger C(sp²)-H bond and less acidic proton vs. more acidic allylic protons and a lower energy transition state.
Experimental Protocols

Protocol 3: E2 Elimination of Allyl Bromide

  • Objective: To perform an E2 elimination of allyl bromide.

  • Materials: Allyl bromide, potassium tert-butoxide, tert-butanol, reflux apparatus.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve allyl bromide in tert-butanol.

    • Add a stoichiometric amount of potassium tert-butoxide.

    • Heat the mixture to reflux and monitor the reaction by gas chromatography to observe the formation of allene (B1206475) and other potential products.

  • Expected Outcome: The primary product expected is allene, formed via the removal of a proton from the carbon adjacent to the double bond and elimination of the bromide.

Protocol 4: Elimination of a Vinylic Bromide (Demonstration of Harsh Conditions)

  • Objective: To demonstrate the conditions required for the elimination of a vinylic bromide.

  • Materials: A simple vinylic bromide (e.g., 1-bromocyclohexene), sodium amide, liquid ammonia, inert atmosphere apparatus.

  • Procedure (Caution: Requires specialized equipment and handling):

    • In a three-necked flask under an inert atmosphere, condense liquid ammonia.

    • Add sodium amide to the liquid ammonia.

    • Slowly add the vinylic bromide to the solution.

    • Allow the reaction to proceed and then carefully quench with a proton source (e.g., ammonium (B1175870) chloride).

  • Expected Outcome: The formation of the corresponding alkyne (cyclohexyne in the case of 1-bromocyclohexene, which is highly reactive and will likely be trapped). This protocol highlights the much more demanding conditions needed for vinylic halide elimination compared to allylic systems.

III. Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and the logical relationships governing the reactivity of vinylic and allylic bromides.

substitution_mechanisms cluster_allylic Allylic Bromide Reactivity cluster_vinylic Vinylic Bromide Reactivity allylic_bromide Allylic Bromide sn1_allyl SN1 Pathway allylic_bromide->sn1_allyl - Br⁻ sn2_allyl SN2 Pathway allylic_bromide->sn2_allyl + Nucleophile allyl_carbocation Resonance-Stabilized Allylic Carbocation sn1_allyl->allyl_carbocation sn2_product_allyl Substitution Product sn2_allyl->sn2_product_allyl sn1_product_allyl Substitution Product allyl_carbocation->sn1_product_allyl + Nucleophile vinylic_bromide Vinylic Bromide sn1_vinyl SN1 Pathway (Unfavorable) vinylic_bromide->sn1_vinyl - Br⁻ sn2_vinyl SN2 Pathway (Unfavorable) vinylic_bromide->sn2_vinyl + Nucleophile vinylic_carbocation Unstable Vinylic Carbocation sn1_vinyl->vinylic_carbocation no_reaction_sn2 No Reaction sn2_vinyl->no_reaction_sn2 no_reaction_sn1 No Reaction vinylic_carbocation->no_reaction_sn1

Caption: Comparative Substitution Pathways.

elimination_mechanisms cluster_allylic_elim Allylic Bromide Elimination cluster_vinylic_elim Vinylic Bromide Elimination allylic_bromide_e Allylic Bromide e1_allyl E1 Pathway allylic_bromide_e->e1_allyl - Br⁻ e2_allyl E2 Pathway allylic_bromide_e->e2_allyl + Strong Base allyl_carbocation_e Resonance-Stabilized Allylic Carbocation e1_allyl->allyl_carbocation_e alkene_e2 Alkene Product e2_allyl->alkene_e2 alkene_e1 Alkene Product allyl_carbocation_e->alkene_e1 - H⁺ vinylic_bromide_e Vinylic Bromide e2_vinyl E2 Pathway (Harsh Conditions) vinylic_bromide_e->e2_vinyl + Very Strong Base alkyne Alkyne Product e2_vinyl->alkyne

Caption: Comparative Elimination Pathways.

IV. Conclusion

The reactivity chasm between vinylic and allylic bromides is a clear illustration of how subtle changes in electronic structure can have profound effects on chemical behavior. For the synthetic chemist, allylic bromides are versatile intermediates, readily participating in a variety of substitution and elimination reactions. In contrast, vinylic bromides are significantly less reactive and often require specialized, forceful conditions to undergo similar transformations. A thorough understanding of these differences is essential for the strategic design and successful execution of complex organic syntheses.

References

Comparative Guide to the Synthesis of 1,1'-Bicyclohexenyl: A Review of Grignard, Ullmann, and Suzuki Coupling Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 1,1'-bicyclohexenyl, a valuable scaffold in medicinal chemistry and materials science. The primary focus is on the classic Grignard reagent coupling and its comparison with modern cross-coupling alternatives, namely the Ullmann and Suzuki reactions, starting from 1-bromo-1-cyclohexene. This document presents a critical evaluation of these methods based on reaction efficiency, substrate scope, and practical considerations, supported by detailed experimental protocols and comparative data.

Introduction

The 1,1'-bicyclohexenyl moiety is a key structural motif found in various natural products and pharmacologically active compounds. Its rigid, yet non-planar, structure provides a unique three-dimensional scaffold that is of significant interest in drug design for exploring new chemical space. The synthesis of this symmetrical diene has traditionally been approached through the coupling of Grignard reagents derived from 1-halocyclohexenes. However, with the advent of transition-metal catalyzed cross-coupling reactions, alternative methods such as the Ullmann and Suzuki couplings have emerged as powerful tools for the formation of carbon-carbon bonds. This guide aims to provide a comparative analysis of these three synthetic strategies to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Synthetic Methods

The choice of synthetic methodology for accessing 1,1'-bicyclohexenyl is often dictated by factors such as desired yield, purity, scalability, and tolerance to other functional groups. Below is a comparative summary of the Grignard, Ullmann, and Suzuki reactions for this transformation.

Method Reaction Principle Typical Yield Key Advantages Key Disadvantages
Grignard Reaction Homocoupling of a Grignard reagent with the parent halide.ModerateInexpensive starting materials, straightforward procedure.Sensitive to moisture and protic functional groups, potential for side reactions (e.g., reduction).
Ullmann Coupling Copper-mediated homocoupling of an organohalide.Moderate to GoodTolerant to a wider range of functional groups compared to Grignard reagents.Often requires high reaction temperatures and stoichiometric copper, which can be difficult to remove.
Suzuki Coupling Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.Good to ExcellentHigh functional group tolerance, mild reaction conditions, high yields and selectivity.Requires the synthesis of a boronic acid or ester intermediate, more expensive catalyst.

Experimental Protocols

Detailed experimental procedures for the synthesis of 1,1'-bicyclohexenyl via the Grignard, Ullmann, and Suzuki reactions are provided below.

Method 1: Grignard Reaction

Reaction Scheme:

Grignard Reaction This compound This compound 1-Cyclohexenylmagnesium bromide 1-Cyclohexenylmagnesium bromide This compound->1-Cyclohexenylmagnesium bromide Mg, THF 1,1'-Bicyclohexenyl 1,1'-Bicyclohexenyl 1-Cyclohexenylmagnesium bromide->1,1'-Bicyclohexenyl This compound

Caption: Grignard reaction pathway for the synthesis of 1,1'-Bicyclohexenyl.

Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an argon atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing of the solvent.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: To the freshly prepared Grignard reagent, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1,1'-bicyclohexenyl.

Method 2: Ullmann Coupling

Reaction Scheme:

Ullmann Coupling 2 x this compound 2 x this compound 1,1'-Bicyclohexenyl 1,1'-Bicyclohexenyl 2 x this compound->1,1'-Bicyclohexenyl Cu, DMF, heat

Caption: Ullmann coupling for the synthesis of 1,1'-Bicyclohexenyl.

Protocol:

  • In a round-bottom flask, combine this compound (1.0 equivalent) and activated copper powder (2.0 equivalents) in dimethylformamide (DMF).

  • Heat the reaction mixture to 150 °C and stir vigorously for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper residues.

  • Dilute the filtrate with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 1,1'-bicyclohexenyl.

Method 3: Suzuki Coupling

Reaction Scheme:

Suzuki Coupling This compound This compound 1,1'-Bicyclohexenyl 1,1'-Bicyclohexenyl This compound->1,1'-Bicyclohexenyl Cyclohexenylboronic acid, Pd(PPh3)4, Base

Caption: Suzuki coupling for the synthesis of 1,1'-Bicyclohexenyl.

Protocol:

  • To a Schlenk flask, add this compound (1.0 equivalent), cyclohex-1-en-1-ylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as sodium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add a degassed mixture of toluene (B28343) and water (e.g., 4:1 v/v) as the solvent.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC or gas chromatography.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain 1,1'-bicyclohexenyl.

Product Characterization

The structure of the synthesized 1,1'-bicyclohexenyl can be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.75-5.85 (m, 2H, vinylic), 2.10-2.20 (m, 8H, allylic), 1.60-1.70 (m, 8H, aliphatic).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 136.5 (quaternary vinylic), 125.0 (vinylic CH), 29.5 (allylic CH₂), 23.0 (aliphatic CH₂).

  • Mass Spectrometry (EI): m/z (%) = 162 (M⁺), 133, 119, 105, 91, 79.

Logical Workflow for Method Selection

The following diagram illustrates a decision-making workflow for selecting the most appropriate synthetic method.

Method Selection Workflow start Define Synthetic Goal: Synthesis of 1,1'-Bicyclohexenyl cost Cost-effectiveness a priority? start->cost functional_groups Presence of sensitive functional groups? cost->functional_groups No grignard Grignard Reaction cost->grignard Yes high_yield High yield and purity critical? functional_groups->high_yield No ullmann Ullmann Coupling functional_groups->ullmann Yes high_yield->ullmann No suzuki Suzuki Coupling high_yield->suzuki Yes end Proceed with Synthesis grignard->end ullmann->end suzuki->end

Caption: Decision workflow for selecting a synthetic method for 1,1'-Bicyclohexenyl.

Conclusion

The synthesis of 1,1'-bicyclohexenyl can be effectively achieved through Grignard, Ullmann, and Suzuki coupling reactions. The Grignard reaction offers a cost-effective and straightforward approach, suitable for simple, non-functionalized precursors. The Ullmann coupling provides a viable alternative with better functional group tolerance, though it often requires harsher conditions. For syntheses where high yield, purity, and broad functional group compatibility are paramount, the Suzuki coupling stands out as the superior method, despite the need for a boronic acid intermediate and a more expensive catalyst. The choice of the optimal method will ultimately depend on the specific requirements of the research, including scale, cost, and the chemical nature of the starting materials.

Safety Operating Guide

Proper Disposal of 1-Bromo-1-cyclohexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-1-cyclohexene was found. The following guidance is based on the general properties and hazards of analogous brominated organic compounds. It is imperative to consult with a certified environmental management professional and refer to your institution's specific safety protocols before handling or disposing of this chemical.

The proper disposal of this compound, a halogenated organic compound, is critical to ensure personnel safety and environmental protection. Due to its likely classification as a flammable and toxic hazardous waste, a structured and compliant disposal process must be followed. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

  • Segregation: At the point of generation, it is essential to separate waste containing this compound from all other waste streams. Specifically, do not mix it with non-halogenated organic solvents, aqueous solutions, acids, bases, or solid waste.[1][2] Halogenated organic wastes should be collected in designated containers, often color-coded for easy identification (e.g., green labeled carboys).[1]

  • Waste Container Selection: Utilize a designated, leak-proof container constructed from a material compatible with halogenated organic compounds, such as polyethylene (B3416737).[2][3] The container must be equipped with a secure, sealable lid to prevent the escape of vapors.[2][4]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[4][5] The label must include the full chemical name, "this compound," and the approximate concentration and volume.[4] It is also important to note the associated hazards (e.g., "Flammable," "Toxic") and the date of accumulation.[4]

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be well-ventilated and situated away from sources of ignition.[2]

  • Professional Disposal: Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[4] The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[4] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[4]

Inferred Hazard Profile and Data

Based on structurally similar compounds, the following table summarizes the anticipated properties and hazards of this compound. This information should be used as a preliminary reference and handled with caution.

Property/HazardInferred Value/Classification
Chemical Formula C₆H₉Br
Molecular Weight Approximately 161.04 g/mol
Physical State Likely a liquid at room temperature
GHS Hazard Classifications
Flammable LiquidAnticipated to be a combustible or flammable liquid.[4]
Acute ToxicityPotentially harmful if swallowed, inhaled, or in contact with skin.[4]
Skin Corrosion/IrritationLikely to cause skin irritation.[4][6]
Serious Eye Damage/IrritationLikely to cause serious eye irritation.[4][6]
Hazardous to the Aquatic EnvironmentExpected to be toxic to aquatic life, potentially with long-lasting effects.[4]
Disposal Recommendation Dispose of as hazardous waste via incineration at a licensed facility.[4]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general procedure for the disposal of halogenated organic waste is as follows:

Protocol for Segregation and Collection of Halogenated Organic Waste

  • Identification: Identify the waste as a halogenated organic compound based on its chemical structure (containing fluorine, chlorine, bromine, or iodine).[1][5]

  • Container Selection: Obtain a designated hazardous waste container for halogenated organic solvents. This is typically a polyethylene carboy with a screw-top lid.[3]

  • Labeling: Pre-label the container with "Hazardous Waste," "Halogenated Organic Waste," and the specific chemical name(s) to be added.

  • Transfer: In a chemical fume hood, carefully pour the this compound waste into the designated container, avoiding splashes and spills.

  • Sealing: Securely fasten the lid on the container when not in use.[5]

  • Storage: Place the sealed container in a designated satellite accumulation area, ensuring it is stored separately from incompatible materials such as acids, bases, and oxidizers.[3]

  • Record Keeping: Maintain a log of the waste added to the container, including the chemical name and approximate quantity.

  • Disposal Request: When the container is approaching full (do not exceed 90% capacity), submit a request for waste pickup through your institution's EHS department.[7]

Disposal Workflow

A Waste Generation (this compound) B Segregate as Halogenated Waste A->B C Select Compatible Waste Container B->C D Label Container (Hazardous Waste, Chemical Name) C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Professional Disposal (Incineration) F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety, and logistical information for the handling and disposal of 1-Bromo-1-cyclohexene (CAS No. 2044-08-8). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a halogenated cycloalkene.[1] Its chemical structure consists of a six-membered carbon ring with one double bond, and a bromine atom attached to one of the carbons in that double bond.[1]

PropertyValue
Molecular Formula C₆H₉Br[1][2][3][4]
Molecular Weight 161.04 g/mol [2][3]
CAS Number 2044-08-8[2][3][4]
Appearance Colorless to light yellow clear liquid
logP oct/wat 2.839
Standard Gibbs free energy of formation (ΔfG°) 66.45 kJ/mol
Enthalpy of formation at standard conditions (ΔfH°gas) -19.87 kJ/mol
Enthalpy of vaporization at standard conditions (ΔvapH°) 37.08 kJ/mol

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn when there is a significant risk of splashing.To protect against splashes and vapors that can cause serious eye irritation or damage.
Skin Protection - Flame-resistant lab coat worn over full-length clothing.- Chemically resistant gloves (e.g., nitrile or neoprene).To prevent skin contact which may cause irritation. A lab coat provides a barrier against spills. Gloves must be inspected before use and disposed of properly after handling the chemical.[5][6]
Respiratory Protection Work should be conducted in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.To prevent the inhalation of vapors which may cause respiratory irritation.[7]

Handling and Storage Protocol

Safe Handling:

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[5]

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[7]

  • Aerosol Prevention: Avoid the formation of dust and aerosols.[5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[8]

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks.[6][7]

Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][7]

  • Incompatibilities: Store away from incompatible materials and foodstuff containers.[5]

  • Labeling: Ensure the storage container is clearly labeled with the chemical name and hazard warnings.

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.[9]

  • Ignition Sources: Remove all sources of ignition.[8][9]

  • Containment: Absorb the spill with an inert material such as sand or vermiculite.[9]

  • Collection: Collect the absorbed material into a sealed container for disposal as hazardous waste.[9][10]

  • Ventilation: Ensure the area is well-ventilated.

First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Disposal Plan

All waste containing this compound and any contaminated materials must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a clearly labeled, sealed, and appropriate container.[9][10]

  • Labeling: The hazardous waste label should include the full chemical name, concentration, and associated hazards.[10]

  • Disposal Method: Dispose of the waste through an approved hazardous waste disposal facility. High-temperature incineration is the primary method for halogenated organic compounds.[10]

  • Prohibitions: Do not dispose of this compound down the drain or in regular trash.[9][10]

Operational Workflow

prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling in Fume Hood ppe->handling storage Secure Storage handling->storage Post-Experiment spill Spill Occurs handling->spill No Spill waste_collection Waste Collection (Labeled, Sealed Container) handling->waste_collection end Procedure Complete storage->end spill_response Spill Response Protocol spill->spill_response spill_response->waste_collection disposal Hazardous Waste Disposal (Licensed Facility) waste_collection->disposal disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-1-cyclohexene
Reactant of Route 2
1-Bromo-1-cyclohexene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.